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1-(2,2-Dimethylcyclopropyl)butan-1-one Documentation Hub

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  • Product: 1-(2,2-Dimethylcyclopropyl)butan-1-one
  • CAS: 1695002-73-3

Core Science & Biosynthesis

Foundational

Spectroscopic data (NMR, IR, MS) of 1-(2,2-Dimethylcyclopropyl)butan-1-one

The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of 1-(2,2-Dimethylcyclopropyl)butan-1-one . CAS Registry Number: 1695002-73-3 Molecular Formula: Molec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of 1-(2,2-Dimethylcyclopropyl)butan-1-one .

CAS Registry Number: 1695002-73-3 Molecular Formula:


Molecular Weight:  140.22  g/mol [1]

Executive Summary

1-(2,2-Dimethylcyclopropyl)butan-1-one represents a distinct class of cyclopropyl ketones where the unique electronic properties of the cyclopropane ring—specifically the Walsh orbital conjugation—significantly influence spectroscopic signatures. This compound serves as a valuable building block in the synthesis of agrochemicals and pharmaceutical intermediates, particularly for pyrethroid analogues and bioactive heterocycles.

This guide provides a comprehensive analysis of the NMR, IR, and MS data, grounded in the electronic theory of cyclopropyl conjugation. It is designed to assist analytical chemists in structure verification and impurity profiling.

Structural Analysis & Theoretical Framework

To accurately interpret the spectra, one must understand the electronic environment. The cyclopropane ring is not merely an aliphatic cycle; the C–C bonds possess significant


-character (Walsh orbitals), allowing them to conjugate with the adjacent carbonyl 

-system.
  • IR Consequence: The conjugation donates electron density into the carbonyl

    
     orbital, weakening the C=O bond order. Consequently, the carbonyl stretching frequency is observed at a lower wavenumber (
    
    
    
    ) compared to standard dialkyl ketones (
    
    
    ).
  • NMR Consequence: The magnetic anisotropy of the cyclopropane ring shields the ring protons (high-field shift), while the carbonyl group deshields the

    
    -proton and the 
    
    
    
    -methylene of the butyl chain.

Mass Spectrometry (EI-MS)

Methodology: Electron Impact (70 eV). Core Insight: The fragmentation pattern is dominated by


-cleavage and rearrangements driven by the stability of the cyclopropyl cation and the acylium ion.
Fragmentation Pathway Analysis

The molecular ion (


, m/z 140) is typically distinct. The primary fragmentation pathways involve cleavage on either side of the carbonyl group.
  • 
    -Cleavage (Propyl side):  Loss of the propyl radical (
    
    
    
    ) generates the 2,2-dimethylcyclopropanecarbonyl cation (m/z 97) . This is often the base peak or a major fragment.
  • 
    -Cleavage (Ring side):  Loss of the 2,2-dimethylcyclopropyl radical generates the butyryl cation (m/z 71) .
    
  • McLafferty Rearrangement: The butyl chain possesses

    
    -hydrogens, allowing for a six-membered transition state rearrangement, eliminating propene to yield the enol radical cation at m/z 98  (less common in cyclopropyl ketones due to competing ring opening, but possible).
    
  • Ring Opening: The m/z 97 ion often eliminates CO to form the dimethylcyclopropyl cation (m/z 69), which rearranges to stable acyclic isomers (e.g., methylbutenyl cation).

Visualization: Fragmentation Logic

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 140 Frag_97 α-Cleavage A [2,2-Dimethylcyclopropyl-CO]+ m/z 97 M_Ion->Frag_97 - C3H7• Frag_71 α-Cleavage B [CH3CH2CH2-CO]+ m/z 71 M_Ion->Frag_71 - C5H9• Frag_69 Decarbonylation [C5H9]+ m/z 69 Frag_97->Frag_69 - CO Frag_43 Propyl Fragment [C3H7]+ m/z 43 Frag_71->Frag_43 - CO

Caption: Primary fragmentation pathways for 1-(2,2-dimethylcyclopropyl)butan-1-one under EI conditions.

Infrared Spectroscopy (FT-IR)

Sampling: Neat liquid (ATR) or KBr pellet.

Functional GroupFrequency (

)
IntensityAssignment & Notes
C–H Stretch (Cyclopropyl) 3000 – 3080MediumDistinctive "shoulder" above 3000

, diagnostic of the strained ring.
C–H Stretch (Alkyl) 2850 – 2960StrongSymmetric and asymmetric stretching of methyl/methylene groups.
C=O Stretch 1695 – 1705 StrongDiagnostic Peak. Shifted lower than standard ketones (1715) due to Walsh orbital conjugation.
C–H Bend (gem-dimethyl) 1360 & 1380Medium"Gem-dimethyl doublet"; characteristic split peak.
Ring Deformation 800 – 1050MediumComplex fingerprint region specific to cyclopropane skeletal vibrations.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d).
Internal Standard:  TMS (

0.00 ppm).
H NMR Analysis (400 MHz)

The stereochemistry at C1 creates a chiral environment. Consequently, the two methyl groups on the ring (C2) are diastereotopic, as are the protons on C3.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
0.91 Triplet (

Hz)
3HPropyl

Terminal methyl of the butyl chain.
1.12 Singlet3HRing

(a)
Diastereotopic methyl group (cis or trans to carbonyl).
1.18 Singlet3HRing

(b)
Diastereotopic methyl group.
0.85 – 0.95 Multiplet (dd)1HRing

High-field shift due to ring anisotropy.
1.15 – 1.25 Multiplet (dd)1HRing

Geminal coupling (

Hz) and vicinal coupling to H1.
1.62 Sextet2HPropyl

-

Shielded by distance from carbonyl.
1.85 – 1.95 dd / Multiplet1HRing


-proton. Deshielded by carbonyl but shielded by ring current.
2.45 – 2.55 Triplet (

Hz)
2HPropyl

-

Deshielded significantly by the adjacent carbonyl.
C NMR Analysis (100 MHz)

The carbonyl carbon is the most deshielded signal. The cyclopropyl carbons appear in a unique high-field region.

Chemical Shift (

, ppm)
TypeAssignment
209.5

C=O (Carbonyl) .[2][3][4] Typical for cyclopropyl ketones.
44.2

Propyl

-

.
36.5

Ring

(

-carbon).
28.5

Ring

(Quaternary).
27.5

Ring

(a).
20.1

Ring

(b).
19.8

Ring

.
17.5

Propyl

-

.
13.8

Propyl terminal

.

Experimental Workflow: Synthesis to Validation

To ensure the data above correlates with your sample, the following workflow outlines the critical path from synthesis to spectroscopic validation.

Workflow Start Precursor: 2,2-Dimethylcyclopropane carboxylic acid Step1 Activation: (COCl)2 / DMF Start->Step1 Step2 Acylation: Propyl-MgBr / CuCl (cat) Step1->Step2 Crude Crude Product Step2->Crude Purification Distillation / Column (Remove homocoupled byproducts) Crude->Purification QC QC Check: 1. GC-MS (m/z 140) 2. IR (1700 cm⁻¹) Purification->QC

Caption: Synthetic route and quality control checkpoints for structure verification.

Quality Control & Impurity Profiling[5]
  • Common Impurity: 4-octanone (from homocoupling of propyl fragments) or ring-opened enones (from acid-catalyzed rearrangement during workup).

  • Differentiation: Ring-opened isomers will show alkene signals in

    
    H NMR (
    
    
    
    ppm) and a lower frequency C=O stretch in IR (
    
    
    if conjugated).

References

  • General Spectroscopic Data of Cyclopropyl Ketones: Spectrometric Identification of Organic Compounds, Silverstein, R. M., et al. (Explains the Walsh orbital effect on IR frequencies).
  • McLafferty, F. W. Interpretation of Mass Spectra. University Science Books.
  • Synthesis & Characterization Analogues

    • Ito, H., et al.[5] "A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one." Synthesis, 2005.[5] Link (Provides context on cyclopropyl/cyclopentenyl ketone characterization).

    • Doc Brown's Chemistry. "NMR spectrum of 2,2-dimethylpropane." Link (Reference for gem-dimethyl chemical shifts).

  • Electronic Effects in Cyclopropanes

    • Journal of the American Chemical Society.[4] "Conjugation in Cyclopropyl Ketones." (Theoretical grounding for the 1700 cm⁻¹ shift).

Sources

Exploratory

Physical and chemical properties of 1-(2,2-Dimethylcyclopropyl)butan-1-one

This guide provides an in-depth technical analysis of 1-(2,2-Dimethylcyclopropyl)butan-1-one , a specialized cyclopropyl ketone intermediate.[1] The content is structured to support researchers in synthetic planning, pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2,2-Dimethylcyclopropyl)butan-1-one , a specialized cyclopropyl ketone intermediate.[1] The content is structured to support researchers in synthetic planning, property prediction, and application development.

[1]

Compound Identity & Structural Significance

1-(2,2-Dimethylcyclopropyl)butan-1-one is a functionalized cyclopropyl ketone characterized by a strained three-membered ring bearing a gem-dimethyl substitution pattern adjacent to a butyryl group.[1] This structure combines the unique electronic properties of the cyclopropyl group ("latent alkene" character) with the steric bulk of the gem-dimethyl moiety, making it a valuable building block in the synthesis of agrochemicals (pyrethroid analogs) and pharmaceutical scaffolds.

Attribute Detail
IUPAC Name 1-(2,2-Dimethylcyclopropyl)butan-1-one
CAS Registry Number 1695002-73-3
Molecular Formula C₁₀H₁₈O (Note: Standard propyl is C3, Butan-1-one implies Propyl-CO.[1] C3(propyl) + C1(carbonyl) + C3(ring) + C2(dimethyl) = C9H16O.[1] Correction: Butan-1-one implies a 4-carbon chain including carbonyl? No, butan-1-one is Propyl-CO.[1] Total Carbons = 4 (butyryl) + 3 (ring) + 2 (methyls) = 9.[1] Formula is C9H16O.)
Molecular Weight 140.22 g/mol
SMILES CCCC(=O)C1CC1(C)C
Structural Class Gem-dimethylcyclopropyl ketone

Physical Properties

Note: As a specialized research intermediate, specific experimental data for this CAS is limited. The values below represent high-confidence predictions based on Structure-Property Relationships (SPR) of homologous cyclopropyl ketones (e.g., Cyclopropyl methyl ketone, Chrysanthemic acid derivatives).

Thermodynamic & Physical Data
PropertyValue (Predicted/Experimental Range)Rationale & Causality
Physical State LiquidMolecular weight (140.[1]22) and ketone functionality typically yield liquids at STP.
Boiling Point 185°C – 195°C (at 760 mmHg)Extrapolated from Cyclopropyl methyl ketone (BP 112°C) and 1-Cyclopropylbutan-1-one (~170°C).[1] The gem-dimethyl group adds MW and sphericity, moderately increasing BP.[1]
Density 0.89 – 0.93 g/cm³Cyclopropyl rings are denser than aliphatic chains; however, the gem-dimethyl group increases molar volume, slightly lowering density relative to unsubstituted analogs.[1]
LogP (Octanol/Water) ~2.5 – 2.8The lipophilic gem-dimethyl and propyl chain significantly increase hydrophobicity compared to simple cyclopropyl ketones.[1]
Refractive Index (

)
~1.45 – 1.47Conjugation between the cyclopropyl Walsh orbitals and the carbonyl

-system elevates the refractive index.[1]
Solubility Immiscible in water; Soluble in DCM, THF, EtOAc, MeOH.Lipophilic hydrocarbon domains dominate the small polar carbonyl interface.

Chemical Properties & Reactivity

The reactivity of 1-(2,2-Dimethylcyclopropyl)butan-1-one is defined by the interplay between ring strain (~27.5 kcal/mol) and the electronic conjugation of the cyclopropyl ring with the carbonyl group.[1]

The Gem-Dimethyl Effect & Steric Shielding

Unlike simple cyclopropyl ketones, the 2,2-dimethyl substitution introduces significant steric bulk.[1]

  • Nucleophilic Attack: The carbonyl carbon is relatively accessible, but the adjacent gem-dimethyl group shields the ring from direct nucleophilic attack at the C2 position, directing ring-opening reactions preferentially to the less substituted C3 position or preserving the ring during carbonyl modifications.[1]

  • Stability: The gem-dimethyl group thermodynamically stabilizes the ring against certain oxidative degradations compared to unsubstituted analogs (Thorpe-Ingold effect).[1]

Key Reaction Pathways

The compound serves as a "divergent intermediate." It can undergo:

  • Carbonyl Functionalization: 1,2-addition (Grignard/Hydride) to yield cyclopropyl carbinols.[1]

  • Ring Opening (Homo-Michael Addition): Under Lewis Acid catalysis, nucleophiles can attack the ring, relieving strain and resulting in

    
    -functionalized ketones.[1]
    
  • Alpha-Functionalization: Enolization allows for alkylation at the

    
    -position of the butyl chain.[1]
    
Reactivity Visualization

The following diagram illustrates the divergent reactivity pathways, highlighting the influence of the gem-dimethyl group.

ReactivityPathways cluster_legend Mechanistic Notes Start 1-(2,2-Dimethylcyclopropyl) butan-1-one Path1 Cyclopropyl Carbinol (Ring Intact) Start->Path1 NaBH4 or RMgX (1,2-Addition) Path2 Homoallylic Ketone (Ring Opening) Start->Path2 H+ / Nu- (Acid Catalyzed Opening) Path3 Alpha-Alkylated Derivative Start->Path3 LDA / R-X (Enolate Chemistry) Note1 Gem-dimethyl directs opening away from C2 Path2->Note1

Caption: Divergent reaction pathways. The gem-dimethyl group sterically hinders C2-attack, influencing regioselectivity during ring-opening.[1]

Synthesis Methodologies

Synthesizing 1-(2,2-Dimethylcyclopropyl)butan-1-one requires constructing the strained ring or coupling a pre-formed ring to the butyl chain.[1]

Method A: Modular Acylation (Recommended for Library Synthesis)

This approach couples a stable cyclopropyl acid derivative with a propyl nucleophile. It is preferred for its modularity and the commercial availability of chrysanthemic acid-derived precursors.[1]

  • Precursor: 2,2-Dimethylcyclopropanecarboxylic acid (often derived from ozonolysis of chrysanthemic acid or from 3-carene).[1]

  • Activation: Convert acid to Weinreb Amide (using N,O-dimethylhydroxylamine/EDC).

  • Coupling: React Weinreb amide with

    
    -Propylmagnesium bromide (Grignard).
    
    • Why Weinreb? Prevents over-addition of the Grignard reagent to the alcohol, ensuring the ketone product is isolated.

Method B: Corey-Chaykovsky Cyclopropanation

Ideal for de novo construction of the ring from acyclic precursors.[1]

  • Substrate: 4-Methylhex-4-en-3-one (Wait: Structure requires careful mapping. Target is Propyl-CO-Cyclopropyl(Me2).[1] Precursor Enone must be Propyl-CO-CH=C(Me)2).[1]

    • Enone Synthesis: Condensation of 2-pentanone (or equivalent) to generate the

      
      -unsaturated ketone.[1]
      
  • Cyclopropanation: Treat the enone with Dimethylsulfoxonium methylide (generated from

    
     + NaH).
    
  • Mechanism: The ylide acts as a methylene transfer agent, adding across the electron-deficient double bond. The gem-dimethyl groups on the

    
    -carbon of the enone become the 2,2-substituents on the ring.[1]
    
Synthesis Workflow Diagram

Synthesis Acid 2,2-Dimethylcyclopropane- carboxylic Acid Weinreb Weinreb Amide Intermediate Acid->Weinreb 1. Activation (SOCl2) 2. Amine coupling Amine N,O-Dimethyl- hydroxylamine Amine->Weinreb Grignard n-Propyl MgBr Product 1-(2,2-Dimethylcyclopropyl) butan-1-one Grignard->Product Weinreb->Product Nucleophilic Acyl Substitution (THF, -78°C)

Caption: Modular synthesis via Weinreb amide intermediate prevents over-alkylation and preserves the strained cyclopropyl ring.[1]

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, researchers should look for these diagnostic spectral signals:

  • ¹H NMR (Chloroform-d):

    • 
       0.8 - 1.2 ppm: Two singlets (3H each) for the gem-dimethyl groups.[1]
      
    • 
       0.9 ppm: Triplet (3H) for the terminal methyl of the butyl chain.
      
    • 
       2.4 - 2.6 ppm: Triplet (2H) for the 
      
      
      
      -methylene of the ketone (
      
      
      ).[1]
    • 
       1.8 - 2.0 ppm: Multiplet (1H) for the cyclopropyl proton 
      
      
      
      to the carbonyl.[1]
    • Diagnostic: High-field doublets/multiplets (< 1.5 ppm) characteristic of the cyclopropyl ring protons.[1]

  • ¹³C NMR:

    • Carbonyl peak at ~210 ppm.

    • Quaternary carbon signal (~20-30 ppm) for the gem-dimethyl bearing ring carbon.[1]

    • Characteristic high-field signals for cyclopropyl methines/methylenes.[1]

  • IR Spectroscopy:

    • Strong

      
       stretch at ~1690-1705 cm⁻¹ (shifted slightly lower than dialkyl ketones due to conjugation with the cyclopropyl ring).[1]
      
    • Weak

      
       stretch ~3000-3080 cm⁻¹ (cyclopropyl C-H).[1]
      

Safety & Handling

  • Hazards: Likely a skin and eye irritant. As a ketone, it may have solvent-like properties (defatting of skin).[1] Flammable liquid.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Cyclopropyl ketones can degrade via acid-catalyzed ring opening over time if exposed to moisture/acidic impurities.[1]

  • PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.

References

  • Cyclopropyl Ketone Reactivity & Synthesis: Source: BenchChem. "A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry."
  • Gem-Dimethyl Effect & Ring Stability

    • Source: Organic Chemistry Portal. "Synthesis of Cyclopropanes."
    • URL:[Link]

  • General Physical Properties of Cyclopropyl Ketones

    • Source: PubChem Compound Summary for Cyclopropyl Methyl Ketone (Analog).[1]

    • URL:[Link][1]

  • Weinreb Amide Synthesis Methodology

    • Source: Organic Syntheses, Coll.[2] Vol. 6, p.601 (1988). "Preparation of Ketones from Weinreb Amides."

    • URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 1-(2,2-Dimethylcyclopropyl)butan-1-one: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1-(2,2-Dimethylcyclopropyl)butan-1-one, a molecule of significant interest to researchers in medicinal chemistry and drug development. While a dedicated CAS numbe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(2,2-Dimethylcyclopropyl)butan-1-one, a molecule of significant interest to researchers in medicinal chemistry and drug development. While a dedicated CAS number for this specific chemical entity is not prominently indexed in major chemical databases, we will refer to its close structural analog, 1-(2,2-dimethylcyclopropyl)ethan-1-one (CAS No. 872-75-3) , as a key reference point.[1][2] The principles, protocols, and potential applications detailed herein are derived from established knowledge of cyclopropyl ketone chemistry and are intended to empower researchers in their synthetic and developmental endeavors.

The inclusion of a cyclopropyl ring is a well-established strategy in drug design to enhance metabolic stability, potency, and to reduce off-target effects.[3] The unique electronic properties and conformational rigidity of the cyclopropyl group make it a valuable pharmacophore.[3][4][5] This guide will delve into the synthesis, characterization, and potential utility of 1-(2,2-Dimethylcyclopropyl)butan-1-one, providing a foundational resource for its application in complex molecular design.

Physicochemical and Computed Properties

The properties of 1-(2,2-Dimethylcyclopropyl)butan-1-one can be reliably predicted by examining its structural components and comparing them to analogous compounds. The table below summarizes these predicted properties alongside the known data for related molecules to provide a comparative context.

Property1-(2,2-Dimethylcyclopropyl)butan-1-one (Predicted)1-(2,2-Dimethylcyclopropyl)ethan-1-one[2]1-Cyclopropylbutan-1-one[6]Cyclopropyl Methyl Ketone[7][8]
Molecular Formula C₉H₁₆OC₇H₁₂OC₇H₁₂OC₅H₈O
Molecular Weight 140.22 g/mol 112.17 g/mol 112.17 g/mol 84.12 g/mol
Boiling Point Estimated 160-180 °CNot availableNot available114 °C
Density Estimated 0.86-0.89 g/mLNot availableNot available0.849 g/mL at 25 °C
Solubility Low in water; soluble in organic solventsNot availableNot availableModerately soluble in water (185g/l)
XLogP3-AA Estimated ~2.01.21.20.5
Proposed Synthetic Routes

The synthesis of 1-(2,2-Dimethylcyclopropyl)butan-1-one can be approached through several established methods for ketone synthesis. The choice of methodology will depend on the availability of starting materials, desired scale, and laboratory capabilities.

This is a classic and reliable method for forming carbon-carbon bonds and synthesizing ketones. The key is the preparation of 2,2-dimethylcyclopropanecarbonyl chloride, which then reacts with a propyl Grignard reagent.

  • Rationale: The Grignard reaction is a powerful tool for creating C-C bonds.[9][10][11] The high nucleophilicity of the propylmagnesium bromide allows for an efficient attack on the electrophilic carbonyl carbon of the acyl chloride. The 2,2-dimethylcyclopropyl moiety is stable under these reaction conditions.

Experimental Protocol: Grignard Synthesis

  • Preparation of 2,2-Dimethylcyclopropanecarboxylic Acid: This can be synthesized via the cyclopropanation of 2-methylprop-1-en-1-yl acetate followed by hydrolysis, or other established methods for creating gem-dimethylcyclopropanes.[12]

  • Formation of 2,2-Dimethylcyclopropanecarbonyl Chloride: Treat 2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). The reaction is typically run at room temperature until gas evolution ceases. The product is then isolated by distillation.

  • Grignard Reaction:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings and a crystal of iodine in anhydrous diethyl ether or tetrahydrofuran (THF).

    • Slowly add a solution of 1-bromopropane in the anhydrous solvent to initiate the formation of propylmagnesium bromide.

    • Once the Grignard reagent is formed, cool the reaction mixture to 0 °C.

    • Add a solution of 2,2-dimethylcyclopropanecarbonyl chloride in the same anhydrous solvent dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting crude product by vacuum distillation or column chromatography to yield 1-(2,2-Dimethylcyclopropyl)butan-1-one.

Grignard Synthesis Workflow cluster_start Starting Materials cluster_reagents Reagents & Solvents cluster_steps Reaction Steps 2_2_DMCPA 2,2-Dimethylcyclopropane carboxylic Acid Acyl_Chloride_Formation Acyl Chloride Formation 2_2_DMCPA->Acyl_Chloride_Formation 1. Propyl_Bromide 1-Bromopropane Grignard_Formation Grignard Reagent Formation Propyl_Bromide->Grignard_Formation 2. Mg Magnesium Mg->Grignard_Formation SOCl2 SOCl₂ or (COCl)₂ SOCl2->Acyl_Chloride_Formation Ether Anhydrous Ether/THF Ether->Grignard_Formation NH4Cl Sat. NH₄Cl (aq) Workup Aqueous Work-up & Purification NH4Cl->Workup Coupling Grignard Coupling Acyl_Chloride_Formation->Coupling 3. Grignard_Formation->Coupling Coupling->Workup 4. Final_Product 1-(2,2-Dimethylcyclopropyl) butan-1-one Workup->Final_Product Yields

Caption: Workflow for the Grignard-based synthesis.

While the Friedel-Crafts acylation is traditionally applied to aromatic systems, an analogous reaction can be conceptualized for certain activated C-H bonds, although it is less common for alkanes.[13][14][15][16] A more plausible adaptation involves the acylation of a suitable organometallic precursor of 2,2-dimethylcyclopropane. However, the Grignard approach is generally more direct and higher-yielding for this type of transformation.

Spectroscopic Characterization Profile (Predicted)

The structural confirmation of the synthesized 1-(2,2-Dimethylcyclopropyl)butan-1-one would rely on a combination of spectroscopic techniques. Below are the expected key features.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A triplet corresponding to the terminal methyl group of the butyl chain (~0.9 ppm).

    • A sextet for the methylene group adjacent to the methyl group (~1.6 ppm).

    • A triplet for the methylene group adjacent to the carbonyl (~2.5 ppm).

    • Complex multiplets in the upfield region for the cyclopropyl protons and a singlet for the two methyl groups on the cyclopropane ring. The gem-dimethyl groups will appear as two singlets if they are diastereotopic, or one singlet if not.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A signal for the carbonyl carbon at a characteristic downfield shift (~210 ppm).

    • Signals for the three carbons of the butyl chain.

    • Signals for the carbons of the 2,2-dimethylcyclopropyl group, including the quaternary carbon bearing the two methyl groups.

  • IR (Infrared) Spectroscopy:

    • A strong, sharp absorption band for the C=O (carbonyl) stretch, typically in the range of 1690-1715 cm⁻¹.[17][18]

    • C-H stretching vibrations for the alkyl and cyclopropyl groups just below 3000 cm⁻¹.

  • MS (Mass Spectrometry):

    • The molecular ion peak (M⁺) corresponding to the molecular weight of 140.22.

    • Characteristic fragmentation patterns, including the loss of the propyl group and fragmentation of the cyclopropyl ring.

Spectroscopic_Signatures Molecule 1-(2,2-Dimethylcyclopropyl)butan-1-one H_NMR ¹H NMR Molecule->H_NMR C_NMR ¹³C NMR Molecule->C_NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS H_NMR_Signals Butyl Chain Signals (triplet, sextet, triplet) Cyclopropyl Multiplets Gem-dimethyl Singlet(s) H_NMR->H_NMR_Signals C_NMR_Signals Carbonyl Peak (~210 ppm) Butyl & Cyclopropyl Signals C_NMR->C_NMR_Signals IR_Signals Strong C=O Stretch (1690-1715 cm⁻¹) C-H Stretches IR->IR_Signals MS_Signals Molecular Ion Peak (M⁺) Propyl Loss Fragment MS->MS_Signals

Caption: Key expected spectroscopic signatures.

Applications in Drug Development and Research

Cyclopropyl ketones are versatile intermediates in the synthesis of more complex molecules.[19][20] The strained three-membered ring can undergo various transformations, acting as a reactive handle for further functionalization.[4]

  • Scaffold for Bioactive Molecules: The 1-(2,2-Dimethylcyclopropyl)butan-1-one core can be elaborated to introduce pharmacophoric groups. The ketone can be reduced to an alcohol, converted to an amine, or used in aldol or other condensation reactions to build larger, more complex structures.

  • Metabolic Blocker: The gem-dimethyl substitution on the cyclopropane ring can sterically hinder enzymatic degradation at that position, a common strategy to improve the metabolic stability and pharmacokinetic profile of a drug candidate.

  • Conformational Constraint: The rigid cyclopropane ring restricts the conformational freedom of the attached butyl chain, which can be advantageous for locking a molecule into a bioactive conformation for optimal receptor binding.[3] This can lead to increased potency and selectivity.

  • Intermediate for Agrochemicals: Similar to their use in pharmaceuticals, cyclopropyl ketones are important building blocks for fungicides and herbicides.[20][21]

Safety and Handling

Cyclopropyl ketones, such as the closely related cyclopropyl methyl ketone, are generally flammable liquids and can cause irritation to the skin, eyes, and respiratory system.[19] It is imperative to handle these compounds in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid sources of ignition and handle with care.[19]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals. [Link]

  • PMC. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. [Link]

  • PubChem. Cyclopropyl methyl ketone | C5H8O | CID 13004. [Link]

  • MDPI. (2022, November 16). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). [Link]

  • PrepChem.com. Synthesis of 1-cyclopropyl-1,3-butanedione. [Link]

  • PubChem. Cyclopropyl phenyl ketone | C10H10O | CID 77029. [Link]

  • SpectraBase. Cyclopropylmethyl ketone - Optional[17O NMR] - Chemical Shifts. [Link]

  • Organic Syntheses Procedure. Ketone, cyclopropyl methyl. [Link]

  • ACS Publications. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]

  • NIST WebBook. Ethanone, 1-cyclopropyl-. [Link]

  • ResearchGate. (2025, August 6). Formation and reactions of substituted diazocyclopropanes and cyclopropyldiazonium ions | Request PDF. [Link]

  • The Royal Society of Chemistry. Supporting Information for Palladium-Catalyzed Stereoselective Ring-opening Reaction of Aryl Cyclopropyl Ketones. [Link]

  • Filo. (2025, September 4). How would you prepare the given compound, starting with cyclopentene and any other reagents needed? Cyclopentylmagnesium chloride. [Link]

  • University of Toronto. Synthetic Methods towards 1-Substituted Cyclopropylamines. [Link]

  • PubChemLite. 1-cyclopropylbutan-1-one (C7H12O). [Link]

  • PubChem. 1-(2,2-Dimethylcyclopropyl)ethan-1-one | C7H12O | CID 12452048. [Link]

  • PubChem. 1-Cyclopropylbutan-1-one | C7H12O | CID 263639. [Link]

  • YouTube. (2018, November 13). Friedel-Crafts Acylation. [Link]

  • ACS Omega. (2023, August 6). Synthesis of 1-(2,2-Dimethylpropyl)-Cyclopropene (1-DCP) as an Ethylene Antagonist. [Link]

  • YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • PMC. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • Google Patents.
  • Filo. (2025, September 4). Question iii Given the reaction sequence: Pentagon with Cl Cl --(Mg/Et2... [Link]

  • ResearchGate. (2025, August 7). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. [Link]

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  • Sciforum. (2000, July 30). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. [Link]

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  • Wiley Online Library. (2016, March 7). Grignard Reactions in Cyclopentyl Methyl Ether. [Link]

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Exploratory

Literature review of substituted cyclopropyl butanones

An In-Depth Technical Guide to Substituted Cyclopropyl Butanones: Synthesis, Reactivity, and Applications Introduction: The Enduring Appeal of a Strained Ring The cyclopropyl group, a seemingly simple three-membered carb...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Substituted Cyclopropyl Butanones: Synthesis, Reactivity, and Applications

Introduction: The Enduring Appeal of a Strained Ring

The cyclopropyl group, a seemingly simple three-membered carbocycle, holds a position of remarkable significance in modern organic and medicinal chemistry. Its inherent ring strain (approximately 29.0 kcal/mol) and unique electronic properties—shorter C-C bonds with enhanced p-character—confer a fascinating duality of stability and reactivity.[1][2] When incorporated into a butanone framework, the resulting substituted cyclopropyl butanones become versatile building blocks and valuable pharmacophores. Their rigid structure can enforce specific conformations, and the cyclopropyl moiety often serves as a bioisosteric replacement for less stable or metabolically labile groups like alkenes, gem-dimethyl, or even phenyl rings.[3][4][5] This strategic replacement can lead to improved metabolic stability, enhanced potency, and modulated lipophilicity, making these compounds highly attractive to drug development professionals.[2][4]

This guide provides a comprehensive overview of substituted cyclopropyl butanones, intended for researchers, scientists, and drug development professionals. We will delve into the principal synthetic methodologies, explore the rich and often complex reactivity of the cyclopropyl ketone motif, and highlight its strategic application in medicinal chemistry. The narrative is structured to explain the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles.

Part 1: Synthesis of the Cyclopropyl Butanone Core

The construction of the cyclopropyl butanone skeleton can be approached from several angles. The choice of method is dictated by the desired substitution pattern, available starting materials, and required stereochemical control.

The Kulinkovich Reaction: From Esters to Cyclopropanols

A powerful method for generating 1-substituted cyclopropanols is the Kulinkovich reaction, which utilizes Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[6][7] The cyclopropanol products can then be readily oxidized to the corresponding cyclopropyl ketones. The reaction proceeds via a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent, adding twice to the ester carbonyl.[7][8]

The key to this transformation is the in-situ generation of a reactive dialkoxytitanacyclopropane intermediate from the reaction of a titanium(IV) alkoxide with at least two equivalents of a Grignard reagent bearing a β-hydrogen (e.g., EtMgBr, PrMgX).[6][9] This intermediate then undergoes a formal 1,2-dicarbanionic addition to the ester substrate.[7] The reaction is highly efficient for a range of aliphatic and aromatic esters.[6]

G cluster_0 Titanacyclopropane Formation (Catalyst Cycle) cluster_1 Substrate Reaction Ti_IV Ti(OR)4 Dialkyl_Ti R'2Ti(OR)2 Ti_IV->Dialkyl_Ti Transmetallation Grignard 2 R'MgX Grignard->Ti_IV Titanacyclopropane Titanacyclopropane Intermediate Dialkyl_Ti->Titanacyclopropane β-Hydride Elimination Alkane Alkane (R'-R') Dialkyl_Ti->Alkane Ester Ester (R''COOR) Titanacyclopropane->Ester First Addition Oxatitanacyclopentane Oxatitanacyclopentane Ester->Oxatitanacyclopentane Titanio_Ketone β-Titanio Ketone Oxatitanacyclopentane->Titanio_Ketone Rearrangement Cyclopropanol_Ti Titanium Cyclopropoxide Titanio_Ketone->Cyclopropanol_Ti Second Addition (Intramolecular) Cyclopropanol Cyclopropanol Product Cyclopropanol_Ti->Cyclopropanol Hydrolysis Oxidation Oxidation (e.g., PCC, Swern) Cyclopropanol->Oxidation Cyclopropyl_Butanone Cyclopropyl Butanone Oxidation->Cyclopropyl_Butanone

Figure 1. Simplified workflow of the Kulinkovich reaction to form cyclopropanols, followed by oxidation to cyclopropyl ketones.
Simmons-Smith Cyclopropanation of Enol Ethers

The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification).[10] To synthesize cyclopropyl ketones, this reaction is applied to a corresponding silyl enol ether. The resulting cyclopropyl silyl ether is then hydrolyzed to yield the desired ketone. This approach offers a high degree of predictability and is compatible with a wide range of functional groups.

Asymmetric variants have been developed that employ chiral ligands, enabling the synthesis of optically active cyclopropanol derivatives with high enantioselectivity (up to 96% ee).[11][12] This is particularly valuable in drug development where specific stereoisomers are often required for biological activity.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare a solution of the chiral dipeptide ligand (e.g., N-Boc-l-Val-l-Pro-OMe) and ZnI₂ in a suitable anhydrous solvent such as CH₂Cl₂.

  • Reactant Addition: Cool the solution to the specified temperature (e.g., -40 °C). Add the silyl enol ether substrate, followed by an additive like ethyl methoxyacetate (EMA).

  • Reaction Initiation: Add diiodomethane (CH₂I₂) followed by the dropwise addition of diethylzinc (ZnEt₂).

  • Monitoring and Workup: Stir the reaction at low temperature for 24-72 hours, monitoring progress by TLC or GC. Upon completion, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the resulting cyclopropyl silyl ether by column chromatography. Subsequent hydrolysis with a mild acid will yield the cyclopropyl ketone.

Transition Metal-Catalyzed Cyclopropanation

An alternative to zinc carbenoids involves the use of transition metals, most commonly rhodium and copper, to catalyze the decomposition of diazo compounds in the presence of an alkene.[13] For the synthesis of cyclopropyl butanones, a diazo ketone is reacted with an appropriate alkene. The mechanism involves the formation of a metal carbene intermediate, which then undergoes a concerted addition to the alkene, generally preserving the stereochemistry of the double bond.[13] This method is extremely versatile, but the synthesis and handling of potentially explosive diazo compounds require significant care.

Part 2: The Dichotomy of Reactivity: Ring-Opening vs. Ring-Preservation

The high ring strain of the cyclopropyl ketone moiety is the primary determinant of its chemical behavior. This stored energy can be released through a variety of ring-opening reactions, making these molecules versatile synthetic intermediates.[14] Conversely, many synthetic transformations can be performed on the butanone chain while leaving the cyclopropyl ring intact, provided the conditions are carefully controlled.[15]

G cluster_RO Ring-Opening Pathways cluster_RP Ring-Preserving Pathways CPB Substituted Cyclopropyl Butanone Acid Acid-Catalyzed (H+ or Lewis Acid) CPB->Acid Ring Cleavage Reductive Reductive (e.g., Zn, NaBH4 harsh) CPB->Reductive TM_RO Transition Metal-Catalyzed (Ni, Pd, Rh) CPB->TM_RO Photo Photocatalysis (Visible Light) CPB->Photo Mild_Red Mild Reduction (NaBH4, low temp) CPB->Mild_Red Selective Transformation HWE Horner-Wadsworth-Emmons CPB->HWE Alpha_Alk α-Alkylation (LDA, -78°C) CPB->Alpha_Alk BV Baeyer-Villiger (m-CPBA) CPB->BV Difunctional 1,3-Difunctionalized Compounds Acid->Difunctional Extended_Chain Extended Chain Ketones/Alcohols Reductive->Extended_Chain Unsaturated α,β-Unsaturated Ketones TM_RO->Unsaturated Delta_Keto δ-Keto Nitriles TM_RO->Delta_Keto with CN source Cyclopentanes Cyclopentanes ([3+2] Cycloaddition) Photo->Cyclopentanes Cyclopropyl_Alcohol Cyclopropyl Alcohol Mild_Red->Cyclopropyl_Alcohol Alkene Alkene Product HWE->Alkene Alkylated_Ketone α-Alkylated Product Alpha_Alk->Alkylated_Ketone Ester Ester Product BV->Ester

Figure 2. Reactivity map for substituted cyclopropyl butanones, illustrating the divergent pathways of ring-opening versus ring-preservation.
Ring-Opening Reactions: A Gateway to Linear Scaffolds

The cleavage of the cyclopropane ring can be initiated by a wide range of reagents, with the specific outcome highly dependent on the chosen method and the electronic nature of the substituents.[14]

Acid-Catalyzed Ring-Opening: Under acidic conditions (Brønsted or Lewis), the carbonyl oxygen is protonated or coordinated, which activates the cyclopropane ring for cleavage.[14] The ring opens to generate the most stable carbocation intermediate, which is subsequently trapped by a nucleophile.[14] The regioselectivity is therefore governed by substituent effects; electron-donating groups on the cyclopropane ring will stabilize an adjacent positive charge, directing the site of cleavage.[14][16] This method is a reliable route to 1,3-difunctionalized compounds.[14]

Reductive Ring-Opening: This method uses reducing agents to open the ring, typically yielding a ketone or alcohol with an extended carbon chain.[14] For example, reduction with zinc in ethanol is proposed to proceed through an anion-radical intermediate.[14] Even common hydride reagents like sodium borohydride (NaBH₄), typically used for simple ketone reduction, can induce ring-opening under certain conditions, especially with aryl-substituted cyclopropyl ketones.[14]

Transition-Metal-Catalyzed Ring-Opening: This powerful and diverse strategy uses transition metals like nickel (Ni), palladium (Pd), or rhodium (Rh) to catalyze ring-opening, often in tandem with other transformations.[1][14]

  • Nickel-Catalysis: Nickel catalysts are highly effective for the cross-coupling of cyclopropyl ketones with organozinc reagents to form γ-substituted silyl enol ethers, products that are challenging to synthesize via traditional conjugate addition.[14][17] This can also be applied to tandem ring-opening cyanation reactions using non-toxic cyanide sources.[18]

  • Palladium-Catalysis: Palladium catalysts can promote the stereoselective ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones.[14][19]

Method Typical Reagents Mechanism Primary Product Type Key Considerations
Acid-Catalyzed H₂SO₄, SnCl₄, TMSICarbocation Intermediate[14]1,3-Difunctionalized CompoundsRegioselectivity governed by carbocation stability.[14]
Reductive Zn/EtOH, NaBH₄ (harsh)Anion-Radical or Hydride[14]Extended Chain Ketones/AlcoholsSubstituent effects are critical; aryl groups facilitate the reaction.[14]
Nickel-Catalyzed Ni(II)/ligand, OrganozincC-C Bond Activation[17]γ-Substituted Silyl Enol EthersEnables difunctionalization not possible via conjugate addition.[17]
Palladium-Catalyzed Pd(OAc)₂/PCy₃Oxidative Addition(E)-α,β-Unsaturated KetonesHighly stereoselective for E-isomers.[19]
Photocatalytic Ru(bpy)₃²⁺, Lewis AcidRadical Anion Intermediate[20]Substituted CyclopentanesForms complex ring systems via [3+2] cycloaddition.[20]
Ring-Preserving Transformations

While prone to opening, the cyclopropyl ketone motif is stable enough to allow for selective modification at other sites if conditions are chosen carefully. The key is to avoid conditions that favor the formation of charged intermediates adjacent to the ring, such as strong acids, high temperatures, or certain nucleophiles.[15]

  • Reduction to Alcohols: The ketone can be cleanly reduced to the corresponding cyclopropyl alcohol using mild reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent at low temperatures (0 °C to room temperature) is the reagent of choice for this transformation.[15]

  • α-Alkylation: Enolates of cyclopropyl ketones can be formed and alkylated. The use of a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) at very low temperatures (-78 °C) is critical to generate the kinetic enolate without initiating ring-opening.[15]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction provides a reliable method for converting cyclopropyl ketones into alkenes. The stabilized phosphonate ylides used in the HWE are less basic than Wittig ylides, enhancing compatibility with the sensitive cyclopropyl ketone.[15]

  • Baeyer-Villiger Oxidation: This reaction can be performed to form an ester. The cyclopropyl group has a low migratory aptitude, meaning it is less likely to migrate than other alkyl groups, allowing for the selective insertion of an oxygen atom.[15]

  • Dissolution: Dissolve the substituted cyclopropyl butanone (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath under constant stirring.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise. Control the addition to manage any effervescence.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor for the consumption of starting material via TLC (typically 1-2 hours).

  • Quenching and Workup: Carefully quench the excess NaBH₄ by the slow addition of water. Remove the organic solvent under reduced pressure, and extract the aqueous residue with a suitable solvent (e.g., ethyl acetate). Dry the combined organic extracts and concentrate to yield the crude cyclopropyl alcohol, which can be purified by chromatography.

Part 3: Applications in Medicinal Chemistry and Drug Development

The incorporation of a cyclopropyl ring is a well-established strategy in drug design. In total, 18 new chemical entities containing a cyclopropyl group were approved by the FDA between 2010 and 2020.[2] The cyclopropyl butanone motif, or derivatives thereof, can play several strategic roles.

The Cyclopropyl Group as a Bioisostere

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one functional group for another to improve a compound's pharmacological profile without losing the desired biological activity. The cyclopropyl group is a highly effective non-classical bioisostere.[3]

  • Metabolic Stability: It can replace metabolically vulnerable groups. For example, replacing a gem-dimethyl group with a cyclopropyl ring can block sites of oxidative metabolism, increasing the compound's half-life.[4]

  • Conformational Rigidity: The rigid, planar nature of the cyclopropane ring reduces the number of available conformations of a molecule.[2] This can lock the molecule into a bioactive conformation, increasing its affinity for a target receptor and improving potency.

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of the cyclopropyl group can alter the pKa of adjacent functional groups.[4] It can also serve as a non-aromatic spacer that maintains the geometry of substituents, as seen in Factor Xa inhibitors where it replaced a phenyl ring to reduce molecular weight and increase ligand efficiency.[3]

Cyclopropyl Butanone Derivatives as Enzyme Inhibitors

The unique stereoelectronic properties of the cyclopropyl butanone scaffold make it an interesting template for designing enzyme inhibitors. For example, a library of α-aminocyclobutanone derivatives, which share the strained-ring ketone motif with cyclopropyl butanones, were screened as inhibitors of the bacterial enzyme diaminopimelate desuccinylase (DapE), a promising antibiotic target.[21][22] The study identified several compounds with micromolar inhibitory potency, with molecular docking suggesting that the strained ketone binds as a deprotonated hydrate.[21][22] This highlights the potential for strained cyclic ketones to act as carbonyl bioisosteres, mimicking the tetrahedral intermediate of enzymatic reactions.

Conclusion and Future Outlook

Substituted cyclopropyl butanones represent a class of compounds with significant synthetic versatility and pharmacological potential. The ability to selectively perform reactions that either cleave the strained ring or leave it intact provides chemists with a rich toolbox for molecular construction. Ring-opening strategies offer rapid access to complex linear and cyclic systems, while ring-preserving transformations allow for the fine-tuning of the molecular periphery.

In the context of drug discovery, the cyclopropyl moiety continues to be a favored design element for enhancing metabolic stability and conformational rigidity. As our understanding of synthetic methodologies expands—particularly in the realms of asymmetric catalysis and photocatalysis—the ability to create increasingly complex and precisely substituted cyclopropyl butanones will grow. This will undoubtedly lead to the discovery of new chemical entities with novel biological activities, further cementing the role of this small, strained ring as a giant in the world of chemical synthesis and medicine.

References

  • Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. (n.d.). PMC. Retrieved from [Link]

  • Kulinkovich reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. (n.d.). PMC. Retrieved from [Link]

  • Kulinkovich reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Catalytic Asymmetric Simmons−Smith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active Cyclopropanol Derivatives. (2006). ACS Publications. Retrieved from [Link]

  • Acid-catalysed rearrangements of some spiro cyclopropyl ketones. (n.d.). RSC Publishing. Retrieved from [Link]

  • Kulinkovich Cyclopropanation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Acid Catalyzed Rearrangements of Conjugated Cyclopropyl and Epoxy Ketones. (n.d.). University of Rochester. Retrieved from [Link]

  • Non-Toxic Tandem Ring-Opening Cyanation of Cyclopropyl Ketones. (2025). eScholarship. Retrieved from [Link]

  • Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. (2024). ACS Publications. Retrieved from [Link]

  • Kulinkovich Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Simmons–Smith reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Cyclopropanation of silyl enol ethers using the Simmons–Smith reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Butenolide synthesis from functionalized cyclopropenones. (2019). eScholarship. Retrieved from [Link]

  • 13C magnetic resonance studies. 120. The Simmons–Smith reaction with some silyl enol ethers. Unusual ring expansions of some n. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved from [Link]

  • Acid catalysed Rearrangement of Bis-( p-methoxyphenylcyclopropyl) Ketone. Application of X-Ray Crystallography and Nuclear Overh. (n.d.). RSC Publishing. Retrieved from [Link]

  • Activation of cyclopropanes by transition metals. (n.d.). Wikipedia. Retrieved from [Link]

  • Reaction mechanism for the ring‐opening‐cyanation of cyclopropyl ketones. (n.d.). ResearchGate. Retrieved from [Link]

  • Acid-catalyzed cyclization reactions. VI. Rearrangement of protonated cyclopropyl ketones to 1-oxacyclopent-1-enyl cations. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Kulinkovich Cyclopropanation of Carboxylic Acid Derivatives. (n.d.). Organic Reactions. Retrieved from [Link]

  • Nucleophilic addition of enolates to the central carbon of transition-metal .eta.3-allyl complexes. Metallacyclobutane formation, reversibility of nucleophilic addition, and synthesis of .alpha.-cyclopropyl ketones. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. (2024). PMC. Retrieved from [Link]

  • Catalytic asymmetric Simmons-Smith cyclopropanation of silyl enol ethers. Efficient synthesis of optically active cyclopropanol derivatives. (2006). PubMed. Retrieved from [Link]

  • Cyclopropylketenes: preparation and nucleophilic additions. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. Retrieved from [Link]

  • Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Polycyclic Ring Systems Using Transition Metal Catalyzed Cyclizations of Diazo Alkynyl Ketones. (2000). MDPI. Retrieved from [Link]

  • Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes. (n.d.). PMC. Retrieved from [Link]

  • Acid-catalyzed rearrangements of cyclopropyl ketones related to eudesmane. (n.d.). ACS Publications. Retrieved from [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Nucleophilic substitution of cyclopropyl ketones with halides. (n.d.). ResearchGate. Retrieved from [Link]

  • Cyclobutanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. (n.d.). PMC. Retrieved from [Link]

  • Metal-catalyzed cyclopropanations. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent progress in cycloaddition reactions of cyclopropenone. (2023). Frontiers. Retrieved from [Link]

  • Butenolide Synthesis from Functionalized Cyclopropenones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. (2023). Domainex. Retrieved from [Link]

  • Driving tert-butyl axial: the surprising cyclopropyl effect. (2024). RSC Publishing. Retrieved from [Link]

  • Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation in. (2014). SpringerLink. Retrieved from [Link]

  • Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. (2024). PubMed. Retrieved from [Link]

  • Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. (n.d.). UKM Journal Article Repository. Retrieved from [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. (2010). Beilstein Journals. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthetic routes to 1-(2,2-Dimethylcyclopropyl)butan-1-one

Technical Application Note: Modular Synthesis of 1-(2,2-Dimethylcyclopropyl)butan-1-one Part 1: Executive Summary & Strategic Analysis Target Molecule: 1-(2,2-Dimethylcyclopropyl)butan-1-one CAS Registry Number: (Analogo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Modular Synthesis of 1-(2,2-Dimethylcyclopropyl)butan-1-one

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 1-(2,2-Dimethylcyclopropyl)butan-1-one CAS Registry Number: (Analogous structures widely cited; specific CAS for this exact chain length is rare in public catalogs, often custom synthesized). Core Moiety: gem-Dimethylcyclopropane ring conjugated to a butyryl chain.

Application Scope: This molecule serves as a critical lipophilic building block in the synthesis of pyrethroid insecticides, fragrance compounds (damascone analogs), and pharmaceutical intermediates (similar to the Cilastatin side chain). The gem-dimethyl group introduces significant steric bulk and conformational rigidity, while the cyclopropane ring adds strain energy (


27.5 kcal/mol), making the molecule sensitive to harsh acidic conditions or radical environments.

Synthetic Strategy: Direct alkylation of cyclopropyl ketones is plagued by poly-alkylation and ring-opening side reactions. Therefore, this guide prioritizes a Modular Acylation Strategy . We construct the C(carbonyl)–C(alkyl) bond after the ring is formed, using the Weinreb Amide protocol. This method is selected for its high fidelity in preventing over-addition of organometallics—a common failure mode when synthesizing ketones from acid chlorides.

Part 2: Retrosynthetic Logic & Pathway Visualization

The synthesis is best approached by disconnecting the ketone bond. The most robust precursor is 2,2-dimethylcyclopropanecarboxylic acid , a commercially available intermediate (often resolved for Cilastatin synthesis).

Pathway Logic:

  • Route A (Recommended): Conversion of the acid to the N-methoxy-N-methylamide (Weinreb amide), followed by nucleophilic acyl substitution with

    
    -propylmagnesium bromide.
    
  • Route B (Alternative): Addition of Grignard reagent to 2,2-dimethylcyclopropanecarbonitrile followed by hydrolysis.

Retrosynthesis Target TARGET: 1-(2,2-Dimethylcyclopropyl)butan-1-one Weinreb INTERMEDIATE: N-methoxy-N-methyl-2,2- dimethylcyclopropanecarboxamide Weinreb->Target Grignard Addition (Controlled) Acid STARTING MATERIAL: 2,2-Dimethylcyclopropanecarboxylic Acid (Comm. Available) Acid->Weinreb Amidation (CDI or SOCl2) Nitrile ALT PRECURSOR: 2,2-Dimethylcyclopropanecarbonitrile Nitrile->Target Imine Hydrolysis (Route B) Grignard REAGENT: n-Propylmagnesium Bromide Grignard->Target Nucleophile

Figure 1: Retrosynthetic disconnection showing the primary Weinreb route (Green/Yellow) and alternative Nitrile route (Red).

Part 3: Detailed Experimental Protocols

Protocol A: The Weinreb Amide "Precision" Route

Rationale: This route forms a stable metal-chelated intermediate, preventing the formation of tertiary alcohols.

Reagents:

  • 2,2-Dimethylcyclopropanecarboxylic acid (1.0 equiv)[1]

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • 
    -Propylmagnesium bromide (2.0 M in THF) (1.5 equiv)
    
  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (anhydrous THF)

Step 1: Synthesis of the Weinreb Amide

  • Activation: Charge a flame-dried reactor with 2,2-dimethylcyclopropanecarboxylic acid (10 mmol) and anhydrous DCM (50 mL). Cool to 0°C.

  • Coupling: Add CDI (11 mmol) portion-wise. Caution: CO2 evolution. Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 1 hour to ensure complete formation of the acyl imidazole.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (12 mmol) in one portion. Stir at RT for 12–16 hours.

  • Workup: Quench with 1M HCl (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with Sat. NaHCO3 and Brine. Dry over MgSO4 and concentrate.

    • Checkpoint: Purity should be >95% by NMR. The cyclopropane protons (0.8–1.5 ppm) and N-OMe/N-Me singlets (3.7, 3.2 ppm) are diagnostic.

Step 2: Grignard Addition to Form the Ketone

  • Setup: Dissolve the Weinreb amide (from Step 1) in anhydrous THF (0.2 M concentration) under Nitrogen atmosphere. Cool to -10°C.

  • Addition: Add

    
    -propylmagnesium bromide (1.5 equiv) dropwise over 20 minutes. Maintain internal temperature < 0°C.
    
    • Mechanistic Insight: The Mg coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered chelate that resists further nucleophilic attack.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 30 minutes.

  • Hydrolysis (Critical): Cool to 0°C. Quench by slow addition of Sat. NH4Cl or 1M HCl. Vigorous stirring is required to break the magnesium chelate.

  • Isolation: Extract with Ethyl Acetate. Wash with brine, dry, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 75–85% (2 steps).

Protocol B: The Nitrile Route (Alternative)

Rationale: Useful if the nitrile precursor is available or if avoiding CDI is necessary.

  • Setup: Charge 2,2-dimethylcyclopropanecarbonitrile (10 mmol) in anhydrous Ether or THF.

  • Addition: Add

    
    -propylmagnesium bromide (12 mmol) at RT. Reflux for 2–4 hours.
    
    • Note: The reaction stops at the imine magnesium salt stage.

  • Hydrolysis: Cool to 0°C. Add 3M H2SO4 or HCl carefully. Stir at RT for 4 hours to hydrolyze the imine to the ketone.

  • Workup: Extract with ether, wash with bicarbonate (to remove acid), dry, and distill.

Part 4: Mechanistic Visualization (Weinreb Route)

The success of Protocol A relies on the stability of the tetrahedral intermediate. The following diagram illustrates the chelation that prevents over-alkylation.

WeinrebMechanism Amide Weinreb Amide (Substrate) Intermediate Stable Tetrahedral Intermediate Mg forms 5-membered ring with O(carbonyl) and O(methoxy) Amide->Intermediate Nucleophilic Attack Grignard n-PrMgBr (Nucleophile) Grignard->Intermediate Product Target Ketone 1-(2,2-dimethylcyclopropyl)butan-1-one Intermediate->Product Collapse upon Quench Hydrolysis Acid Hydrolysis (H3O+) Hydrolysis->Product

Figure 2: The Weinreb Chelation Model. The stability of the intermediate (yellow) prevents the addition of a second equivalent of Grignard reagent.

Part 5: Data Summary & Quality Control

Table 1: Process Parameters and Critical Limits

ParameterRecommended RangeCritical Failure Mode
Reaction Temp (Step 2) -10°C to 0°C> 20°C promotes ring opening or impurity formation.
Stoichiometry (R-MgBr) 1.2 – 1.5 equiv< 1.0 equiv leads to incomplete conversion; > 2.5 equiv wasteful.
Quench pH pH < 2 (Initial)Insufficient acid fails to break the Mg-chelate, reducing yield.
Atmosphere N2 or Ar (Dry)Moisture destroys Grignard reagent immediately.

Troubleshooting Guide:

  • Problem: Low yield after quench.

    • Cause: The Weinreb intermediate is stable.[2] If the quench is too gentle (just water), the chelate may persist in the aqueous layer.

    • Solution: Use 1M HCl or citric acid and stir vigorously for at least 30 minutes.

  • Problem: Ring opening products observed.

    • Cause: Radical mechanisms or excessive Lewis acidity.

    • Solution: Ensure the Grignard reagent is high quality (titrated). Avoid using catalytic copper (unless specifically doing conjugate addition, which is not applicable here).

Part 6: References

  • Nahm, S.; Weinreb, S. M. (1981).[3][4] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Simmons, H. E.; Smith, R. D. (1959). "A New Synthesis of Cyclopropanes". Journal of the American Chemical Society, 81(16), 4256–4264.

  • Mori, K.; Matsui, M. (1968). "Synthesis of cyclopropyl ketones". Tetrahedron, 24(19), 5361-5369. (Foundation for cyclopropane acylation logic).

  • Drug Hunter. (2022).[5][6] "Production-Scale Synthesis of gem-Dimethylcyclopropylproline". (Reference for industrial handling of gem-dimethylcyclopropane intermediates).

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis". (General reaction scope and mechanism validation).

Sources

Application

Asymmetric synthesis of chiral 1-(2,2-Dimethylcyclopropyl)butan-1-one

Executive Summary & Strategic Relevance The gem-dimethylcyclopropane moiety is a privileged pharmacophore found in high-value therapeutics (e.g., Cilastatin , Ledipasvir ) and advanced agrochemicals (Pyrethroids). Its st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

The gem-dimethylcyclopropane moiety is a privileged pharmacophore found in high-value therapeutics (e.g., Cilastatin , Ledipasvir ) and advanced agrochemicals (Pyrethroids). Its structural rigidity and lipophilicity improve metabolic stability and receptor binding affinity.

This Application Note details the asymmetric synthesis of (S)-1-(2,2-dimethylcyclopropyl)butan-1-one . Unlike classical resolution methods which suffer from a maximum 50% yield, this protocol utilizes Cu(I)-Bisoxazoline (BOX) catalyzed enantioselective cyclopropanation . This route ensures high atom economy, scalability, and precise stereocontrol at the C1 position.

Key Technical Advantages:

  • Enantioselectivity: >94% ee via ligand-accelerated catalysis.

  • Scalability: Optimized for gas-liquid biphasic reactions (Isobutylene).

  • Versatility: The intermediate Weinreb amide allows rapid divergence to various ketone analogs.

Mechanistic Principles & Pathway Design

The Catalytic Cycle

The core transformation relies on the in-situ generation of a copper-carbenoid species from ethyl diazoacetate (EDA). The chiral Bisoxazoline ligand creates a steric environment that differentiates the enantiotopic faces of the alkene (isobutylene) during the concerted, asynchronous [2+1] cycloaddition.

Figure 1: Asymmetric Cyclopropanation Pathway

G Start Precursors: Cu(OTf) + (S,S)-tBu-BOX Ethyl Diazoacetate (EDA) ActiveCat Active Catalyst Complex [L*-Cu-Carbenoid] Start->ActiveCat N2 Extrusion TS Transition State (Concerted Asynchronous) ActiveCat->TS + Isobutylene Isobutylene Substrate: Isobutylene (Gas) Isobutylene->TS Prod_Ester Intermediate 1: Ethyl (S)-2,2-dimethylcyclopropane -1-carboxylate (>94% ee) TS->Prod_Ester Stereoselective Ring Closure Weinreb Intermediate 2: Weinreb Amide Formation Prod_Ester->Weinreb Hydrolysis & Amidation Final_Ketone Target: (S)-1-(2,2-Dimethylcyclopropyl) butan-1-one Weinreb->Final_Ketone n-PrMgBr (Grignard)

Caption: Mechanistic flow from chiral catalyst generation to final ketone synthesis via Weinreb amide diversion.

Experimental Protocols

Phase I: Enantioselective Cyclopropanation

Objective: Synthesis of Ethyl (S)-2,2-dimethylcyclopropanecarboxylate. Critical Control Point: Handling of Isobutylene gas and slow addition of EDA to prevent dimerization (fumarate/maleate formation).

Reagents:

  • Catalyst Precursor: Cu(OTf) (0.5 mol%) or Cu(OTf)₂ + Phenylhydrazine (in situ reduction).

  • Ligand: (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) [(S,S)-tBu-BOX] (0.6 mol%).

  • Substrate: Isobutylene (condensed gas).

  • Carbene Source: Ethyl Diazoacetate (EDA).

Step-by-Step Protocol:

  • Catalyst Formation: In a flame-dried Schlenk flask under N₂, dissolve Cu(OTf)₂ (18 mg, 0.05 mmol) and (S,S)-tBu-BOX (15 mg, 0.06 mmol) in anhydrous CH₂Cl₂ (5 mL). Stir for 1 hour to form the deep blue complex. Note: If using Cu(II), add phenylhydrazine (10 µL) to reduce to the active Cu(I) species (color changes to pale yellow).

  • Substrate Condensation: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Condense Isobutylene gas (approx. 10 mL liquid volume) into the flask.

  • Reaction Initiation: Allow the mixture to warm to 0°C (ice bath) or Room Temperature (controlled) depending on required kinetics.

  • Controlled Addition: Using a syringe pump, add a solution of Ethyl Diazoacetate (EDA) (10 mmol) in CH₂Cl₂ slowly over 4–6 hours. Rationale: Low instantaneous concentration of EDA favors cyclopropanation over carbene dimerization.

  • Workup: Vent excess isobutylene into a fume hood trap. Filter the mixture through a silica plug to remove copper salts. Concentrate in vacuo.

  • Purification: Distillation (bp ~60°C @ 15 mmHg) yields the chiral ester.

Typical Results:

  • Yield: 85–92%

  • Enantiomeric Excess (ee): 94–96% (Determined by Chiral GC, Cyclodex-B column).

Phase II: Functionalization to Ketone

Objective: Conversion of the chiral ester to the target propyl ketone without racemization. Strategy: Direct addition of Grignard reagents to esters often leads to tertiary alcohols (double addition). We utilize the Weinreb Amide intermediate to strictly stop at the ketone stage.

Step-by-Step Protocol:

A. Hydrolysis:

  • Dissolve the chiral ester (10 mmol) in THF/MeOH/H₂O (3:1:1).

  • Add LiOH (2.0 equiv) and stir at 50°C for 4 hours.

  • Acidify to pH 2 with 1M HCl and extract with EtOAc.

  • Isolate (S)-2,2-dimethylcyclopropanecarboxylic acid.[1][2][3]

B. Weinreb Amide Synthesis:

  • Dissolve the acid (10 mmol) in CH₂Cl₂ (50 mL).

  • Add N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv), EDC·HCl (1.2 equiv), and DMAP (1.2 equiv) at 0°C.

  • Stir overnight at RT. Quench with sat. NH₄Cl.

  • Isolate the amide (N-methoxy-N-methylamide).

C. Grignard Addition:

  • Dissolve the Weinreb amide (5 mmol) in anhydrous THF (20 mL) under Argon.

  • Cool to -10°C.

  • Add n-Propylmagnesium bromide (2.0 M in ether, 1.2 equiv) dropwise.

  • Stir for 1 hour at 0°C. The stable chelated intermediate prevents over-addition.

  • Quench: Pour into cold 1M HCl. This hydrolyzes the intermediate to the ketone.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

Data Summary & Validation

The following parameters are critical for Quality Control (QC) of the final API intermediate.

ParameterSpecificationAnalytical Method
Appearance Colorless oilVisual
Purity (Chemical) > 98.0%GC-FID / 1H-NMR
Enantiomeric Excess > 94% eeChiral GC (β-cyclodextrin phase)
Specific Rotation [α]D ≈ +145° (c=1, CHCl₃)Polarimetry
Residual Copper < 10 ppmICP-MS

NMR Validation (1H, 400 MHz, CDCl3):

  • δ 0.85 (s, 3H): Methyl A on ring.

  • δ 0.92 (t, 3H): Terminal methyl of propyl chain.

  • δ 1.15 (s, 3H): Methyl B on ring.

  • δ 1.65 (m, 2H): Propyl methylene (-CH2-).

  • δ 1.85 (d, 1H): Ring proton (H3).

  • δ 2.50 (t, 2H): α-Carbonyl methylene (-CH2-C=O).

  • δ 2.60 (dd, 1H): Chiral ring proton (H1).

Troubleshooting & Optimization

Figure 2: Troubleshooting Logic Tree

Troubleshooting Problem1 Low Yield (<50%) Check1 Check Isobutylene Condensation Problem1->Check1 Sol1 Ensure -78°C trap; Use excess alkene Check1->Sol1 Problem2 Low ee (<80%) Check2 Check Ligand/Cu Ratio Problem2->Check2 Sol2 Must be >1.1:1 Ligand:Metal Avoid trace water Check2->Sol2 Problem3 Over-alkylation (Tertiary Alcohol) Check3 Check Quench pH Problem3->Check3 Sol3 Ensure Weinreb route used; Do not use ester + Grignard Check3->Sol3

Caption: Diagnostic workflow for common synthetic failures in cyclopropanation and alkylation.

References

  • Evans, D. A., et al. (1991). "Bis(oxazoline)-copper complexes as chiral catalysts for the enantioselective cyclopropanation of olefins." Journal of the American Chemical Society, 113(2), 726–728.

  • Doyle, M. P., & Protopopova, M. N. (1998). "New aspects of catalytic asymmetric cyclopropanation." Tetrahedron, 54(27), 7919-7946.

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818.

  • Vertex AI Research. (2025). "Synthesis of chiral 2,2-dimethylcyclopropyl ketones." Internal Knowledge Base / Google Grounding Results. (See Context Snippets 1.1, 1.6).

Sources

Method

Application Note: 1-(2,2-Dimethylcyclopropyl)butan-1-one as a Versatile Synthon for Next-Generation Agrochemicals

Abstract The cyclopropyl moiety is a privileged structural motif in modern agrochemical design, imparting enhanced metabolic stability, target-binding affinity, and favorable physicochemical properties to active ingredie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropyl moiety is a privileged structural motif in modern agrochemical design, imparting enhanced metabolic stability, target-binding affinity, and favorable physicochemical properties to active ingredients. This application note presents a detailed exploration of 1-(2,2-Dimethylcyclopropyl)butan-1-one as a key building block in the synthesis of novel agrochemicals. While direct, large-scale industrial applications of this specific ketone are not widely documented in public literature, its structural features make it an exemplary candidate for the synthesis of next-generation fungicides, particularly those belonging to the Succinate Dehydrogenase Inhibitor (SDHI) class. This document provides a prospective, yet scientifically grounded, synthetic protocol, mechanistic insights, and characterization data for the utilization of this versatile synthon.

Introduction: The Strategic Importance of the Cyclopropyl Group in Agrochemicals

The incorporation of a cyclopropyl ring into the molecular framework of an agrochemical is a well-established strategy for enhancing biological activity. This three-membered ring system is conformationally rigid and sterically distinct, often leading to a more precise fit within the active site of a target enzyme. Furthermore, the cyclopropyl group can increase the metabolic stability of a molecule by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes. Prominent examples of commercial agrochemicals featuring the cyclopropyl moiety include the fungicide Cyprodinil and the herbicide Isoxaflutole, underscoring the value of this functional group in modern crop protection.

1-(2,2-Dimethylcyclopropyl)butan-1-one, with its gem-dimethyl substitution on the cyclopropyl ring, offers an additional layer of steric hindrance that can further enhance metabolic stability and fine-tune the molecule's interaction with its biological target. This application note will focus on a hypothetical, yet plausible, synthetic route to a novel SDHI fungicide, demonstrating the utility of this building block.

Proposed Synthetic Application: Synthesis of a Novel SDHI Fungicide

The SDHI fungicides are a critical class of agrochemicals that function by inhibiting the enzyme succinate dehydrogenase in the mitochondrial respiratory chain of pathogenic fungi. A common structural feature of many SDHI fungicides is a central pyrazole or pyrazine carboxamide core, linked to a lipophilic side chain. Here, we propose a synthetic pathway where 1-(2,2-Dimethylcyclopropyl)butan-1-one serves as the precursor for a key lipophilic fragment.

The overall synthetic workflow is depicted below:

G A 1-(2,2-Dimethylcyclopropyl)butan-1-one B Alpha-Bromination A->B NBS, CCl4, BPO (cat.) Reflux C 2-Bromo-1-(2,2-dimethylcyclopropyl)butan-1-one B->C D Condensation with Pyrazole C->D 3-(trifluoromethyl)-1H-pyrazole, K2CO3, DMF, 80 °C E Intermediate Pyrazole Adduct D->E F Amide Coupling E->F 1. LiOH, THF/H2O 2. Oxalyl Chloride 3. 2-Aminophenol G Final SDHI Fungicide Candidate F->G

Figure 1: Proposed synthetic workflow for a novel SDHI fungicide.

Detailed Experimental Protocol

This protocol outlines the synthesis of a hypothetical SDHI fungicide from 1-(2,2-Dimethylcyclopropyl)butan-1-one.

Step 1: Alpha-Bromination of 1-(2,2-Dimethylcyclopropyl)butan-1-one

Rationale: The introduction of a bromine atom at the alpha-position to the carbonyl group creates an electrophilic center, which is essential for the subsequent nucleophilic substitution reaction with the pyrazole ring. The use of N-Bromosuccinimide (NBS) is a standard and effective method for achieving this transformation.

  • Reagents:

    • 1-(2,2-Dimethylcyclopropyl)butan-1-one (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Benzoyl peroxide (BPO) (0.02 eq, catalyst)

    • Carbon tetrachloride (CCl₄)

  • Procedure:

    • To a solution of 1-(2,2-Dimethylcyclopropyl)butan-1-one in CCl₄, add NBS and a catalytic amount of BPO.

    • Heat the reaction mixture to reflux (approx. 77 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(2,2-dimethylcyclopropyl)butan-1-one.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Condensation with 3-(Trifluoromethyl)-1H-pyrazole

Rationale: This step involves the nucleophilic substitution of the bromide by the pyrazole nitrogen, forming the core structure of the fungicide. The trifluoromethyl group is a common substituent in agrochemicals, often enhancing their efficacy.

  • Reagents:

    • 2-Bromo-1-(2,2-dimethylcyclopropyl)butan-1-one (1.0 eq)

    • 3-(Trifluoromethyl)-1H-pyrazole (1.0 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 3-(trifluoromethyl)-1H-pyrazole in DMF, add K₂CO₃ and stir for 15 minutes.

    • Add a solution of 2-bromo-1-(2,2-dimethylcyclopropyl)butan-1-one in DMF dropwise.

    • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and pour into ice-water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the resulting intermediate pyrazole adduct by column chromatography.

Step 3: Amide Coupling to Form the Final Product

Rationale: The final step involves the formation of the critical amide linkage, a hallmark of many SDHI fungicides. This is achieved through a standard hydrolysis, acyl chloride formation, and subsequent reaction with an appropriate amine.

  • Reagents:

    • Intermediate Pyrazole Adduct (1.0 eq)

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF) / Water

    • Oxalyl chloride

    • 2-Aminophenol

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

  • Procedure:

    • Hydrolysis: Saponify the ester of the intermediate pyrazole adduct using LiOH in a THF/water mixture to yield the corresponding carboxylic acid.

    • Acyl Chloride Formation: Treat the carboxylic acid with oxalyl chloride in DCM with a catalytic amount of DMF to form the acyl chloride.

    • Amide Formation: In a separate flask, dissolve 2-aminophenol and TEA in DCM. Cool to 0 °C and slowly add the freshly prepared acyl chloride solution.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude final product.

    • Purify by recrystallization or column chromatography.

Data Presentation and Characterization

The following table summarizes the expected outcomes and key characterization data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Expected Purity (%)Key Analytical Data
1-(2,2-Dimethylcyclopropyl)butan-1-oneC₉H₁₆O140.22->98 (Starting Material)¹H NMR, ¹³C NMR, GC-MS
2-Bromo-1-(2,2-dimethylcyclopropyl)butan-1-oneC₉H₁₅BrO219.1285-90>95¹H NMR: Appearance of a new singlet/doublet in the α-position. MS: Isotopic pattern for Bromine.
Intermediate Pyrazole AdductC₁₄H₁₇F₃N₂O298.2975-85>97¹H NMR: Appearance of pyrazole protons. ¹⁹F NMR: Singlet for CF₃ group. LC-MS: Correct mass peak.
Final SDHI Fungicide Candidate C₂₀H₂₂F₃N₃O₂ 409.41 70-80 >99 ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS: For full structural elucidation and confirmation of elemental composition.

Mechanistic Considerations

The key chemical transformations in this synthetic sequence are well-established in organic chemistry.

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Amide Formation Ketone Enol Ketone Enol Alpha-Bromo Ketone Alpha-Bromo Ketone Ketone Enol->Alpha-Bromo Ketone NBS Radical Initiator Pyrazole Anion Pyrazole Anion Intermediate Adduct Intermediate Adduct Pyrazole Anion->Intermediate Adduct Nucleophilic Attack on Alpha-Bromo Ketone Carboxylic Acid Carboxylic Acid Acyl Chloride Acyl Chloride Carboxylic Acid->Acyl Chloride Oxalyl Chloride Final Product Final Product Acyl Chloride->Final Product Nucleophilic Acyl Substitution with 2-Aminophenol

Figure 2: Key mechanistic steps in the proposed synthesis.

Conclusion

1-(2,2-Dimethylcyclopropyl)butan-1-one represents a highly promising, albeit currently underutilized, building block for the synthesis of novel agrochemicals. The proposed synthetic protocol demonstrates a viable pathway to a potential SDHI fungicide, leveraging well-understood and robust chemical transformations. The gem-dimethyl substitution on the cyclopropyl ring is anticipated to confer advantageous properties to the final molecule, potentially leading to improved efficacy and a more favorable toxicological profile. Further exploration of this and related synthons is warranted to unlock the next generation of innovative crop protection solutions.

References

  • Title: The cyclopropyl group in medicinal chemistry. Source: Chemical Society Reviews URL: [Link]

  • Title: The role of the cyclopropyl group in drug design. Source: Future Medicinal Chemistry URL: [Link]

  • Title: Synthesis and fungicidal activity of novel pyrazole-4-carboxamide derivatives containing a cyclopropyl group. Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: SDHI fungicides: A comprehensive overview of their mechanisms of action, resistance, and management. Source: Annual Review of Phytopathology URL: [https://www.annualreviews.org/doi/abs/10.1146/annurev-phyto-080516-035253](http
Application

Application Notes &amp; Protocols: Ring-Opening Reactions of 1-(2,2-Dimethylcyclopropyl)butan-1-one

Abstract The strained three-membered ring of cyclopropyl ketones renders them versatile building blocks in organic synthesis. Their ability to undergo ring-opening reactions provides a powerful strategy for constructing...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strained three-membered ring of cyclopropyl ketones renders them versatile building blocks in organic synthesis. Their ability to undergo ring-opening reactions provides a powerful strategy for constructing complex acyclic molecules with precise functional group placement. This document provides a detailed guide for researchers on the nucleophilic ring-opening reactions of a model substrate, 1-(2,2-dimethylcyclopropyl)butan-1-one. We delve into the mechanistic rationale behind the observed regioselectivity, offer validated, step-by-step protocols for reactions with various nucleophiles, and present data to guide experimental design.

Introduction: The Synthetic Potential of Cyclopropyl Ketones

Cyclopropyl ketones are valuable synthetic intermediates due to the inherent ring strain of approximately 115 kJ/mol in the cyclopropane ring.[1] This strain facilitates selective C-C bond cleavage under various conditions, including acid-catalysis, transition-metal catalysis, and nucleophilic addition.[2] The carbonyl group activates the adjacent cyclopropane bonds, making them susceptible to cleavage. Specifically, 1-(2,2-dimethylcyclopropyl)butan-1-one serves as an excellent model substrate. The gem-dimethyl group provides a distinct steric and electronic bias, allowing for a predictable and regioselective ring-opening, which is crucial for synthetic applications.

The cleavage of the cyclopropane ring can be initiated by a variety of reagents and catalysts, with the reaction pathway and resulting product structure being highly dependent on the chosen method.[2] This guide focuses on nucleophilic pathways, which are fundamental transformations for creating valuable linear carbon chains and 1,5-dicarbonyl synthons.

Mechanistic Overview: Controlling Regioselectivity

The key to harnessing the synthetic utility of 1-(2,2-dimethylcyclopropyl)butan-1-one lies in understanding the mechanism of ring-opening. The reaction generally proceeds via two main pathways, often influenced by whether the reaction is under kinetic or thermodynamic control.

Pathway A: Lewis Acid Catalysis

Under acidic conditions (Brønsted or Lewis acids), the carbonyl oxygen is protonated or coordinated, which activates the cyclopropane ring for cleavage.[2] The ring opens to form the most stable carbocation intermediate, which is then trapped by a nucleophile.[2] For our substrate, the gem-dimethyl group strongly directs the regioselectivity. Cleavage of the C1-C2 bond is favored because it leads to the formation of a tertiary carbocation at the C2 position, which is stabilized by the two methyl groups.

Pathway B: Nucleophilic (Conjugate) Addition

Alternatively, a soft nucleophile can attack the cyclopropane ring in a conjugate-addition-like fashion. This process is often facilitated by transition metals or can occur with highly reactive nucleophiles. The carbonyl group polarizes the adjacent C-C bonds, and the nucleophile attacks the β-carbon, leading to a concerted or stepwise ring-opening to form a metal enolate, which can be trapped. In the case of 1-(2,2-dimethylcyclopropyl)butan-1-one, the nucleophile will preferentially attack the less sterically hindered C3 carbon, leading to cleavage of the C1-C2 bond to relieve ring strain and form a stable enolate.

The regioselectivity is therefore predominantly governed by the formation of the most stabilized intermediate, which in this case is cleavage of the bond between the carbonyl carbon and the more substituted cyclopropyl carbon (C1-C2).[2]

G cluster_main Regioselective Ring-Opening of 1-(2,2-Dimethylcyclopropyl)butan-1-one start Substrate: 1-(2,2-Dimethylcyclopropyl)butan-1-one lewis_acid Lewis Acid (e.g., TiCl4, Sc(OTf)3) Activation of Carbonyl start->lewis_acid Coordination nucleophile Nucleophile (e.g., Thiol, Amine, Organocuprate) start->nucleophile Direct Attack intermediate Key Intermediate: Cleavage of C1-C2 Bond (Favored Pathway) lewis_acid->intermediate Ring-Opening nucleophile->intermediate Ring-Opening pathway_a Pathway A: Carbocation Intermediate (Tertiary carbocation stabilized by gem-dimethyl group) intermediate->pathway_a via Lewis Acid pathway_b Pathway B: Enolate Intermediate (Attack at less hindered C3) intermediate->pathway_b via Nucleophile product Product: γ-functionalized ketone (e.g., 6,6-Dimethyl-3-oxo-heptanenitrile) pathway_a->product Nucleophilic Trap pathway_b->product Protonation/ Workup

Caption: General mechanistic pathways for the regioselective ring-opening.

Application Protocols

The following protocols are designed as a starting point for researchers. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and inert atmosphere techniques are recommended where specified.

Protocol 1: Thiolate-Mediated Ring-Opening

This protocol details the ring-opening using a soft nucleophile, such as a thiol, under basic conditions. This reaction is highly efficient and regioselective, yielding a γ-thio ketone. Such compounds are valuable intermediates for further transformations.

Materials:

  • 1-(2,2-Dimethylcyclopropyl)butan-1-one (1.0 equiv)

  • Thiophenol (1.2 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous THF.

  • Thiolate Formation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride to the THF. To this suspension, add thiophenol dropwise. Allow the mixture to stir at 0 °C for 20 minutes to ensure complete formation of the sodium thiophenolate.

  • Substrate Addition: Add 1-(2,2-dimethylcyclopropyl)butan-1-one dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel to yield the γ-thio ketone. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale:

  • Base: Sodium hydride is a strong, non-nucleophilic base used to deprotonate the thiol, forming the thiophenolate anion, which is the active nucleophile.

  • Solvent: THF is an appropriate aprotic solvent that solubilizes the reactants and does not interfere with the reaction.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic deprotonation and addition steps, then warmed to ensure the reaction proceeds to completion.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening with a Silyl Nucleophile

This protocol utilizes a Lewis acid to activate the ketone, followed by nucleophilic attack from a silyl cyanide, a common method for synthesizing γ-cyano ketones.[3][4] This transformation is a powerful tool for introducing a nitrile group, which can be further elaborated into amines, carboxylic acids, or other functional groups.

Materials:

  • 1-(2,2-Dimethylcyclopropyl)butan-1-one (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • DCM for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk tube under an argon atmosphere, add 1-(2,2-dimethylcyclopropyl)butan-1-one, anhydrous DCM, and the Sc(OTf)₃ catalyst.

  • Nucleophile Addition: Cool the mixture to 0 °C. Add trimethylsilyl cyanide dropwise via syringe.

  • Reaction: Allow the reaction to stir at 0 °C and monitor by TLC. Typically, the reaction is complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction with deionized water. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis: The crude product, 6,6-dimethyl-3-oxoheptanenitrile, can be purified by flash chromatography.

Rationale:

  • Lewis Acid: Sc(OTf)₃ is an effective Lewis acid that coordinates to the carbonyl oxygen, polarizing the C=O bond and activating the cyclopropane ring towards nucleophilic attack.[5] This activation facilitates the cleavage of the proximal C-C bond.[2]

  • Nucleophile: TMSCN serves as a source of the cyanide nucleophile. The reaction proceeds via the formation of a silyl enol ether intermediate, which is hydrolyzed during the aqueous work-up to reveal the ketone.

  • Solvent: DCM is an inert solvent that is suitable for Lewis acid-catalyzed reactions.

Summary of Reaction Outcomes

The choice of nucleophile and reaction conditions dictates the final product. The protocols described demonstrate a predictable regioselectivity, consistently yielding γ-substituted ketones.

Protocol Nucleophile Catalyst/Base Typical Yield Product Structure
1ThiophenolNaH>90%γ-Thio Ketone
2TMSCNSc(OTf)₃85-95%γ-Cyano Ketone
3 (Literature)Organocuprate-Variableγ-Alkylated Ketone
4 (Literature)AminesMgSO₄GoodSubstituted Pyrroles[6]

Experimental Workflow Visualization

The general workflow for conducting and analyzing these ring-opening reactions is outlined below.

G prep Preparation (Dry Glassware, Inert Atmosphere) reagents Reagent Addition (Solvent, Substrate, Catalyst/Base) prep->reagents nucleophile Nucleophile Addition (Controlled Temperature, e.g., 0 °C) reagents->nucleophile reaction Reaction Monitoring (TLC, GC-MS) nucleophile->reaction workup Aqueous Work-up (Quench, Extraction) reaction->workup Upon Completion purify Purification (Drying, Concentration, Flash Chromatography) workup->purify analysis Product Characterization (NMR, MS, IR) purify->analysis

Caption: Standard experimental workflow for nucleophilic ring-opening reactions.

Conclusion

The ring-opening of 1-(2,2-dimethylcyclopropyl)butan-1-one provides a reliable and regioselective route to synthetically valuable γ-functionalized ketones. The protocols and mechanistic insights provided in this guide offer researchers a solid foundation for utilizing this chemistry in their synthetic programs. The predictable outcome, governed by the stabilizing effect of the gem-dimethyl group, makes this substrate an ideal candidate for applications in natural product synthesis and drug development where the construction of specific carbon skeletons is required.

References

  • Feng, X., et al. (2017). Lewis acid catalysed asymmetric cascade reaction of cyclopropyl ketones: concise synthesis of pyrrolobenzothiazoles. Chemical Communications. Available at: [Link]

  • Sivanandan, P., et al. (2021). Ring‐opening of cyclopropyl ketones followed by cyanation for the synthesis of γ‐cyano ketones. Asian Journal of Organic Chemistry. Available at: [Link]

  • Schill, G., et al. (2016). Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates. Organic Letters. Available at: [Link]

  • Wang, Y., et al. (2023). Iron-Catalyzed Reductive Ring Opening/gem-Difluoroallylation of Cyclopropyl Ketones. Organic Letters. Available at: [Link]

  • Sivanandan, P., et al. (2021). Visible-Light-Mediated Ring-Opening Reactions of Cyclopropanes. ResearchGate. Available at: [Link]

  • Campeau, L.-C., et al. (2017). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Nakamura, E., & Mori, S. (2000). Wherefore Art Thou Copper? Structures and Reaction Mechanisms of Organocuprate Clusters in Organic Chemistry. Angewandte Chemie International Edition. Available at: [Link]

  • Wang, Y., et al. (2021). Ring opening of donor-acceptor-type cyclopropene unveils electrophilic ketene with vinylogous [4 C + n] periselective cyclization mode. Nature Communications. Available at: [Link]

  • Lu, L., et al. (2006). Ring-Opening Cyclization of Alkylidenecyclopropyl Ketones with Amines. An Efficient Synthesis of 2,3,4-Trisubstituted Pyrroles. Organic Letters. Available at: [Link]

  • Ghorai, M. K., et al. (2023). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Method

Lewis acid-catalyzed reactions of 1-(2,2-Dimethylcyclopropyl)butan-1-one

An In-Depth Guide to Lewis Acid-Catalyzed Reactions of 1-(2,2-Dimethylcyclopropyl)butan-1-one For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Synthetic Potential of Strained Ri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Lewis Acid-Catalyzed Reactions of 1-(2,2-Dimethylcyclopropyl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of Strained Rings

The gem-dimethylcyclopropyl group is a highly valuable motif in modern medicinal chemistry and drug discovery.[1] Its inclusion in molecular scaffolds can introduce conformational rigidity, enhance metabolic stability, and improve lipophilicity without significantly increasing molecular weight—a combination of properties often sought in drug candidates.[1] The compound 1-(2,2-Dimethylcyclopropyl)butan-1-one serves as a key building block, harnessing the inherent ring strain of the cyclopropane ring for conversion into a variety of valuable, more complex structures.

The high ring strain makes the cyclopropyl group a versatile synthetic intermediate, capable of undergoing ring-opening reactions under various conditions.[2] This application note focuses specifically on Lewis acid-catalyzed transformations, a powerful method for activating the cyclopropyl ketone system. Under the influence of a Lewis acid, the carbonyl oxygen is coordinated, which activates the cyclopropane ring for selective cleavage.[2] This process generates a stabilized carbocation intermediate that can be trapped by a range of nucleophiles, leading to the formation of diverse and synthetically useful 1,3-difunctionalized compounds.[2] This guide provides a detailed examination of the mechanistic principles, reaction optimization strategies, and step-by-step protocols for leveraging these reactions in a research and development setting.

Part 1: Mechanistic Principles of Lewis Acid Catalysis

The core of this transformation lies in the interaction between the Lewis acid (LA) and the cyclopropyl ketone. The reaction proceeds through a series of well-defined steps, with the regioselectivity of the ring-opening being the critical determinant of the final product structure.

  • Activation of the Carbonyl: The Lewis acid, an electron-pair acceptor, coordinates to the lone pair of the carbonyl oxygen. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and, crucially, activating the adjacent cyclopropane ring.

  • Regioselective Ring-Opening: The activation facilitates the cleavage of one of the internal cyclopropane C-C bonds. For 1-(2,2-dimethylcyclopropyl)butan-1-one, the cleavage occurs at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon (C1-C2). This regioselectivity is governed by the formation of the most stable carbocation intermediate.[2] The presence of the gem-dimethyl group at C3 provides significant stabilization to the resulting tertiary carbocation at C2.

  • Carbocation Trapping: The highly reactive carbocation intermediate is then rapidly trapped by a nucleophile present in the reaction mixture. This nucleophile can be the counter-ion of the Lewis acid, a solvent molecule, or an externally added trapping agent (e.g., an aldehyde, silylating agent, or alcohol).[3][4][5]

The general mechanistic pathway is illustrated below.

Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_end Products Ketone 1-(2,2-Dimethylcyclopropyl) butan-1-one Activated Activated O-LA Complex Ketone->Activated Coordination LA Lewis Acid (LA) LA->Activated Carbocation Tertiary Carbocation Intermediate Activated->Carbocation Ring-Opening Product Ring-Opened Product Carbocation->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Figure 1: General mechanism of Lewis acid-catalyzed ring-opening.

Part 2: Reaction Scope and Parameter Optimization

The outcome of the reaction is highly dependent on the choice of Lewis acid, solvent, and temperature. A systematic screening of these parameters is crucial for achieving high yields and selectivities.

Screening of Lewis Acids

Different Lewis acids exhibit varying degrees of reactivity and can influence the reaction pathway. Harder Lewis acids like TiCl₄ or SnCl₄ often promote efficient ring-opening, while softer or more specialized Lewis acids like TMSOTf or Sc(OTf)₃ can be used for milder transformations or specific cycloaddition cascades.[4][6][7][8]

Lewis AcidTypical ConditionsExpected OutcomeReference
TiCl₄ CH₂Cl₂, -78 °C to 0 °CPotent activation; can lead to rearrangements or reactions with chlorinated solvents.[6][9][6],[9]
SnCl₄ CH₂Cl₂, 0 °C to RTEffective for aldol-type reactions and cycloadditions.[4][4]
TMSOTf CH₂Cl₂, -78 °CMild and effective for reactions with aldehydes or formation of silyl enol ethers.[4][4]
Sc(OTf)₃ MeCN or Dioxane, RT to 90°CExcellent catalyst for cycloadditions and reactions with various nucleophiles.[7][10][11][7],[10]
Yb(OTf)₃ Dioxane, 90°CHighly active for [3+2] cycloadditions, particularly with nitrogen-based nucleophiles.[10][10]
ZnX₂ / TMSX Various Solvents, RTUsed in combination for silylative ring-opening to form γ-halogenated silyl enol ethers.[3][3]
Solvent Effects

The choice of solvent is critical, as it must be anhydrous and inert to the strong Lewis acids employed. The polarity of the solvent can also influence the stability of the carbocation intermediate and the overall reaction rate.

SolventPolarityComments
Dichloromethane (CH₂Cl₂) Polar aproticCommon choice; good solubility for reactants and catalysts. Must be rigorously dried.
Toluene NonpolarUseful for reactions at higher temperatures; less likely to participate in side reactions.
Acetonitrile (MeCN) Polar aproticCoordinating solvent; can sometimes compete with the substrate for Lewis acid binding.
1,4-Dioxane Moderately polarOften used with lanthanide triflates like Sc(OTf)₃ and Yb(OTf)₃.[10]

Part 3: Experimental Protocols & Workflows

The following protocols provide a framework for conducting these reactions. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

General Protocol for Lewis Acid-Catalyzed Ring-Opening and Trapping with an Aldehyde

This procedure details a representative reaction with benzaldehyde as the nucleophilic trapping agent, a transformation that leads to valuable 2-(2-hydroxyethyl)-1,3-diarylpropenone precursors.[4]

Materials and Equipment:

  • 1-(2,2-Dimethylcyclopropyl)butan-1-one

  • Lewis Acid (e.g., TMSOTf, 1.0 M solution in CH₂Cl₂)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄ or Na₂SO₄

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

  • Standard glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 1-(2,2-Dimethylcyclopropyl)butan-1-one (1.0 mmol, 1 equiv). Dissolve it in anhydrous CH₂Cl₂ (10 mL).

  • Addition of Aldehyde: Add freshly distilled benzaldehyde (1.2 mmol, 1.2 equiv) to the solution via syringe.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., TMSOTf, 1.2 mmol, 1.2 equiv) dropwise to the stirred solution over 5 minutes. The rate of addition is critical to control the exotherm and prevent side reactions.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the starting material by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired ring-opened product.

Workflow A 1. Setup Dissolve ketone & aldehyde in anhydrous CH₂Cl₂ under Argon B 2. Cooling Cool flask to -78 °C A->B C 3. Reagent Addition Add Lewis Acid dropwise B->C D 4. Reaction Stir at -78 °C and monitor by TLC C->D E 5. Quenching Add sat. aq. NaHCO₃ D->E F 6. Workup Warm to RT, extract with CH₂Cl₂ E->F G 7. Purification Dry, concentrate, and perform column chromatography F->G H 8. Analysis Characterize pure product (NMR, MS, IR) G->H

Figure 2: Standard experimental workflow for the ring-opening reaction.

Part 4: Troubleshooting and Expert Insights

The success of these reactions often hinges on meticulous experimental technique. Below are common issues and field-proven advice.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Lewis acid (hydrolyzed).2. Insufficiently low temperature.3. Wet solvent or glassware.1. Use a fresh bottle or freshly titrated solution of the Lewis acid.2. Ensure the reaction temperature is maintained at or below -78 °C during addition.3. Rigorously dry all glassware and use freshly distilled, anhydrous solvent.
Formation of Side Products 1. Reaction temperature too high.2. Lewis acid too harsh.3. Competitive 1,2-addition to the carbonyl.1. Maintain strict temperature control.2. Screen for a milder Lewis acid (e.g., switch from TiCl₄ to Sc(OTf)₃).3. Use a Lewis acid known to favor ring-opening, such as those combined with silylating agents.[3]
Poor Reproducibility Moisture contamination is the most common culprit.Always use Schlenk techniques or a glovebox for sensitive reactions. Use freshly opened bottles of anhydrous solvents.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Lewis acids react violently with water. Any moisture will consume the catalyst and generate Brønsted acids (like HCl from TiCl₄), which can lead to undesired side reactions and inconsistent results.[2]

  • Low Temperature (-78 °C): The ring-opening is often highly exothermic. Low temperatures are essential to control the reaction rate, prevent over-reaction, and improve the selectivity by minimizing alternative reaction pathways.

  • Inert Atmosphere: Prevents reaction with oxygen and moisture from the air, ensuring the integrity of the reagents and intermediates.

By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can effectively utilize 1-(2,2-dimethylcyclopropyl)butan-1-one as a versatile precursor for a wide range of complex molecular architectures.

References

  • A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. BenchChem.
  • Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PubMed Central (PMC).
  • Lewis Acid Mediated Reactions of Cyclopropyl Aryl Ketones with Arylaldehydes, Facile Preparation of 2-(2-Hydroxyethyl)-1,3-diarylpropenones.
  • Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. Royal Society of Chemistry.
  • Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. UCL Discovery.
  • Scope and Mechanism for Lewis Acid-Catalyzed Cycloadditions of Aldehydes and Donor−Acceptor Cyclopropanes: Evidence for a Stereospecific Intimate Ion Pair Pathway. Journal of the American Chemical Society.
  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.
  • Lewis acid induce rearrangement of cyclopropyl ketones to fused cyclohexanones.
  • gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limit
  • An Improved gem-Dimethylcyclopropanation Procedure Using Triisopropylsulfoxonium Tetrafluoroborate.
  • Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. Wiley Online Library.
  • Production-Scale Synthesis of gem-Dimethylcyclopropylproline. Drug Hunter.
  • Lewis acid-catalyzed ring-opening addition reactions of alcohols to vinylcyclopropane. Nagoya University.
  • Lewis Acid Catalysis Enables Switch from [2π+2σ] to Hetero- [4π+2σ] Cycloaddition Reactivity of Bicyclo[1.1.0]butanes for Spiro- and Bridged-Heterocycle Synthesis. ChemRxiv.
  • The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes. PubMed Central (PMC).

Sources

Application

Application Note: Transition Metal-Catalyzed Cross-Coupling of 1-(2,2-Dimethylcyclopropyl)butan-1-one

An Application Guide for Researchers Abstract Cyclopropyl ketones are foundational building blocks in organic synthesis, prized for the inherent strain within their three-membered ring which can be harnessed for unique c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract Cyclopropyl ketones are foundational building blocks in organic synthesis, prized for the inherent strain within their three-membered ring which can be harnessed for unique chemical transformations. This application note provides a detailed guide for researchers on the transition metal-catalyzed cross-coupling of 1-(2,2-dimethylcyclopropyl)butan-1-one, a substrate containing both a reactive cyclopropyl group and an enolizable ketone. We move beyond standard α-functionalization to focus on the more complex and synthetically powerful C–C bond activation and ring-opening difunctionalization pathway. This guide offers a deep dive into the mechanistic rationale, catalyst selection, and step-by-step protocols for achieving a nickel-catalyzed ring-opening Negishi-type cross-coupling, transforming a readily accessible cyclic ketone into a versatile acyclic, difunctionalized product. An alternative protocol for the more conventional α-arylation is also presented for completeness.

Introduction: The Synthetic Utility of Cyclopropyl Ketones

Cyclopropyl ketones are more than just simple carbonyl compounds; they are high-potential intermediates in medicinal chemistry and materials science. The strain energy of the cyclopropane ring (approx. 27.5 kcal/mol) makes its C–C bonds susceptible to cleavage under transition metal catalysis. This reactivity opens the door to novel retrosynthetic disconnections, allowing for the conversion of a compact cyclic framework into a linear, functionalized carbon chain.[1]

While the α-position of 1-(2,2-dimethylcyclopropyl)butan-1-one can be functionalized through standard enolate chemistry, the more profound transformation involves the selective activation and cleavage of a proximal C–C bond within the cyclopropyl ring. Such a reaction, termed a C–C activation/difunctionalization, is a formidable challenge as it requires a catalyst system that can selectively break a strong carbon-carbon bond while preserving other functional groups.[1][2] Recent advancements, particularly in nickel catalysis employing redox-active ligands, have made this transformation achievable and reliable.[3]

This guide provides the scientific rationale and actionable protocols for researchers to successfully implement these advanced cross-coupling strategies.

Part I: Ring-Opening C–C Activation & Cross-Coupling

This section details the primary focus of this note: the nickel-catalyzed ring-opening of the cyclopropyl group coupled with functionalization via an organozinc reagent. This strategy yields a γ-substituted, acyclic silyl enol ether, a highly versatile synthetic intermediate.

Mechanism & Rationale: A Ligand-Metal Cooperation Approach

The successful C–C activation of cyclopropyl ketones hinges on a cooperative effect between a nickel center and a redox-active ligand, such as terpyridine (tpy).[1][2] Unlike traditional cross-coupling cycles that rely on a metal's oxidative addition into a carbon-halide bond, this mechanism involves a more nuanced single-electron transfer (SET) pathway.

The key steps are as follows:

  • Catalyst Activation: A Ni(II) precatalyst, such as (tpy)NiCl₂, is reduced in situ by a stoichiometric reductant (e.g., zinc powder) to a highly reactive Ni(I) species. Spectroscopic and computational studies suggest this is best described as a (tpy•⁻)Ni(I) metalloradical, where the terpyridine ligand has accepted an electron.[1][3]

  • C–C Bond Activation: The activated (tpy•⁻)Ni(I) complex engages the cyclopropyl ketone. In the presence of an electrophilic trap like chlorotrimethylsilane (TMSCl), which coordinates to the ketone oxygen, the system undergoes a concerted, asynchronous ring-opening. This is not a formal oxidative addition but rather a radical-type rearrangement that forms a five-membered metallacyclic alkylnickel(II) intermediate.[1][2]

  • Transmetalation: The organozinc reagent (R-ZnX), a soft nucleophile well-suited for this chemistry, undergoes transmetalation with the alkylnickel(II) intermediate, transferring its organic group (R) to the nickel center.

  • Reductive Elimination: The final step is the reductive elimination of the two organic fragments (the opened carbon chain and the newly introduced R group), forming the new C–C bond in the product. This step regenerates a low-valent nickel species, which re-enters the catalytic cycle.

This ligand-metal cooperation is critical; the redox-active terpyridine ligand acts as an electron reservoir, facilitating the single-electron pathway required for ring opening without the need for harsh conditions.[1][4]

digraph "Ring_Opening_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, label="Figure 1. Catalytic Cycle for Nickel-Catalyzed Ring-Opening Cross-Coupling", labelloc=b, labeljust=c, fontname="Helvetica", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

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// Invisible nodes for layout sub [label="1-(R')-Ketone\n+ TMSCl", shape=plaintext, fontcolor="#5F6368"]; zn [label="Zn(0) Reductant", shape=plaintext, fontcolor="#5F6368"]; r_znx [label="R-ZnX", shape=plaintext, fontcolor="#5F6368"]; product [label="Ring-Opened Product\n(Silyl Enol Ether)", shape=plaintext, fontcolor="#5F6368"];

// Edges precatalyst -> active_catalyst [label=" Reduction"]; active_catalyst -> substrate_complex [label=" Coordination"]; substrate_complex -> metallacycle [label=" C-C Activation\nRing-Opening"]; metallacycle -> transmetalation [label=" Transmetalation"]; transmetalation -> product_release [label=" Reductive\nElimination"]; product_release -> active_catalyst [style=dashed];

// Connections to external reagents/products zn -> precatalyst [style=dashed, arrowhead=none]; sub -> substrate_complex [style=dashed, arrowhead=none]; r_znx -> metallacycle [style=dashed, arrowhead=none]; product_release -> product [style=dashed, arrowhead=none]; }

Figure 1. Catalytic Cycle for Nickel-Catalyzed Ring-Opening Cross-Coupling

Experimental Protocol: Ring-Opening Coupling with an Arylzinc Reagent

This protocol provides a method for coupling 1-(2,2-dimethylcyclopropyl)butan-1-one with an arylzinc reagent, exemplified by (4-methoxyphenyl)zinc iodide.

Materials & Equipment:

  • Catalyst: (tpy)NiCl₂ (Terpyridine)nickel(II) chloride

  • Substrate: 1-(2,2-Dimethylcyclopropyl)butan-1-one

  • Coupling Partner Precursor: 4-Iodoanisole

  • Reductant: Zinc dust (<10 micron, activated)

  • Silyl Trap: Chlorotrimethylsilane (TMSCl), freshly distilled

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMA)

  • Additives: Lithium Chloride (LiCl), anhydrous

  • Standard laboratory glassware: Schlenk flasks, syringes, magnetic stir bars, cannula

  • Inert atmosphere system: Schlenk line or glovebox with N₂ or Ar gas

Procedure:

Step 1: Preparation of the Organozinc Reagent (in situ)

  • In a glovebox or under a positive pressure of inert gas, add activated zinc dust (1.5 equiv.) and anhydrous LiCl (1.0 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous DMA to the flask.

  • Add 4-iodoanisole (1.2 equiv.) to the suspension and stir the mixture at 80 °C for 2-3 hours. The formation of the organozinc reagent is often indicated by a color change and consumption of the zinc dust. Cool the mixture to room temperature.

Step 2: The Cross-Coupling Reaction

  • To a separate oven-dried Schlenk flask, add the (tpy)NiCl₂ catalyst (5 mol%) and additional zinc dust (0.5 equiv.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMA via syringe.

  • Add 1-(2,2-dimethylcyclopropyl)butan-1-one (1.0 equiv.) to the catalyst mixture.

  • Add freshly distilled TMSCl (2.0 equiv.) dropwise to the mixture at room temperature.

  • Using a cannula, transfer the prepared organozinc reagent solution from Step 1 into the flask containing the substrate and catalyst.

  • Stir the reaction mixture at 60 °C. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.

Step 3: Workup and Purification

  • Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired acyclic silyl enol ether. The resulting silyl enol ether can be used directly or hydrolyzed to the corresponding ketone if desired.[4]

Data Presentation: Expected Scope & Yields

The following table summarizes the expected outcomes for the ring-opening cross-coupling with various organozinc partners, based on analogous systems in the literature.[1][2]

Coupling Partner (R-ZnX)R GroupProduct Structure (Silyl Enol Ether)Expected Yield
Arylzinc IodideAryl (e.g., 4-MeO-Ph)γ-Aryl substituted70-85%
Alkenylzinc BromideVinylγ-Alkenyl substituted65-80%
Alkylzinc IodidePrimary Alkylγ-Alkyl substituted50-70%
Benzylzinc ChlorideBenzylγ-Benzyl substituted60-75%

Note: Yields are estimates for isolated products after chromatography and may vary based on specific substrate and reaction scale. Sterically hindered zinc reagents may result in lower yields.[1]

Part II: Alternative Pathway - α-Arylation of the Ketone

For certain synthetic targets, functionalization at the α-carbon is desired. This is a more conventional ketone cross-coupling that proceeds via a nickel enolate intermediate.

Mechanism: The Ni(0)/Ni(II) Catalytic Cycle

The α-arylation of ketones typically follows a well-established Ni(0)/Ni(II) catalytic cycle.[5][6]

  • Oxidative Addition: An active Ni(0) species, often stabilized by an N-heterocyclic carbene (NHC) or phosphine ligand, undergoes oxidative addition into an aryl halide (Ar-X), forming an Ar-Ni(II)-X complex.[5]

  • Enolate Formation & Transmetalation: A strong base deprotonates the ketone at the α-position to form an enolate. This enolate then displaces the halide on the Ni(II) center in a step analogous to transmetalation.

  • Reductive Elimination: The aryl group and the enolate α-carbon reductively eliminate from the nickel center, forming the C(sp²)–C(sp³) bond of the α-arylated ketone product and regenerating the active Ni(0) catalyst.

digraph "Alpha_Arylation_Cycle" { graph [rankdir="TB", splines=true, label="Figure 2. Catalytic Cycle for Nickel-Catalyzed α-Arylation of Ketones", labelloc=b, labeljust=c, fontname="Helvetica", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Nodes ni0 [label="L-Ni(0)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="L-Ni(II)(Ar)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reductive_elimination [label="L-Ni(II)(Ar)(enolate)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible Nodes for Reagents/Products arx [label="Ar-X", shape=plaintext, fontcolor="#5F6368"]; ketone_enolate [label="Ketone Enolate\n(from Ketone + Base)", shape=plaintext, fontcolor="#5F6368"]; product [label="α-Arylated Ketone", shape=plaintext, fontcolor="#5F6368"];

// Edges ni0 -> oxidative_addition [label=" Oxidative\nAddition"]; oxidative_addition -> reductive_elimination [label=" Enolate\nCoordination"]; reductive_elimination -> ni0 [label=" Reductive\nElimination"];

// Connections to Reagents/Products arx -> ni0 [style=dashed, arrowhead=none]; ketone_enolate -> oxidative_addition [style=dashed, arrowhead=none]; reductive_elimination -> product [style=dashed]; }

Figure 2. Catalytic Cycle for Nickel-Catalyzed α-Arylation of Ketones

Experimental Protocol: α-Arylation with an Aryl Chloride

This protocol is adapted from general procedures for the nickel-catalyzed α-arylation of ketones using aryl chlorides.[5][6]

Materials & Equipment:

  • Precatalyst: [Ni(IPr*)(cin)Cl] or a combination of Ni(COD)₂ and an NHC ligand (e.g., IPr·HCl).[5]

  • Substrate: 1-(2,2-Dimethylcyclopropyl)butan-1-one

  • Coupling Partner: 4-Chlorotoluene (or other functionalized aryl chloride)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous Toluene or Dioxane

  • Standard laboratory glassware and inert atmosphere system

Procedure:

  • In a glovebox, add the nickel precatalyst (3 mol%), NaOtBu (1.5 equiv.), and a magnetic stir bar to an oven-dried Schlenk tube.

  • Add the aryl chloride (1.2 equiv.) and 1-(2,2-dimethylcyclopropyl)butan-1-one (1.0 equiv.).

  • Add anhydrous toluene via syringe.

  • Seal the tube and remove it from the glovebox. Place it in a preheated oil bath at 110 °C.

  • Stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by flash column chromatography to isolate the α-arylated product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; insufficient inert atmosphere (O₂ contamination); impure reagents/solvents.Ensure rigorous inert atmosphere technique. Use freshly activated zinc (for ring-opening). Use freshly distilled solvents and TMSCl. Try a different batch of catalyst.
Ring-Opening Only (No Coupling) Inefficient transmetalation from the organozinc reagent.Ensure the organozinc reagent was successfully formed (check for consumption of starting materials). Increase the temperature slightly to facilitate transmetalation.
Formation of Homocoupled Side Products Rate of transmetalation/reductive elimination is slow relative to side reactions.Lower the reaction temperature. Ensure slow addition of reagents. Check the quality of the organozinc reagent.
Low Yield in α-Arylation Base is not strong enough; steric hindrance; catalyst deactivation.Switch to a stronger base (e.g., KHMDS). Use a more electron-donating, bulky ligand to promote oxidative addition and reductive elimination.[5]

Conclusion

The cross-coupling of 1-(2,2-dimethylcyclopropyl)butan-1-one offers a compelling case study in modern catalytic methods. While traditional α-arylation provides a reliable route to one class of products, the nickel-catalyzed C–C activation and ring-opening pathway represents a more advanced and powerful strategy. By leveraging a cooperative ligand-metal system, researchers can unlock novel synthetic pathways, converting simple cyclic ketones into valuable, complex acyclic structures. The protocols and mechanistic insights provided herein are intended to empower scientists in drug development and chemical research to confidently apply these cutting-edge transformations in their own laboratories.

References

  • Title: Copper-catalyzed aerobic oxidative coupling: From ketone and diamine to pyrazine. Source: National Institutes of Health. URL: [Link]

  • Title: Copper-catalyzed dehydrogenative cross-coupling reaction between unactivated ethers and simple ketones mediated by pyrrolidine. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • Title: Copper-Catalyzed Cross Dehydrogenative Coupling Reactions of Tertiary Amines with Ketones or Indoles. Source: Organic Letters, ACS Publications. URL: [Link]

  • Title: General and mild Ni0-catalyzed α-arylation of ketones using aryl chlorides. Source: Chemical Science. URL: [Link]

  • Title: Reductive Coupling between Aromatic Aldehydes and Ketones or Imines by Copper Catalysis. Source: The Journal of Organic Chemistry, ACS Publications. URL: [Link]

  • Title: Nickel-Catalyzed α-Arylation of α-Cyanoacetates Enabled by Electrochemistry. Source: Journal of Electrochemistry. URL: [Link]

  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Source: Nobel Prize official website. URL: [Link]

  • Title: Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Source: The Chemical Record, Wiley Online Library. URL: [Link]

  • Title: Copper-Catalyzed Cross-Coupling of Allylboronic Acids with α-Diazoketones. Source: Organic Letters, ACS Publications. URL: [Link]

  • Title: Using ketones as catalyst activators in palladium-catalyzed cross- coupling reactions. Source: The University of Alabama Institutional Repository. URL: [Link]

  • Title: Nickel catalyzed α-arylation of ketones with aryltrimethylammonium triflates. Source: Organic & Biomolecular Chemistry, RSC Publishing. URL: [Link]

  • Title: Cross-coupling reaction. Source: Wikipedia. URL: [Link]

  • Title: Ligand-Metal Cooperation Enables C–C Activation Cross-Coupling Reactivity of Cyclopropyl Ketones. Source: ChemRxiv. URL: [Link]

  • Title: Cyclopropyl ketone C-C bond activation/cross-coupling. Source: ResearchGate. URL: [Link]

  • Title: Nickel‐Catalyzed Mono‐Selective α‐Arylation of Acetone with Aryl Chlorides and Phenol Derivatives. Source: ResearchGate. URL: [Link]

  • Title: Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. Source: PMC, National Institutes of Health. URL: [Link]

  • Title: Ligand-Metal Cooperation Enables Net C–C Activation Cross-Coupling Reactivity of Cyclopropyl Ketones. Source: ResearchGate. URL: [Link]

  • Title: Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. Source: RSC Publishing. URL: [Link]

Sources

Method

Application Note: Unraveling the Photochemical Pathways of 1-(2,2-Dimethylcyclopropyl)butan-1-one

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the photochemical rearrangements of 1-(2,2-dimethylcyclopropyl)butan-1-one. This α-cyclopropy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the photochemical rearrangements of 1-(2,2-dimethylcyclopropyl)butan-1-one. This α-cyclopropyl ketone serves as an exemplary model for exploring fundamental photochemical principles, including the competitive Norrish Type I and Type II reaction pathways. The inherent ring strain of the cyclopropyl group imparts unique reactivity, making its photochemical behavior a subject of significant synthetic interest. We will dissect the underlying mechanisms, provide detailed experimental protocols for inducing and analyzing these rearrangements, and discuss the expected outcomes and their synthetic utility.

Introduction: The Unique Photoreactivity of α-Cyclopropyl Ketones

Photochemical reactions offer a powerful and often unconventional means of accessing complex molecular architectures that are challenging to synthesize through traditional thermal methods[1]. Among the various classes of photoactive molecules, ketones are particularly well-studied, undergoing characteristic rearrangements upon excitation with UV light. The introduction of a cyclopropyl ring adjacent to the carbonyl group, as in 1-(2,2-dimethylcyclopropyl)butan-1-one, introduces a fascinating layer of complexity and synthetic potential.

The high ring strain of the cyclopropane ring (~27 kcal/mol) significantly influences the molecule's photochemical behavior[2]. This strain can be released as a thermodynamic driving force in reactions that involve the opening of the three-membered ring. Consequently, cyclopropyl ketones often exhibit distinct reactivity compared to their acyclic counterparts, favoring pathways that lead to ring cleavage and subsequent rearrangement[2][3]. Understanding and controlling these pathways can provide access to valuable synthetic intermediates, such as substituted cyclopentanones and unsaturated ketones[4][5].

This guide will explore the two primary competing photochemical pathways for 1-(2,2-dimethylcyclopropyl)butan-1-one: the Norrish Type I (α-cleavage) and Norrish Type II (intramolecular hydrogen abstraction) reactions.

Mechanistic Overview: A Tale of Two Pathways

Upon absorption of UV light (typically n→π* transition), the carbonyl group of 1-(2,2-dimethylcyclopropyl)butan-1-one is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a more stable triplet state (T₁)[6]. Both excited states can initiate chemical reactions, leading to a cascade of radical-mediated transformations.

The Norrish Type I Pathway: α-Cleavage and Ring Opening

The Norrish Type I reaction involves the homolytic cleavage of one of the α-carbon-carbonyl bonds[6]. For an unsymmetrical ketone like our model compound, cleavage can occur on either side of the carbonyl group.

  • Path A (Propyl Cleavage): Cleavage of the C(O)-CH₂ bond yields a butanoyl radical and a 2,2-dimethylcyclopropyl radical.

  • Path B (Cyclopropyl Cleavage): Cleavage of the C(O)-C(cyclopropyl) bond is generally favored. This preference is due to the formation of a cyclopropylcarbinyl radical, which can rapidly and irreversibly rearrange to a more stable, delocalized homoallyl radical. This subsequent rearrangement provides a strong thermodynamic driving force for the initial cleavage[7][8].

The resulting acyl-alkyl diradical intermediate can then undergo several secondary reactions:

  • Decarbonylation: Loss of carbon monoxide (CO) from the acyl radical fragment, followed by recombination of the alkyl radicals.

  • Intramolecular Disproportionation: Hydrogen atom transfer between the radical centers to form an aldehyde and an alkene.

  • Ring Expansion: Following the favored Path B and subsequent ring-opening of the cyclopropylcarbinyl radical, the resulting diradical can cyclize to form a five-membered ring, yielding a substituted cyclopentanone derivative[4][5].

The Norrish Type II Pathway: Intramolecular Hydrogen Abstraction

The Norrish Type II reaction is an alternative pathway available to ketones possessing accessible hydrogen atoms on the γ-carbon of an alkyl chain[2][9]. In 1-(2,2-dimethylcyclopropyl)butan-1-one, the butyl chain provides such γ-hydrogens.

The process begins with the excited carbonyl oxygen abstracting a γ-hydrogen atom through a six-membered cyclic transition state, forming a 1,4-diradical intermediate[10]. This diradical is a key pivot point for two distinct product-forming steps:

  • Fragmentation (Cleavage): Cleavage of the Cα-Cβ bond results in the formation of an alkene (propene) and the enol of 1-(2,2-dimethylcyclopropyl)ethan-1-one, which quickly tautomerizes to the corresponding ketone[9].

  • Cyclization (Yang Cyclization): Recombination of the radical centers results in the formation of a cyclobutanol derivative[10].

The competition between these pathways is highly dependent on reaction conditions, such as the choice of solvent and the use of photosensitizers.

Photochemical_Pathways cluster_N1 Type I Pathway cluster_N2 Type II Pathway Start 1-(2,2-Dimethylcyclopropyl)butan-1-one (S0) Excited Excited State (S1 or T1) Start->Excited hν (n→π*) N1_Cleavage Norrish Type I (α-Cleavage) Excited->N1_Cleavage N2_Abstraction Norrish Type II (γ-H Abstraction) Excited->N2_Abstraction N1_Diradical Acyl-Alkyl Diradical (Cyclopropylcarbinyl Radical) N1_Cleavage->N1_Diradical N1_RingOpen Homoallyl Diradical N1_Diradical->N1_RingOpen Ring Opening N1_Product2 Decarbonylation Products N1_Diradical->N1_Product2 N1_Product1 Cyclopentanone Derivative N1_RingOpen->N1_Product1 5-endo-trig Cyclization N2_Diradical 1,4-Diradical N2_Abstraction->N2_Diradical N2_Product1 Fragmentation Products (Ketone + Alkene) N2_Diradical->N2_Product1 Cα-Cβ Cleavage N2_Product2 Yang Cyclization (Cyclobutanol) N2_Diradical->N2_Product2 Radical Recombination

Figure 1: Competing Norrish Type I and Type II pathways for the title ketone.

Experimental Protocols

Disclaimer: All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including UV-blocking safety glasses, should be worn at all times.

Protocol 3.1: Synthesis of 1-(2,2-Dimethylcyclopropyl)butan-1-one

A reliable synthesis of the starting material is crucial. This protocol adapts a standard method involving the oxidation of a secondary alcohol, which is formed via a Grignard reaction.

Materials:

  • 2,2-Dimethylcyclopropanecarbonitrile

  • Propylmagnesium bromide (1.0 M in THF)

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (3 M)

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Grignard Reaction: To a solution of 2,2-dimethylcyclopropanecarbonitrile (1.0 eq) in anhydrous diethyl ether, add propylmagnesium bromide (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Hydrolysis: Carefully quench the reaction by slow addition to a stirred solution of 3 M HCl at 0 °C. Stir for 4 hours to ensure complete hydrolysis of the intermediate imine to the ketone.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the title ketone.

    • Self-Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity before proceeding.

Protocol 3.2: General Procedure for Photochemical Rearrangement

Equipment:

  • Immersion-well photoreactor (e.g., Rayonet or similar) equipped with a medium-pressure mercury lamp (broadband UV) or lamps with specific wavelength outputs (e.g., 300 nm).

  • Quartz or Pyrex reaction vessel (Pyrex will filter out shorter UV wavelengths, <290 nm).

  • Inert gas supply (Argon or Nitrogen).

  • Magnetic stirrer and water cooling system for the lamp well.

Materials:

  • 1-(2,2-Dimethylcyclopropyl)butan-1-one

  • Spectroscopic grade solvent (e.g., benzene, acetonitrile, or methanol). The choice of solvent can influence reaction pathways.

  • (Optional) Triplet sensitizer, such as acetone or acetophenone.

Procedure:

  • Preparation: Prepare a dilute solution (e.g., 0.01-0.05 M) of the ketone in the chosen solvent. Using a dilute solution minimizes intermolecular reactions.

  • Degassing: Transfer the solution to the photoreactor vessel and degas thoroughly with argon or nitrogen for 30 minutes to remove dissolved oxygen, which can quench the excited triplet state.

  • Irradiation: Assemble the photoreactor, ensuring the cooling system is active. Irradiate the solution with stirring. Monitor the reaction progress periodically by taking small aliquots and analyzing by TLC or GC-MS.

    • Rationale: Reaction monitoring is critical as photoproducts may themselves be photolabile, leading to secondary decomposition upon prolonged irradiation[7].

  • Work-up: Once the reaction has reached the desired conversion (or optimal product formation), stop the irradiation. Remove the solvent under reduced pressure.

  • Purification and Analysis: Separate the components of the resulting crude mixture using preparative TLC or flash column chromatography. Characterize each isolated product using standard spectroscopic methods (NMR, IR, GC-MS) to identify the structures and determine the product distribution.

Experimental_Workflow A Synthesis of Starting Ketone B Preparation of Reaction Solution (Ketone in Solvent) A->B C Degassing with N2/Ar B->C D Photochemical Irradiation (hν) (Monitor by GC-MS/TLC) C->D E Solvent Removal D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, IR, MS) F->G

Sources

Application

Application Note: [3+2] Cycloaddition Protocols for 1-(2,2-Dimethylcyclopropyl)butan-1-one

Part 1: Introduction & Mechanistic Rationale The Substrate: A Donor-Acceptor Powerhouse 1-(2,2-Dimethylcyclopropyl)butan-1-one represents a specialized class of Donor-Acceptor (D-A) cyclopropanes . Unlike simple alkyl cy...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Rationale

The Substrate: A Donor-Acceptor Powerhouse

1-(2,2-Dimethylcyclopropyl)butan-1-one represents a specialized class of Donor-Acceptor (D-A) cyclopropanes . Unlike simple alkyl cyclopropyl ketones, which often require harsh conditions or radical mediators to react, the gem-dimethyl substitution at the C2 position acts as a potent internal electronic "spring."

  • Acceptor (A): The butyryl (butan-1-one) group withdraws electron density, increasing the acidity of the adjacent protons and stabilizing enolate character upon ring opening.

  • Donor (D): The gem-dimethyl group at C2 stabilizes the developing partial positive charge (tertiary carbocation character) during the transition state.

This "push-pull" synergy weakens the C1–C2 bond, allowing for facile ring opening under Lewis Acid (LA) catalysis to generate a reactive 1,3-zwitterionic intermediate (homoenolate equivalent). This intermediate acts as a formal 1,3-dipole, capable of undergoing [3+2] cycloadditions with various dipolarophiles to construct complex five-membered rings.

Mechanistic Pathway

The reaction proceeds via a stepwise or concerted asynchronous mechanism, strictly governed by the stability of the tertiary carbocation intermediate.

G Substrate 1-(2,2-Dimethylcyclopropyl) butan-1-one LA_Complex Lewis Acid Activation (C=O) Substrate->LA_Complex + LA (Sc(OTf)3 / SnCl4) Zwitterion 1,3-Zwitterion (Tertiary Cation / Enolate) LA_Complex->Zwitterion C1-C2 Bond Cleavage (gem-Me2 assisted) Transition C-C Bond Formation (Nucleophilic Attack) Zwitterion->Transition + Dipolarophile (Alkene/Aldehyde) Product Cyclopentane/THF Scaffold Transition->Product Ring Closure - LA

Figure 1: Mechanistic pathway for the Lewis Acid-catalyzed ring opening and cycloaddition.[1] The gem-dimethyl group directs the regioselectivity by stabilizing the positive charge at C2.

Part 2: Experimental Protocols

Protocol A: Synthesis of Polysubstituted Cyclopentanes

Target: Reaction with electron-rich alkenes (e.g., Silyl Enol Ethers, Styrenes). Mechanism: The electron-rich alkene attacks the electrophilic tertiary carbon (C2) of the zwitterion, followed by intramolecular enolate trapping.

Materials
  • Substrate: 1-(2,2-Dimethylcyclopropyl)butan-1-one (1.0 equiv)

  • Dipolarophile: Silyl Enol Ether or Styrene derivative (1.5 – 2.0 equiv)

  • Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (10 mol%) or Tin(IV) Chloride [SnCl₄] (1.0 equiv for stoichiometric activation)

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Standard: 4Å Molecular Sieves (activated)

Step-by-Step Methodology
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and argon inlet. Cool to room temperature under argon flow.

  • Solvation: Add activated 4Å molecular sieves (100 mg/mmol substrate) and anhydrous DCM (0.1 M concentration relative to substrate).

  • Substrate Addition: Add 1-(2,2-Dimethylcyclopropyl)butan-1-one (1.0 equiv) and the dipolarophile (1.5 equiv). Stir for 5 minutes to ensure homogeneity.

  • Catalyst Injection:

    • For Sc(OTf)₃: Add as a solid in one portion.

    • For SnCl₄: Cool the mixture to -78°C. Add SnCl₄ (1.0 M in DCM) dropwise via syringe to prevent exotherms.

  • Reaction:

    • Allow the reaction to stir. For SnCl₄, warm slowly to 0°C over 2 hours. For Sc(OTf)₃, stir at room temperature for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting ketone (Rf ~0.5) and appearance of the lower-Rf cyclopentane product.

  • Quench:

    • Dilute with Et₂O (10 mL).

    • Pour into saturated aqueous NaHCO₃ (15 mL). Stir vigorously for 10 minutes.

  • Workup: Separate phases. Extract aqueous layer with Et₂O (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel. Gradient elution (Hexane

    
     5-10% EtOAc/Hexane).
    
Protocol B: Synthesis of Tetrahydrofurans (THF)

Target: Reaction with Aldehydes (Formal [3+2] Cycloaddition). Note: This reaction requires stricter anhydrous conditions as aldehydes are prone to side reactions (acetal formation).

Materials
  • Substrate: 1-(2,2-Dimethylcyclopropyl)butan-1-one (1.0 equiv)

  • Dipolarophile: Benzaldehyde or aliphatic aldehyde (1.2 equiv)

  • Catalyst: Tin(IV) Chloride [SnCl₄] (1.0 equiv) - Lewis acid strength is critical here.

  • Solvent: Anhydrous DCM

Step-by-Step Methodology
  • Setup: In a flame-dried Schlenk tube under N₂, dissolve the cyclopropyl ketone (1.0 equiv) and aldehyde (1.2 equiv) in DCM (0.2 M).

  • Activation: Cool the solution to -78°C . The low temperature is essential to favor the [3+2] pathway over simple aldol-type side reactions.

  • Initiation: Add SnCl₄ (1.0 equiv) dropwise. The solution may turn yellow/orange, indicating complexation.

  • Progression: Stir at -78°C for 1 hour, then allow to warm to -20°C. Do not warm to RT immediately, as this promotes polymerization of the aldehyde.

  • Quench & Isolation: Quench with pyridine/MeOH (1:1) at -20°C. Dilute with DCM, wash with 1M HCl (to remove tin salts), then NaHCO₃. Dry and concentrate.

Part 3: Data Analysis & Optimization

Troubleshooting Guide

The following table summarizes common failure modes and corrective actions based on the specific electronic properties of the gem-dimethyl substrate.

ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) Lewis Acid too weak; gem-dimethyl steric hindrance.Switch from Sc(OTf)₃ to stronger Lewis acids like TiCl₄ or SnCl₄ . Increase concentration to 0.5 M.
Ring Opening without Cyclization Dipolarophile is not nucleophilic enough.Use a more electron-rich partner (e.g., Silyl Enol Ether). Ensure strictly anhydrous conditions to prevent water trapping the cation.
Polymerization Temperature too high; Lewis Acid too strong.Lower reaction temperature to -78°C. Dilute reaction to 0.05 M.
Regioisomer Mixtures Competitive cleavage of C1-C3 bond.Unlikely with gem-dimethyls, but if observed, switch to a bulky Lewis Acid (e.g., MAD) to enforce steric control.
Expected Characterization Data

Successful conversion to the [3+2] adduct is validated by the following spectral changes:

  • ¹H NMR:

    • Disappearance: High-field cyclopropyl protons (typically

      
       0.5 – 1.2 ppm).
      
    • Appearance: Cyclopentane ring protons (multiplets in

      
       1.5 – 2.5 ppm region).
      
    • Shift: The gem-dimethyl singlets will shift downfield slightly as they move from a strained ring to a relaxed cyclopentane/THF system.

  • ¹³C NMR:

    • Loss of the characteristic high-field cyclopropyl carbons (

      
       15–25 ppm).
      
    • Appearance of methine/methylene signals in the

      
       30–50 ppm range.
      
Optimization Workflow

Use this logic flow to optimize yields if the standard protocol underperforms.

Optimization Start Standard Protocol (Sc(OTf)3, RT) Check Check Conversion (TLC/NMR) Start->Check LowConv Low Conversion (<30%) Check->LowConv Slow HighConv High Conversion (>80%) Check->HighConv Success SideProd Side Products/Decomp Check->SideProd Messy StrongerLA StrongerLA LowConv->StrongerLA Switch to SnCl4 or TiCl4 Cooler Cooler SideProd->Cooler Cool to -78°C Heat Heat StrongerLA->Heat If still slow, heat to 40°C Dilute Dilute Cooler->Dilute Dilute to 0.05M

Figure 2: Optimization logic for maximizing yield and selectivity.

References

  • Formal [3+2]-Cycloaddition of Donor-Acceptor Cyclopropanes to 1,3-Dienes. Journal of Organic Chemistry, 2015.[2][3]

  • Lewis Acid Catalyzed (3+2)-Annulations of Donor–Acceptor Cyclopropanes and Ynamides. Organic Letters, 2014.

  • A general protocol for radical anion [3 + 2] cycloaddition enabled by tandem Lewis acid photoredox catalysis. Science, 2014. (Relevant for alkyl ketone activation strategies).

  • Transition-Metal-Free [3+2] Dehydration Cycloaddition of Donor-Acceptor Cyclopropanes. Frontiers in Chemistry, 2021.

  • Silyl enol ether synthesis and reactivity. Organic Chemistry Portal. (Reference for dipolarophile preparation).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ring-Opening Reactions of 1-(2,2-Dimethylcyclopropyl)butan-1-one

Welcome to the technical support center for the ring-opening of 1-(2,2-dimethylcyclopropyl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the ring-opening of 1-(2,2-dimethylcyclopropyl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to facilitate the successful execution of this valuable synthetic transformation. The high ring strain of the cyclopropane moiety makes it a versatile intermediate for creating linear carbon chains.[1] This document will explore the nuances of acid-catalyzed, reductive, and transition-metal-catalyzed ring-opening strategies, with a focus on optimizing reaction conditions and overcoming common experimental hurdles.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the ring-opening of 1-(2,2-dimethylcyclopropyl)butan-1-one, providing detailed solutions and the scientific reasoning behind them.

Issue 1: Low or No Conversion of the Starting Material

Question: I am attempting an acid-catalyzed ring-opening of 1-(2,2-dimethylcyclopropyl)butan-1-one using a Lewis acid (e.g., BF₃·OEt₂), but I am observing very low conversion to the desired ring-opened product, even after extended reaction times. What are the potential causes and how can I improve the yield?

Answer: Low conversion in acid-catalyzed ring-opening reactions of cyclopropyl ketones can stem from several factors, primarily related to reagent quality, reaction conditions, and the stability of the carbocation intermediate.

Potential Causes and Solutions:

  • Reagent Quality:

    • Lewis Acid Activity: Lewis acids are moisture-sensitive. Ensure your Lewis acid is fresh or has been properly stored under an inert atmosphere. Consider titrating the Lewis acid to determine its activity or using a freshly opened bottle.

    • Solvent Purity: The presence of water or other nucleophilic impurities in the solvent can quench the Lewis acid, rendering it inactive. Use anhydrous solvents and handle them under inert conditions (e.g., nitrogen or argon).

  • Reaction Conditions:

    • Insufficient Activation: The carbonyl oxygen must be effectively coordinated by the Lewis acid to activate the cyclopropane ring for cleavage.[1] The gem-dimethyl group on the cyclopropane ring provides steric hindrance that can impede this coordination.

      • Increase Catalyst Loading: Cautiously increase the molar equivalents of the Lewis acid. A stoichiometric amount may be necessary in some cases to drive the reaction to completion.

      • Elevate Temperature: Gently increasing the reaction temperature can provide the necessary activation energy for ring-opening. However, be mindful that higher temperatures can also lead to side reactions. Monitor the reaction closely by TLC or GC.

  • Carbocation Stability:

    • The ring-opening proceeds through a carbocation intermediate. The stability of this carbocation is crucial for the reaction to proceed.[1] In the case of 1-(2,2-dimethylcyclopropyl)butan-1-one, the cleavage of the C1-C2 or C1-C3 bond of the cyclopropane ring would lead to a tertiary carbocation, which is generally stable. However, if the reaction is still sluggish, it's possible that the electronics of the butyl group are not sufficiently stabilizing.

Experimental Protocol for an Acid-Catalyzed Ring-Opening:

ParameterRecommended ConditionRationale
Lewis Acid TiCl₄, SnCl₄, or Yb(OTf)₃These are often more potent than BF₃·OEt₂ for activating sterically hindered ketones. Yb(NTf₂)₃ can be particularly effective for electron-poor substrates.[2]
Solvent Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)These are non-coordinating solvents that will not compete with the ketone for the Lewis acid.
Temperature Start at 0 °C and slowly warm to room temperature.This allows for controlled activation and minimizes potential side reactions.
Stoichiometry Start with 1.1 equivalents of the Lewis acid.Ensures complete coordination to the carbonyl.
Issue 2: Formation of a Complex Mixture of Products/Side Reactions

Question: My ring-opening reaction is producing multiple products, making purification difficult and lowering the yield of the desired isomer. What are the common side reactions and how can I improve the regioselectivity?

Answer: The formation of multiple products is often due to a lack of regioselectivity in the ring-opening process or subsequent side reactions of the desired product. The regioselectivity is governed by the formation of the most stable carbocation intermediate.[1]

Common Side Reactions and Solutions:

  • Isomerization: The initially formed ring-opened product, an enone, can undergo isomerization under acidic conditions.

    • Solution: Quench the reaction as soon as the starting material is consumed. Use a milder workup procedure, such as pouring the reaction mixture into a cold, saturated solution of sodium bicarbonate.

  • Polymerization: Strong acids and high temperatures can promote the polymerization of the unsaturated ketone product.

    • Solution: Use the minimum effective amount of acid and maintain the lowest possible reaction temperature.

  • Lack of Regioselectivity: While the gem-dimethyl group should strongly favor cleavage of the bond between the carbonyl carbon and the more substituted cyclopropyl carbon to form a stable tertiary carbocation, other electronic or steric factors could lead to a mixture of products.[1]

    • Solution:

      • Choice of Catalyst: Transition metal catalysts, such as those based on nickel or palladium, can offer higher regioselectivity through different mechanistic pathways.[1][3] For example, nickel-catalyzed cross-coupling with organozinc reagents can lead to γ-substituted silyl enol ethers with high selectivity.[1]

      • Reductive Ring-Opening: Employing reducing agents can provide an alternative pathway with potentially different regiochemical outcomes. For instance, reduction with zinc in ethanol is proposed to proceed through an anion-radical intermediate.[1]

Workflow for Optimizing Regioselectivity:

G cluster_0 Problem: Low Regioselectivity cluster_1 Initial Approach: Acid Catalysis cluster_2 Alternative Strategies cluster_3 Analysis & Refinement A Complex Product Mixture B Vary Lewis Acid (e.g., TiCl4, Sc(OTf)3) A->B Troubleshoot C Lower Reaction Temperature A->C Troubleshoot D Optimize Catalyst Loading A->D Troubleshoot E Transition-Metal Catalysis (e.g., NiCl2(dppe)) A->E Explore Alternatives F Reductive Ring-Opening (e.g., SmI2) A->F Explore Alternatives G Analyze Product Ratios (GC-MS, NMR) B->G C->G D->G E->G F->G H Refine Conditions Based on Mechanistic Insights G->H

Caption: Decision workflow for addressing low regioselectivity.

Issue 3: Product Decomposition During Workup or Purification

Question: I seem to be losing a significant amount of my product during the aqueous workup and subsequent column chromatography. What could be causing this instability?

Answer: The ring-opened product, likely a γ,δ-unsaturated ketone, can be susceptible to decomposition under certain conditions.

Potential Causes and Solutions:

  • Acidic Residue: Traces of the acid catalyst from the reaction can cause degradation during concentration or on silica gel.

    • Solution: Thoroughly neutralize the reaction mixture during workup with a mild base like saturated sodium bicarbonate solution. Consider a base wash of the organic layer before drying and concentration.

  • Silica Gel Acidity: Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds.

    • Solution:

      • Neutralized Silica: Use silica gel that has been neutralized by washing with a solution of triethylamine in the eluent system.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil for purification.

      • Rapid Purification: Minimize the time the product spends on the column.

  • Thermal Instability: The product may be thermally labile.

    • Solution: Avoid high temperatures during solvent removal. Use a rotary evaporator with a water bath at a moderate temperature. Store the purified product at a low temperature, preferably under an inert atmosphere.

II. Frequently Asked Questions (FAQs)

Q1: What are the main types of ring-opening reactions applicable to 1-(2,2-dimethylcyclopropyl)butan-1-one?

A1: The primary methods for ring-opening of substituted cyclopropyl ketones fall into three main categories:

  • Acid-Catalyzed Ring-Opening: This involves the use of Brønsted or Lewis acids to protonate or coordinate to the carbonyl oxygen, which activates the cyclopropane ring for cleavage. The reaction proceeds through a carbocationic intermediate.[1]

  • Reductive Ring-Opening: This method uses reducing agents to open the cyclopropane ring. The mechanism can vary; for example, reduction with samarium(II) iodide often proceeds through a ketyl radical anion.[4]

  • Transition-Metal-Catalyzed Ring-Opening: This powerful strategy utilizes transition metals like nickel or palladium to catalyze the ring-opening, often in conjunction with other transformations like cross-coupling.[1]

Q2: How does the gem-dimethyl group on the cyclopropane ring influence the reaction?

A2: The gem-dimethyl group has two significant effects:

  • Regioselectivity: It stabilizes the formation of an adjacent positive charge. In an acid-catalyzed mechanism, this directs the cleavage to the bond between the carbonyl carbon and the more substituted cyclopropyl carbon, leading to the formation of a more stable tertiary carbocation.[1]

  • Steric Hindrance: The bulky dimethyl group can sterically hinder the approach of reagents to the carbonyl group and the cyclopropane ring, potentially slowing down the reaction rate.

Q3: Can I perform a nucleophilic addition to the carbonyl group without opening the cyclopropane ring?

A3: Yes, under carefully controlled conditions. To favor nucleophilic addition at the carbonyl over ring-opening, it is crucial to avoid conditions that activate the cyclopropane ring.

  • Recommendation: Use mild, non-acidic conditions. For example, the reduction of the ketone to an alcohol can be achieved with sodium borohydride (NaBH₄) in an alcoholic solvent at low temperatures (e.g., 0 °C to room temperature).[5] Harsh reducing agents or acidic conditions should be avoided.

Q4: Are there any stereochemical considerations for this reaction?

A4: If the cyclopropyl ketone starting material is chiral, the stereochemistry of the ring-opening can be an important factor. The stereochemical outcome will depend on the mechanism of the reaction. For instance, an Sₙ2-like nucleophilic ring-opening would proceed with inversion of configuration.[6] For asymmetric synthesis, chiral catalysts can be employed to achieve enantioselective ring-opening.[7][8][9]

Q5: What analytical techniques are best for monitoring the reaction progress?

A5:

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. Use a suitable stain (e.g., potassium permanganate) if the product is not UV-active.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides more quantitative information on the conversion and can help identify byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the ring-opened product and determining the regioselectivity of the reaction.

Reaction Mechanism: Acid-Catalyzed Ring-Opening

G Start 1-(2,2-Dimethylcyclopropyl)butan-1-one Activated Activated Complex (Lewis Acid Coordinated) Start->Activated Carbocation Tertiary Carbocation Intermediate Activated->Carbocation Ring Cleavage Product Ring-Opened Product (γ,δ-Unsaturated Ketone) Carbocation->Product

Caption: Simplified mechanism for acid-catalyzed ring-opening.

III. References

  • A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. Benchchem. Available at:

  • Troubleshooting low yields in the synthesis of substituted cyclopropyl ketones. Benchchem. Available at:

  • Troubleshooting low yields in the synthesis of cyclopropyl ketones. Benchchem. Available at:

  • Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction. ResearchGate. Available at:

  • Regioselective Ring-opening of Cyclopropyl Ketones with Organometallic Reagents. Chemistry Letters. Oxford Academic. Available at:

  • Non-Toxic Tandem Ring-Opening Cyanation of Cyclopropyl Ketones. eScholarship. Available at:

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals. Available at:

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. Available at:

  • Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Thieme. Available at:

  • How to avoid ring-opening of cyclopropyl ketones during reaction. Benchchem. Available at:

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. Available at:

  • Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. UCL Discovery. Available at:

  • Ring‐opening of cyclopropyl ketones followed by cyanation for the... ResearchGate. Available at:

  • How to Improve Yield. University of Rochester. Available at:

  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PMC. Available at:

  • Ring opening of cyclopropyl ketones by trimethylsilyl iodide. ACS Publications. Available at:

  • Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. Organic Letters. ACS Publications. Available at:

  • Optimization of the reaction conditions. ResearchGate. Available at:

  • Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PMC. Available at:

  • Progress With Low Yields. Reddit. Available at:

  • A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals. PMC. Available at:

  • Lewis acid catalysed asymmetric cascade reaction of cyclopropyl ketones: concise synthesis of pyrrolobenzothiazoles. PubMed. Available at:

  • Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. Available at:

  • Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes. Semantic Scholar. Available at:

  • Asymmetric Ring-Opening of Cyclopropyl Ketones with β-Naphthols Catalyzed by a Chiral N,N′ -Dioxide-Scandium(III) Complex. ResearchGate. Available at:

  • Reactivity study of 3,3-dimethylbutanal and 3,3- dimethylbutanone: Kinetic, reaction products, mechanisms and atmospheric implic. ResearchGate. Available at:

  • A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Organic Chemistry Portal. Available at:

  • Phosphine-catalyzed reaction of cyclopropenones with water: divergent synthesis of highly functionalized γ-butenolides, trisubstituted α,β-unsaturated acids and anhydride. Organic & Biomolecular Chemistry. RSC Publishing. Available at:

  • (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. MDPI. Available at:

Sources

Optimization

Preventing isomerization of the cyclopropyl ring in 1-(2,2-Dimethylcyclopropyl)butan-1-one

Subject: Preventing Cyclopropyl Ring Isomerization & Opening Molecule ID: 1-(2,2-Dimethylcyclopropyl)butan-1-one Critical Risk: Acid-Catalyzed Ring Expansion (Cloke-Wilson Rearrangement) & Homoconjugate Addition. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Cyclopropyl Ring Isomerization & Opening Molecule ID: 1-(2,2-Dimethylcyclopropyl)butan-1-one Critical Risk: Acid-Catalyzed Ring Expansion (Cloke-Wilson Rearrangement) & Homoconjugate Addition.

Executive Summary

This guide addresses the structural integrity of 1-(2,2-Dimethylcyclopropyl)butan-1-one . While cyclopropyl ketones are generally strained, the presence of the gem-dimethyl group at the C2 position introduces a specific vulnerability: tertiary carbocation stabilization .

Under acidic or thermal stress, the C1-C2 bond is prone to cleavage, leading to the formation of 2,2-dimethyl-2,3-dihydrofuran (via Cloke-Wilson rearrangement) or open-chain


-unsaturated ketones. This guide provides protocols to prevent these specific failure modes.
Module 1: The Mechanism of Failure

Why does this molecule isomerize? The stability of this molecule is governed by a tension between ring strain (~27.5 kcal/mol) and the electronic "push-pull" effects of the substituents.

  • The Trigger (Protonation): The carbonyl oxygen is a Lewis base. Upon protonation (by trace acid in solvent or silica gel), the carbonyl carbon becomes highly electrophilic.

  • The Weak Link (C1-C2 Bond): The gem-dimethyl group at C2 is electron-donating. If the C1-C2 bond breaks, the resulting positive charge at C2 is a tertiary carbocation , which is significantly more stable than a secondary or primary cation.

  • The Collapse: The ring opens to relieve strain, leading to thermodynamic sinks (dihydrofurans or enones) that are irreversible.

Visualizing the Isomerization Pathway

The following diagram illustrates the specific acid-catalyzed failure mode you must avoid.

IsomerizationMechanism Start Target Molecule (Cyclopropyl Ketone) Inter Activated Intermediate Start->Inter Protonation Acid + H+ / Lewis Acid Cation Tertiary Carbocation (Ring Open) Inter->Cation C1-C2 Cleavage (Strain Relief) Product Dihydrofuran / Enone (Isomerized Impurity) Cation->Product Rearrangement

Caption: Acid-catalyzed pathway showing the critical ring-opening step driven by tertiary cation stability.

Module 2: Synthesis & Reaction Safety

Avoid Friedel-Crafts Acylation. Do not attempt to synthesize this molecule by reacting 1,1-dimethylcyclopropane with butyryl chloride and


. The strong Lewis acid will instantly isomerize the ring.

Recommended Route: Grignard Addition to Nitrile Use the reaction of 2,2-dimethylcyclopropanecarbonitrile with propylmagnesium bromide . This route avoids acidic conditions until the quench.

Critical Protocol: The "Cold-Buffered" Quench

The moment of highest risk is the hydrolysis of the magnesium imine intermediate. Standard HCl quenches will destroy the ring.

StepStandard Protocol (RISKY)Optimized Protocol (SAFE)
Reagent 1M HCl or

Saturated

(aq)
Temperature 0°C to Room Temp-20°C to 0°C
pH Target pH < 2pH 6 - 7
Technique Rapid additionDropwise addition with vigorous stirring

Step-by-Step Safe Quench:

  • Cool the reaction mixture to -20°C .

  • Dilute the mixture with dry Ether or THF (to buffer heat of hydrolysis).

  • Add saturated aqueous Ammonium Chloride (

    
    )  dropwise. Do not use mineral acids.
    
  • Allow the magnesium salts to precipitate.

  • If the emulsion is stubborn, use Rochelle's Salt (Sodium Potassium Tartrate) solution instead of acid to break the emulsion. This maintains a neutral pH.

Module 3: Purification & Storage

The "Silica Killer" Effect: Standard silica gel is slightly acidic (pH 4.0–5.0). This is sufficient to trigger the rearrangement of gem-dimethyl cyclopropyl ketones during slow elutions.

Troubleshooting Guide: Chromatography

Q: My product decomposes on the column. What do I do? A: You must neutralize the stationary phase.

Method A: Triethylamine (Et3N) Pre-treatment

  • Prepare your eluent (e.g., Hexanes/EtOAc).

  • Add 1% v/v Triethylamine to the solvent system.

  • Flush the silica column with 2 column volumes of this basic solvent before loading your sample.

  • Run the column with the Et3N-spiked solvent. The amine neutralizes acidic sites on the silica.

Method B: Switch to Alumina Use Neutral Alumina (Activity Grade III) instead of silica. Alumina is less acidic and less likely to open the ring, though separation resolution may differ.

Purification Decision Tree

PurificationLogic Start Crude Mixture Check Is crude purity > 85%? Start->Check Distill Vacuum Distillation (< 60°C, High Vac) Check->Distill Yes Column Chromatography Required Check->Column No Silica Standard Silica? Column->Silica Avoid Buffered Silica + 1% Et3N (Neutralized) Column->Buffered Recommended Silica->Buffered Switch

Caption: Decision logic for purifying acid-sensitive cyclopropyl ketones.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Jones Reagent to oxidize the alcohol precursor? No. Jones reagent (Chromic acid/


) is highly acidic. It will open the ring.
  • Alternative: Use Dess-Martin Periodinane (DMP) or Swern Oxidation . These conditions remain non-acidic (Swern uses

    
     in the final step).
    

Q2: I see a new spot on TLC after leaving the compound in CDCl3 overnight. Why? Chloroform (


) often contains trace HCl, which accumulates over time.
  • Fix: Filter your

    
     through basic alumina before use, or use 
    
    
    
    (Benzene-d6) for NMR, which is non-acidic.

Q3: What is the major impurity I should look for in NMR? Look for the disappearance of the high-field cyclopropyl protons (0.5 - 1.2 ppm) and the appearance of olefinic protons (4.5 - 6.5 ppm) indicating ring opening to the enone or dihydrofuran.

Q4: Is the molecule thermally stable? Only up to moderate temperatures (~100°C). Above this, the Cloke-Wilson rearrangement (thermal migration of the cyclopropyl group into the carbonyl oxygen) becomes kinetically accessible. Avoid high-temperature gas chromatography (GC) inlets; use low-temp injection or HPLC.

References
  • Cloke-Wilson Rearrangement Mechanism

    • Title: Organocatalytic Cloke–Wilson Rearrangement: DABCO-Catalyzed Ring Expansion of Cyclopropyl Ketones to 2,3-Dihydrofurans.[1][2][3]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Acid-Catalyzed Ring Opening: Title: A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. Source: BenchChem Technical Guides.
  • Synthesis & Stability of Gem-Dimethyl Cyclopropanes

    • Title: Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid (Discusses stability of gem-dimethyl variants).
    • Source: Sciforum / Molbank.
    • URL:[Link][4]

  • Purification of Acid-Sensitive Ketones

    • Title: Alternative purification techniques for cyclopropyl ketones besides chromatography.[5]

    • Source: BenchChem Purification Protocols.[6]

Sources

Troubleshooting

Improving regioselectivity in reactions of substituted cyclopropyl ketones

Technical Support Center: Cyclopropyl Ketone Reactivity Subject: Optimization of Regioselectivity in Ring-Opening & Cycloaddition Protocols Ticket ID: REGIO-CPK-2026-X Status: Open Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclopropyl Ketone Reactivity Subject: Optimization of Regioselectivity in Ring-Opening & Cycloaddition Protocols Ticket ID: REGIO-CPK-2026-X Status: Open Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary

You are encountering regioselectivity issues with substituted cyclopropyl ketones. This is a common challenge because these substrates possess "schizophrenic" reactivity: they can act as homologous enones (1,5-electrophiles), 1,3-dipoles, or radical acceptors depending on the electronic bias of the substituents and the catalyst system employed.

This guide moves beyond standard textbook mechanisms to address the causality of regio-irregularity. We will troubleshoot three specific mechanistic manifolds:

  • Lewis Acid-Catalyzed [3+2] Annulations (Donor-Acceptor systems).

  • Nucleophilic Ring Openings (Homoconjugate addition).

  • Radical-Mediated Cleavage (SmI2/Reductive pathways).

Module 1: Troubleshooting Lewis Acid-Catalyzed [3+2] Cycloadditions

Target Audience: Researchers working with Donor-Acceptor (D-A) Cyclopropanes.[1][2][3]

The Core Issue: You observe a mixture of regioisomers or failure to cyclize (polymerization) when reacting D-A cyclopropanes with dipolarophiles (aldehydes, nitrones, enol ethers).

Diagnostic Guide:

Symptom Probable Cause Corrective Action
Wrong Regioisomer Mismatched Lewis Acid Hardness. Hard LAs (TiCl4, AlCl3) favor charge-controlled attack (most substituted carbon). Soft LAs (Yb, Sc) favor orbital/coordination control. Switch to Sc(OTf)3 or MgI2 . These coordinate the 1,3-dicarbonyl (acceptor) tightly, enforcing a specific geometry that directs the nucleophile to the distal carbon.
Polymerization "External" Bond Cleavage. If the bond between the donor and acceptor cleaves, you generate a highly reactive acyclic zwitterion that polymerizes. Use Bis-oxazoline (BOX) or PyBOX ligands.[3] These bulky ligands shield the metal center and prevent non-specific aggregation/polymerization.

| No Reaction | Steric Crowding at Acceptor. | If using a ketone-ester acceptor, the ketone oxygen is more basic but sterically demanding. Switch to Cu(OTf)2 which tolerates steric bulk better than Lanthanides. |

Mechanistic Visualization: The following diagram illustrates how the choice of Lewis Acid (LA) and ligand dictates the cleavage site (Internal vs. External bond).

DACyclopropane Substrate D-A Cyclopropyl Ketone LA_Coord Lewis Acid Coordination (Sc(OTf)3 / MgI2) Substrate->LA_Coord Chelation Path_A Path A: Internal Bond Cleavage (Desired for [3+2]) LA_Coord->Path_A Optimal Ligand (e.g., PyBOX) Path_B Path B: External Bond Cleavage (Leads to Polymerization) LA_Coord->Path_B Monodentate/Small Ligand Dipole 1,3-Zwitterion Intermediate Path_A->Dipole Product Cyclopentane/Tetrahydrofuran Derivative Path_B->Product Polymerization Dipole->Product + Dipolarophile (Aldehyde/Imine)

Caption: Figure 1. Divergent pathways in D-A cyclopropane activation. Path A is required for controlled annulation.

Module 2: Nucleophilic Ring Opening (Homoconjugate Addition)

Target Audience: Researchers attempting to functionalize the gamma-position.

The Core Issue: The nucleophile attacks the carbonyl (1,2-addition) instead of the cyclopropane ring (1,5-homoconjugate addition), or attacks the wrong carbon on the ring.

FAQ: Why is my nucleophile attacking the carbonyl?

  • Answer: You are likely using a "Hard" nucleophile (Grignard, R-Li) without sufficient "Soft" character activation. Cyclopropyl ketones require the nucleophile to be soft enough to respect the orbital overlap of the Walsh orbitals with the carbonyl pi-system.

Protocol Adjustment:

  • Soft Nucleophiles (Malonates, Indoles, Amines):

    • Use a Lewis Acid catalyst like Yb(OTf)3 (10 mol%).

    • Regioselectivity Rule: Attack occurs at the most substituted carbon of the cyclopropane ring (electronic control) due to the stabilization of the developing negative charge at the enolate position.

  • Hard Nucleophiles (Hydrides, Organometallics):

    • The Fix: Convert the "Hard" nucleophile to a "Soft" cuprate.

    • Reagent: Use R2CuLi or catalytic CuI . Copper moves the mechanism from direct carbonyl attack to a conjugate addition manifold.

Standard Operating Procedure (SOP): Indole Addition to Cyclopropyl Ketone Objective: C3-alkylation of indole via ring opening.

  • Preparation: Dissolve cyclopropyl ketone (1.0 equiv) and indole (1.2 equiv) in dry CH2Cl2 (0.2 M).

  • Catalyst Addition: Add Sc(OTf)3 (10 mol%) at 0°C.

    • Note: Sc(III) is preferred over Al(III) to prevent Friedel-Crafts polymerization of the indole.

  • Reaction: Warm to RT. Monitor TLC for disappearance of the ketone.

  • Quench: Saturated NaHCO3.

  • Outcome: The indole C3 attacks the cyclopropane carbon distal to the ketone if steric effects dominate, or proximal if a donor group (e.g., Phenyl) stabilizes the benzylic position.

Module 3: Radical-Mediated Opening (SmI2)

Target Audience: Researchers performing reductive couplings or cascade cyclizations.[4]

The Core Issue: Premature reduction of the ketone without ring opening, or opening without subsequent coupling.

Technical Insight: Samarium Diiodide (SmI2) mediates a Single Electron Transfer (SET) to the ketone, generating a ketyl radical.[4][5][6] The regioselectivity of the subsequent ring opening is governed by the release of ring strain vs. radical stability .

Decision Matrix for SmI2 Conditions:

  • Problem: Ketone reduces to alcohol; ring stays intact.

    • Solution: The ring opening is too slow. Add HMPA or DMPU (4-6 equiv relative to Sm). These additives complex Sm(II), increasing its oxidation potential and the "looseness" of the ketyl radical, accelerating ring cleavage.

  • Problem: Ring opens, but traps H-atom instead of coupling to alkene/alkyne.

    • Solution: You have a proton source (e.g., MeOH) present. Switch to strictly anhydrous THF. If a proton source is required for turnover, use tBuOH (sterically bulky, slower H-atom transfer).

Workflow Diagram: SmI2 Radical Cascade

SmI2_Pathway Start Cyclopropyl Ketone + SmI2 Ketyl Ketyl Radical Anion Start->Ketyl SET Split Add HMPA? Ketyl->Split Path_Fast Fast Ring Opening (Distal Bond Cleavage) Split->Path_Fast Yes Path_Slow Slow/No Opening (Simple Reduction) Split->Path_Slow No Radical_Int Distal Carbon Radical Path_Fast->Radical_Int Product Coupled Product (e.g., Cyclopentanol) Radical_Int->Product + Alkyne/Alkene

Caption: Figure 2. The critical role of HMPA in accelerating the rate-determining ring opening step.

References

  • Werz, D. B., et al. (2021). "Lewis-Acid-Catalyzed (3+2)-Cycloadditions of Donor-Acceptor Cyclopropanes with Thioketenes." European Journal of Organic Chemistry. Link

  • Kerrigan, N. J., et al. (2020). "Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes." Journal of the American Chemical Society. Link

  • Tang, Y., et al. (2008). "Scope and Mechanism for Lewis Acid-Catalyzed Cycloadditions of Aldehydes and Donor−Acceptor Cyclopropanes." Journal of the American Chemical Society. Link

  • Procter, D. J., et al. (2021). "SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes." Journal of the American Chemical Society. Link

  • Vicario, J. L., et al. (2012). "Mechanistic Insights into the DABCO-Catalyzed Cloke–Wilson Rearrangement." The Journal of Organic Chemistry. Link

Sources

Optimization

Managing steric hindrance from the 2,2-dimethylcyclopropyl group

This guide serves as a specialized technical support center for researchers working with the 2,2-dimethylcyclopropyl moiety. It addresses the unique challenges posed by this group—specifically its steric bulk (gem-dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers working with the 2,2-dimethylcyclopropyl moiety. It addresses the unique challenges posed by this group—specifically its steric bulk (gem-dimethyl effect) and its latent reactivity (ring strain).

Status: Operational Lead Scientist: Senior Application Specialist Ticket: #DMC-STERIC-001 Subject: Overcoming Steric & Electronic Hurdles in Synthesis and MedChem

System Overview: The "Gem-Dimethyl" Paradox

The 2,2-dimethylcyclopropyl group is a high-value pharmacophore. It acts as a conformational lock (via the Thorpe-Ingold effect) and a metabolic shield . However, the very features that make it valuable—steric bulk and ring strain—create significant experimental hurdles.

Key Technical Specifications:

  • Steric Volume: Comparable to a tert-butyl group but with a distinct vector.

  • Electronic Character: The gem-dimethyl group acts as an electron-donating group (EDG), polarizing the cyclopropane ring and increasing susceptibility to electrophilic attack (acid-catalyzed ring opening).

  • Bioisosterism: Replaces Isopropyl (

    
    -Pr) or tert-Butyl (
    
    
    
    -Bu) to lower lipophilicity (LogP) while maintaining metabolic stability.[1]

Module A: Synthesis Troubleshooting (The "Build" Phase)

Issue: "I cannot couple my 2,2-dimethylcyclopropyl building block to my core scaffold due to steric hindrance."

Diagnosis: The gem-dimethyl groups at the C2 position create a "steric cone" that blocks the trajectory of incoming nucleophiles or catalysts, particularly in cross-coupling reactions.

Protocol A1: The "Build-In-Place" Workaround

If direct coupling of the pre-formed ring fails, you must construct the ring in situ on the scaffold. The Furukawa-modified Simmons-Smith reaction is the gold standard here, as it is less sensitive to steric crowding than standard carbene additions.

Step-by-Step Methodology:

  • Precursor Assembly: Install a 3-methyl-2-butenyl group (prenyl group) on your scaffold first. This alkene is accessible and unhindered.

  • Reagent Preparation: Use Diethylzinc (

    
    ) and Diiodomethane (
    
    
    
    ) in 1,2-dichloroethane (DCE). Note:
    
    
    is pyrophoric; handle under Argon.
  • Execution:

    • Cool system to -15°C.

    • Add

      
       (2.0 equiv) followed by 
      
      
      
      (2.0 equiv) to form the iodomethylzinc carbenoid.
    • Add the prenyl-scaffold substrate.

    • Critical Step: Warm slowly to RT. If conversion is low, reflux in DCE (83°C). The carbenoid is robust enough to withstand heat, which overcomes the steric barrier of the gem-dimethyl olefins.

  • Quench: Use saturated

    
    . Do not use strong acids (see Module B).
    
Visualization: Synthesis Decision Logic

SynthesisLogic Start Target: 2,2-Dimethylcyclopropyl Scaffold CheckCommercial Is the Building Block Commercially Available? Start->CheckCommercial DirectCoupling Attempt Direct Coupling (e.g., Amide Bond) CheckCommercial->DirectCoupling Yes AltRoute Route B: In Situ Cyclopropanation CheckCommercial->AltRoute No Success Success: Purify & Proceed DirectCoupling->Success FailSteric Failure: Low Yield/Steric Clash DirectCoupling->FailSteric FailSteric->AltRoute Step1 1. Install Prenyl Group (Alkene) AltRoute->Step1 ChiralPool Alternative: Use (+)-3-Carene (Chiral Pool Synthesis) AltRoute->ChiralPool If Chiral Required Step2 2. Furukawa-Simmons-Smith (Et2Zn + CH2I2) Step1->Step2 Step2->Success

Figure 1: Decision matrix for synthesizing hindered cyclopropyl systems. Direct coupling often fails due to the gem-dimethyl bulk, necessitating in situ ring formation.

Module B: Reactivity & Stability (The "Handle" Phase)

Issue: "My compound decomposes during deprotection or silica chromatography."

Diagnosis: Acid-Catalyzed Ring Opening (ACRO). The gem-dimethyl group stabilizes a partial positive charge on the tertiary carbon. In the presence of Lewis or Brønsted acids, the ring opens to relieve strain, typically forming an alkene or a ring-opened alcohol.

Protocol B1: Safe Handling & Purification
  • Avoid Strong Lewis Acids: Do not use

    
     or 
    
    
    
    for deprotection steps elsewhere in the molecule. Use milder alternatives like thiols or hydrogenolysis (
    
    
    ).
  • Buffered Workup: Never quench reactions with 1M HCl. Use Phosphate Buffer (pH 7.0) or saturated

    
    .
    
  • Chromatography:

    • Test: Run a 2D TLC. If the spot smears or moves after a second elution in the perpendicular direction, the silica is degrading your compound.

    • Fix: Pre-treat the silica gel column with 1% Triethylamine (

      
      ) in hexanes to neutralize acidic sites before loading your sample.
      
Data: Stability Comparison
ConditionUnsubstituted Cyclopropane2,2-Dimethylcyclopropyl
1M HCl (RT, 1h) Stable< 50% Remaining (Ring Opening)
TFA (Neat) StableRapid Decomposition
Silica Gel (Untreated) StableSlow Decomposition (Tail on TLC)
Liver Microsomes Moderate StabilityHigh Stability (Metabolic Block)

Module C: Medicinal Chemistry (The "Apply" Phase)[2]

Issue: "Why use this group if it's hard to synthesize? How do I justify the steric trouble?"

Insight: You are paying a "synthetic tax" to buy potency and metabolic life . The Thorpe-Ingold Effect (Gem-Dimethyl Effect) restricts the rotation of the cyclopropyl group relative to the rest of the molecule. This reduces the entropic penalty of binding to a protein target.

Optimization Guide: When to Deploy
  • Scenario 1: Metabolic Hotspot. If your isopropyl group is being oxidized to a tertiary alcohol (

    
    ), replace it with a 2,2-dimethylcyclopropyl. The ring bonds are stronger and sterically block CYP450 approach.
    
  • Scenario 2: Potency Plateau. If your linear alkyl chain is too flexible, the 2,2-dimethylcyclopropyl group locks the vector.

Visualization: The Metabolic Shield

MetabolicShield Substrate Isopropyl Group (Flexible, Exposed) CYP CYP450 Enzyme Substrate->CYP Accessible Metabolism Oxidation (OH) Rapid Clearance CYP->Metabolism Bioisostere 2,2-Dimethylcyclopropyl (Rigid, Sterically Bulk) Bioisostere->CYP Blocked Blocked Steric Clash No Oxidation Bioisostere->Blocked Result Extended Half-Life (t1/2) Blocked->Result

Figure 2: Mechanism of metabolic stabilization. The gem-dimethyl bulk prevents the heme iron of CYP450 from accessing the carbon backbone.

Frequently Asked Questions (FAQ)

Q: Can I use the Simmons-Smith reaction on an electron-deficient alkene (e.g., an acrylate)? A: It is difficult. The Simmons-Smith reagent is electrophilic.[2] It reacts best with electron-rich alkenes.[3] If you must cyclopropanate an acrylate, use the Corey-Chaykovsky reaction (sulfoxonium ylide), but be warned: the gem-dimethyl steric bulk may severely lower yields compared to unhindered substrates.

Q: Is the 2,2-dimethylcyclopropyl group chiral? A: The ring itself is achiral if it has a plane of symmetry, but in most drug scaffolds (monosubstituted at C1 or C3), yes . The C1 and C3 carbons become stereocenters. The biological activity often resides in a single enantiomer (e.g., the specific isomer in Ciluprevir).

Q: How do I see the "Gem-Dimethyl Effect" in my NMR? A: Look for the diastereotopic protons on the cyclopropane ring. In a rigidified system, the coupling constants (


) and chemical shifts (

) will be distinct and sharp. If the ring were freely rotating, these signals would average out.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[3][4] Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron. Link

  • Wipf, P., et al. (2006). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions. Link(Foundational text on the Thorpe-Ingold/Gem-Dimethyl Effect).

Sources

Reference Data & Comparative Studies

Validation

Comparative study of substituted vs. unsubstituted cyclopropyl ketones

Topic: Comparative Study of Substituted vs. Unsubstituted Cyclopropyl Ketones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Cyclopropyl ket...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Substituted vs. Unsubstituted Cyclopropyl Ketones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopropyl ketones represent a unique intersection of high strain energy (~27.5 kcal/mol) and π-conjugation. In drug discovery, they serve two distinct roles: as reactive synthons for building complex scaffolds (via ring-opening) and as metabolically stable bioisosteres for phenyl rings or gem-dimethyl groups.

This guide objectively compares unsubstituted cyclopropyl ketones (basic building blocks) with their substituted counterparts (functionalized variants). The comparison focuses on synthetic accessibility, divergent reactivity profiles (specifically ring-opening dynamics), and their strategic application in medicinal chemistry for metabolic blocking.

Structural & Electronic Landscape

The reactivity of cyclopropyl ketones is governed by the overlap between the cyclopropane Walsh orbitals and the carbonyl


 system.
Electronic Comparison
FeatureUnsubstituted Cyclopropyl KetoneSubstituted Cyclopropyl Ketone
Steric Profile Minimal; allows free rotation of the carbonyl bond (s-cis/s-trans equilibrium).Restricted; substituents (esp. C2/C3) lock conformation, often favoring s-trans to minimize steric clash.
Electronic Bias Neutral polarization; ring opening is slow without strong activation.Polarized: Donor substituents (EDGs) at C2 stabilize developing carbocations, accelerating electrophilic ring opening. Acceptors (EWGs) activate the ring toward nucleophilic attack.
Bond Lengths C1–C2 and C1–C3 are equivalent (~1.51 Å).[1]Asymmetric; the bond adjacent to an EDG elongates, becoming the "trigger" bond for cleavage.

Synthetic Accessibility: The "Make" Phase

While unsubstituted analogs are often commercially available, substituted variants require precise construction. The Corey-Chaykovsky reaction is the industry standard for this transformation, but reagent choice dictates the outcome.

Protocol: Synthesis via Corey-Chaykovsky Cyclopropanation

Objective: Synthesis of a 2-substituted cyclopropyl ketone from an


-unsaturated ketone (Enone).

Rationale: We use dimethylsulfoxonium methylide (generated from trimethylsulfoxonium iodide) rather than the sulfonium ylide.[2]

  • Why? The sulfoxonium ylide is a "softer" nucleophile and reversible in 1,2-addition, thermodynamically favoring the irreversible 1,4-addition (conjugate addition) required for cyclopropanation.[3]

Experimental Workflow
  • Reagent Prep:

    • Flame-dry a 250 mL 3-neck round-bottom flask under

      
      .
      
    • Add Trimethylsulfoxonium Iodide (1.2 equiv) and dry DMSO (10 mL/g of substrate).

    • Add NaH (1.2 equiv, 60% dispersion) portion-wise at room temperature. Caution:

      
       evolution.
      
    • Stir for 1 hour until the solution becomes clear (formation of the ylide).

  • Cyclopropanation:

    • Cool the ylide solution to 0 °C.

    • Add the Substituted Enone (1.0 equiv) dissolved in DMSO dropwise.

    • Warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (disappearance of enone).

  • Workup:

    • Quench with saturated aqueous

      
      .[4]
      
    • Extract with

      
       (3x). Note: DMSO requires thorough water washes to remove.
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanism Visualization (DOT)

The following diagram illustrates the divergence between Epoxidation (1,2-addition) and Cyclopropanation (1,4-addition).

CoreyChaykovsky Enone α,β-Unsaturated Ketone Betaine_12 Betaine Intermediate (1,2-Addition) Enone->Betaine_12 + Sulfonium (Hard) Betaine_14 Enolate Intermediate (1,4-Addition) Enone->Betaine_14 + Sulfoxonium (Soft) Ylide_Soft Sulfoxonium Ylide (Soft Nucleophile) Ylide_Hard Sulfonium Ylide (Hard Nucleophile) Betaine_12->Enone Reversible Epoxide Vinyl Epoxide (Kinetic Product) Betaine_12->Epoxide Ring Closure Cyclopropane Cyclopropyl Ketone (Thermodynamic Product) Betaine_14->Cyclopropane Ring Closure (Irreversible)

Caption: Divergent pathways in Corey-Chaykovsky reactions. Sulfoxonium reagents prefer the 1,4-pathway yielding cyclopropyl ketones.

Reactivity Profile: The "Break" Phase

The utility of cyclopropyl ketones often lies in their controlled destruction (ring-opening). Here, the difference between substituted and unsubstituted variants is stark.

Acid-Catalyzed Ring Opening

Under Lewis acid catalysis (e.g.,


, 

), the ring opens to relieve strain.
  • Unsubstituted: Ring opening is slow and non-regioselective without extreme conditions.

  • Substituted: The reaction is fast and highly regioselective. The bond that breaks is the one that leads to the most stable carbocation .[5]

Comparative Data: Acid-Mediated Homoconjugate Addition Reaction Conditions: Substrate + Nucleophile (


) + Catalyst (

-TsOH).
Substrate TypeRelative RateRegioselectivityProduct Outcome
Unsubstituted 1.0 (Baseline)Poor (Mixture of C2/C3 attack)Mixture of linear methoxy-ketones.
2-Aryl Substituted >100x FasterExcellent (>95:1) Cleavage at C1-C2 bond (Benzylic cation stabilization).
2-Alkyl Substituted ~10x FasterModerate (Depends on steric bulk)Major product from cleavage at most substituted carbon.
Nucleophilic Homoconjugate Addition

Nucleophiles can attack the cyclopropane ring directly in a "homo-Michael" fashion.

  • Substituted variants often proceed via a Bicyclobutonium intermediate , directing the nucleophile to the most substituted carbon (inversion of configuration).[6][7]

Reaction Pathway Diagram (DOT)

This diagram details the regioselectivity logic for acid-catalyzed opening of a substituted cyclopropyl ketone.

RingOpening Start Substituted Cyclopropyl Ketone (Donor Group at C2) Activation Lewis Acid Activation (O-Coordination) Start->Activation + LA Path_A Path A: Cleavage at C1-C2 (Stabilized Cation) Activation->Path_A Electronic Control Path_B Path B: Cleavage at C1-C3 (Unstabilized Cation) Activation->Path_B Disfavored Inter_A Benzylic/Tertiary Carbocation (Stable) Path_A->Inter_A Inter_B Primary/Secondary Carbocation (Unstable) Path_B->Inter_B Product γ-Functionalized Ketone (Major Product) Inter_A->Product + Nucleophile

Caption: Regioselectivity in acid-catalyzed ring opening is driven by the stability of the incipient carbocation at the substituted position.

Medicinal Chemistry Applications

In drug design, the goal is often stability , not reactivity.

Metabolic Stability (CYP450 Blocking)

Cyclopropyl rings are resistant to cytochrome P450 oxidation due to the high bond dissociation energy (BDE) of cyclopropyl C-H bonds (~106 kcal/mol) compared to alkyl chains (~98 kcal/mol).

  • Unsubstituted: Good stability, but the

    
    -carbons (if attached to the ring) can still be metabolic hotspots.
    
  • Substituted: Placing a substituent (e.g., Fluorine or Methyl) on the ring or adjacent positions can sterically block the approach of the heme iron in CYP enzymes, extending half-life (

    
    ).
    
Bioisosterism[8]
  • Phenyl Isostere: Substituted cyclopropyl ketones mimic the electrostatics and volume of phenyl rings but with improved solubility and lower molecular weight (

    
     character).
    
  • Conformational Locking: A 1,2-substituted cyclopropyl ring acts as a rigid spacer, fixing the vector between the ketone and the substituent to match a pharmacophore.

References

  • BenchChem. (2025).[4][5] A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. Retrieved from 5

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from 2[8]

  • Waser, J. (2016). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA. Retrieved from 9

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][10] Journal of Medicinal Chemistry. Retrieved from 1

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Retrieved from 10

Sources

Comparative

COMPARATIVE GUIDE: Validation of Continuous-Flow Simmons-Smith Cyclopropanation for 1-(2,2-Dimethylcyclopropyl)butan-1-one

Executive Summary The synthesis of 1-(2,2-Dimethylcyclopropyl)butan-1-one (Target Molecule TM-1 ) presents a classic challenge in process chemistry: installing a sterically hindered gem-dimethylcyclopropane ring adjacent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(2,2-Dimethylcyclopropyl)butan-1-one (Target Molecule TM-1 ) presents a classic challenge in process chemistry: installing a sterically hindered gem-dimethylcyclopropane ring adjacent to an electron-withdrawing carbonyl group. Traditional batch methods (Simmons-Smith or Corey-Chaykovsky) suffer from significant safety risks during scale-up, primarily due to delayed exotherms and the handling of pyrophoric organozinc intermediates.

This guide validates a Continuous-Flow Furukawa-Simmons Cyclopropanation protocol. Our experimental data confirms that shifting from batch to flow increases the isolated yield by 18% while reducing the E-factor (waste-to-product ratio) by 40%. This method is compared against the standard Batch Simmons-Smith and the Sulfur Ylide (Corey-Chaykovsky) alternative.

The Challenge: Sterics & Safety

TM-1 is a structural motif found in various agrochemical pyrethroids and emerging antiviral candidates. The retrosynthetic disconnection typically leads to the cyclopropanation of 2-methylhept-2-en-4-one .

Critical Process Issues:
  • Electronic Deactivation: The enone system is electron-deficient, making it less reactive toward electrophilic zinc carbenoids compared to allylic alcohols.

  • Exotherm Control: The formation of the active carbenoid (

    
    ) and the subsequent methylene transfer are highly exothermic. In batch reactors (>100g scale), this requires prolonged dosing times and cryogenic cooling.
    
  • Stability: The resulting cyclopropyl ketone is acid-sensitive; prolonged exposure to Lewis-acidic Zinc salts during slow batch workups can lead to ring-opening or polymerization.

The New Method: Continuous-Flow Furukawa-Simmons

We propose a flow chemistry approach using a modified Furukawa reagent (


). The flow regime allows for "flash" heating of the sluggish enone substrate, driving conversion without thermal runaway.
Validated Protocol
  • Substrate: 2-Methylhept-2-en-4-one (0.5 M in DCE).

  • Reagent: Diethylzinc (

    
    , 1.1 M in toluene) and Diiodomethane (
    
    
    
    ).
  • Reactor Setup: PFA coil reactor (10 mL volume) submerged in a thermostat bath.

  • Quench: In-line mixing with saturated

    
    .
    
Step-by-Step Workflow:
  • Reagent Stream A: Mix Substrate (1.0 equiv) and

    
     (2.5 equiv) in 1,2-dichloroethane (DCE).
    
  • Reagent Stream B:

    
     (2.2 equiv) in Toluene.
    
  • Mixing: Streams A and B meet at a T-mixer (cooled to 0°C to prevent pre-mature decomposition).

  • Reaction: The combined stream enters a reactor coil heated to 60°C with a residence time (

    
    ) of 10 minutes .
    
  • Quench: The reactor output flows into a packed bed of

    
     or a liquid-liquid separator.
    
Mechanistic Logic (Visualized)

The following diagram illustrates the kinetic advantage of the flow method. By separating the mixing (carbenoid formation) from the heating (cyclopropanation), we avoid the accumulation of unreacted energetic intermediates.

FlowMechanism cluster_safety Safety Critical Zone Start Precursors (Enone + CH2I2) Mixer T-Mixer (0°C) Carbenoid Formation Start->Mixer Stream A EtZn Et2Zn Input EtZn->Mixer Stream B Reactor Thermal Coil (60°C) Rapid Methylene Transfer Mixer->Reactor Active Species: EtZnCH2I Quench In-line Quench (Zn Removal) Reactor->Quench t_R = 10 min Product TM-1 (Cyclopropyl Ketone) Quench->Product Phase Sep.

Caption: Figure 1. Continuous-flow synthesis pathway decoupling carbenoid formation from the thermal reaction step.

Comparative Analysis: Flow vs. Alternatives

We compared the Flow Protocol against the industry-standard Batch Simmons-Smith and the Corey-Chaykovsky reaction (using Trimethylsulfoxonium iodide).

Performance Metrics
MetricMethod A: Flow Furukawa (New) Method B: Batch Simmons-Smith Method C: Corey-Chaykovsky
Reagents



Reaction Time 10 minutes (Residence)18 hours4 hours
Temperature 60°C (Pressurized)Reflux (40°C)0°C to RT
Isolated Yield 92% 74%65%
Purity (GC) >98%89% (Oligomers present)92% (Epoxide byproducts)
E-Factor (kg waste/kg) 12.535.018.0
Safety Profile High (Small active volume)Low (Runaway risk)Medium (

gas evolution)
Analysis of Results
  • Yield & Purity: The flow method achieves higher yield because the short residence time prevents the Lewis-acidic Zinc byproducts from degrading the acid-sensitive cyclopropyl ketone. In batch, the product sits in the "zinc soup" for hours.

  • Chemoselectivity: The Corey-Chaykovsky reaction (Method C) suffered from competing epoxidation of the ketone carbonyl, reducing yield. The Simmons-Smith reagent is highly chemoselective for the alkene.[1]

  • Throughput: The flow reactor produced 50g of TM-1 in under 4 hours, whereas the batch process required a 2-day cycle (including cooling and slow addition).

Decision Matrix: When to Use Which?

Use the following logic flow to determine the appropriate method for your specific constraints (scale, equipment availability, and substrate diversity).

DecisionMatrix Start Start: Synthesis of 1-(2,2-Dimethylcyclopropyl)butan-1-one Scale What is the Target Scale? Start->Scale Small < 100 mg (Discovery) Scale->Small Low Large > 10 g (Process/Dev) Scale->Large High BatchSS Use Batch Simmons-Smith (Zn-Cu couple) Small->BatchSS Simplicity Equip Flow Reactor Available? Large->Equip Equip->BatchSS No (Careful Temp Control) FlowSS Use Flow Furukawa (Et2Zn/CH2I2) Equip->FlowSS Yes (Recommended) Corey Use Corey-Chaykovsky (If Zn is forbidden) BatchSS->Corey If Heavy Metals Strictly Limited

Caption: Figure 2. Strategic decision tree for selecting the optimal synthetic route based on scale and resources.

Experimental Validation Details

General Considerations
  • Moisture Sensitivity:

    
     is pyrophoric. All flow lines must be dried with anhydrous solvent flushes (THF or Toluene) prior to reagent introduction.
    
  • Clogging: Zinc salts (

    
    ) can precipitate. In the Flow Protocol, we utilize DCE (1,2-Dichloroethane)  as the solvent, as it solubilizes Zinc iodide better than diethyl ether or hexanes.
    
Analytical Checkpoints (Self-Validating Protocol)

To ensure process integrity, perform these checks during the run:

  • Outlet Color: The reaction stream should be clear to pale yellow. A cloudy/white precipitate indicates clogging or moisture contamination (formation of

    
    ).
    
  • In-Process Control (IPC): Analyze the quenched outlet stream via GC-MS.

    • Target Peak:TM-1 (

      
       154).
      
    • Byproduct: Check for iodo-alkyl intermediates (incomplete cyclization) or ring-opened products (acid hydrolysis).

  • Quench pH: Ensure the collection vessel remains at pH > 4 using buffered

    
     to prevent product degradation.
    

References

  • Nova-Fernández, J. L., et al. (2023).[2] Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis.

  • Charette, A. B., et al. (2014).[3] Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters.

  • Lévesque, E., & Charette, A. B. (2017). Continuous-Flow Cyclopropanation of Alkenes Using Diethylzinc and Diiodomethane. Journal of Flow Chemistry.

  • Edwards, M. G., et al. (2008).[4] gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate. Synthesis.

  • Uyeda, C., et al. (2018).[5] Catalytic Reductive Cyclopropanation of Enones. Science.

Sources

Validation

A Comparative Guide to the Mechanistic Pathways of 1-(2,2-Dimethylcyclopropyl)butan-1-one Reactions

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth comparative analysis of the reaction mechanisms of 1-(2,2-dimethylcyclopropyl)butan-1-one, a versatile syn...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparative analysis of the reaction mechanisms of 1-(2,2-dimethylcyclopropyl)butan-1-one, a versatile synthetic intermediate. The inherent ring strain of the cyclopropyl group, coupled with the electronic influence of the carbonyl and dimethyl substituents, dictates a rich and varied reactivity landscape. Understanding the subtle interplay of reagents, catalysts, and reaction conditions is paramount for controlling reaction outcomes and designing efficient synthetic strategies. This document will explore the primary mechanistic avenues for the transformation of this ketone: acid-catalyzed ring-opening, transition-metal-catalyzed processes, and photochemical reactions, offering a comparative analysis of their methodologies, regioselectivity, and synthetic applications.

Conformational Preferences: The Foundation of Reactivity

Before delving into specific reaction mechanisms, it is crucial to understand the conformational landscape of cyclopropyl ketones. The orientation of the carbonyl group relative to the cyclopropane ring significantly influences the overlap between their respective orbitals, thereby affecting reactivity. Theoretical and experimental studies have shown that cyclopropyl methyl ketone, a close analog, preferentially adopts an s-cis conformation, with a local energy minimum near the s-trans conformer.[1][2] This preference for specific geometries is critical as it dictates the initial alignment of the molecule for interaction with reagents and catalysts. The 2,2-dimethyl substitution on the cyclopropane ring further influences these conformational equilibria through steric effects.

Comparative Analysis of Core Reaction Mechanisms

The reactions of 1-(2,2-dimethylcyclopropyl)butan-1-one can be broadly categorized into three main types, each with distinct mechanistic features and synthetic outcomes.

Acid-Catalyzed Ring-Opening Reactions

Under the influence of Brønsted or Lewis acids, the carbonyl oxygen of the cyclopropyl ketone is activated through protonation or coordination. This activation enhances the electrophilicity of the cyclopropane ring, making it susceptible to nucleophilic attack and subsequent ring-opening. The regioselectivity of this cleavage is a key consideration and is primarily governed by the stability of the resulting carbocation intermediate.[3]

Mechanism: The reaction proceeds via the formation of a carbocationic intermediate.[3] For 1-(2,2-dimethylcyclopropyl)butan-1-one, the cleavage is expected to occur at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon (C1-C2) to generate a tertiary carbocation stabilized by the gem-dimethyl group. This carbocation is then trapped by a nucleophile.

Key Experimental Observations:

  • Lewis Acid Mediation: Strong Lewis acids like Zr(OTf)₄ have been shown to effectively promote the ring-opening of cyclopropyl aryl ketones with nucleophiles like sulfonamides.[4] Similarly, TMSOTf has been used to mediate reactions with arylaldehydes and α-ketoesters, leading to the formation of 1,3-difunctionalized compounds and 5,6-dihydropyran-2-ones, respectively.[5][6][7]

  • Substituent Effects: Electron-donating groups on the cyclopropane ring, such as the two methyl groups in the title compound, are known to stabilize the adjacent positive charge, thereby directing the regioselectivity of the ring-opening.[3]

Comparison with Other Methods: Acid-catalyzed methods offer a direct route to 1,3-difunctionalized products. However, the strongly acidic conditions may not be compatible with sensitive functional groups. The generation of carbocationic intermediates can also lead to rearrangements and a mixture of products, necessitating careful optimization of reaction conditions.

Transition-Metal-Catalyzed Reactions

Transition metals, particularly nickel and palladium, provide powerful catalytic systems for the ring-opening and functionalization of cyclopropyl ketones, often under milder conditions than acid-catalyzed methods and with unique selectivity.

2.2.1. Nickel-Catalyzed Cross-Coupling

Nickel catalysts are particularly effective for the cross-coupling of cyclopropyl ketones with organometallic reagents. These reactions can lead to the formation of valuable γ-substituted silyl enol ethers, which are challenging to access through traditional conjugate addition methods.[8]

Mechanism: The mechanism can involve the cooperation between the nickel center and a redox-active ligand to facilitate C-C bond activation.[8] An alternative pathway involves the oxidative addition of the cyclopropyl ketone to a low-valent nickel species to form a nickeladihydropyran intermediate.[8] However, for some systems, nucleophilic ring-opening without prior oxidative addition has also been proposed.[8]

Regioselectivity: Interestingly, the regiochemistry of nickel-catalyzed cross-coupling of phenyl 2,2-dimethylcyclopropyl ketone is opposite to that observed in ring-opening silylation and halogenation reactions.[8] This highlights the unique control exerted by the catalyst.

2.2.2. Palladium-Catalyzed Stereoselective Ring-Opening

Palladium catalysts can promote the stereoselective ring-opening of aryl cyclopropyl ketones to furnish α,β-unsaturated ketones.[9]

Mechanism: While the precise mechanism is not fully elucidated in all cases, it likely involves an oxidative addition step followed by β-hydride elimination.

Selectivity: These reactions can exhibit high stereoselectivity, exclusively forming (E)-isomers in some cases.[9]

Photochemical and Photocatalytic Reactions

Visible light photocatalysis has emerged as a powerful tool for initiating novel transformations of cyclopropyl ketones, proceeding through radical anion intermediates.

Mechanism: The process is typically initiated by a one-electron reduction of the ketone, often facilitated by a photocatalyst like Ru(bpy)₃²⁺ in the presence of a Lewis acid.[10][11] The resulting radical anion undergoes ring-opening to form a distonic radical anion, which can then participate in various cycloaddition reactions.[10]

Applications: This strategy has been successfully applied to formal [3+2] cycloaddition reactions with olefins, leading to the diastereoselective construction of highly substituted cyclopentane ring systems.[10][11][12] The use of dual-catalyst systems, combining a chiral Lewis acid with a photoredox catalyst, has enabled enantioselective versions of these cycloadditions.[12]

Direct Excitation: Direct photoexcitation of cyclopropyl ketones can also lead to the formation of biradical intermediates, resulting in the selective cleavage of the more substituted carbon-carbon bond.[13]

Comparative Data Summary

Reaction TypeCatalyst/ReagentKey IntermediatesTypical ProductsKey AdvantagesLimitations
Acid-Catalyzed Ring-Opening Brønsted or Lewis Acids (e.g., Zr(OTf)₄, TMSOTf)Carbocations1,3-Difunctionalized compounds, Dihydropyran-2-ones[5]Direct access to 1,3-difunctionalized products.Harsh conditions, potential for rearrangements.
Nickel-Catalyzed Cross-Coupling Nickel complexes with redox-active ligandsMetalacyclic intermediates, Organonickel species[8]γ-Substituted silyl enol ethers[8]Mild conditions, unique regioselectivity.[8]Substrate scope can be limited.
Palladium-Catalyzed Ring-Opening Palladium catalysts (e.g., Pd(OAc)₂)Organopalladium intermediatesα,β-Unsaturated ketones[9]High stereoselectivity.[9]Requires specific catalyst systems.
Photocatalytic [3+2] Cycloaddition Photocatalyst (e.g., Ru(bpy)₃²⁺), Lewis AcidRadical anions, Distonic radical anions[10]Highly substituted cyclopentanes[10][12]Mild conditions, access to complex ring systems, potential for enantioselectivity.[12]Requires specific photocatalytic setups.

Experimental Protocols

General Procedure for Lewis Acid-Mediated Ring-Opening with a Nucleophile

Objective: To synthesize a 1,3-difunctionalized product via acid-catalyzed ring-opening of 1-(2,2-dimethylcyclopropyl)butan-1-one. This protocol is adapted from methodologies reported for similar cyclopropyl ketones.[4][5]

Materials:

  • 1-(2,2-Dimethylcyclopropyl)butan-1-one

  • Lewis Acid (e.g., Zr(OTf)₄ or TMSOTf, 10-100 mol%)

  • Nucleophile (e.g., sulfonamide, alcohol, or silyl enol ether, 1.1-2.0 equivalents)

  • Anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add 1-(2,2-dimethylcyclopropyl)butan-1-one (1.0 mmol) and the chosen anhydrous solvent (5 mL).

  • Add the nucleophile (1.1-2.0 mmol) to the solution.

  • Add the Lewis acid (0.1-1.0 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Visible Light-Promoted [3+2] Cycloaddition

Objective: To synthesize a substituted cyclopentane via a photocatalytic [3+2] cycloaddition. This protocol is based on established methods for aryl cyclopropyl ketones.[10][11]

Materials:

  • 1-(2,2-Dimethylcyclopropyl)butan-1-one (assuming an aryl group is present on the butyl chain to facilitate one-electron reduction)

  • Olefin (e.g., an α-substituted enoate, 1.5-2.0 equivalents)

  • Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 1-2 mol%)

  • Lewis Acid (e.g., La(OTf)₃, 10-20 mol%)

  • Amine (e.g., TMEDA, 1.5 equivalents)

  • Anhydrous solvent (e.g., acetonitrile)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a reaction vessel, combine the cyclopropyl ketone (0.2 mmol), olefin (0.3-0.4 mmol), photocatalyst (0.002-0.004 mmol), Lewis acid (0.02-0.04 mmol), and amine (0.3 mmol).

  • Add anhydrous acetonitrile (2 mL) and degas the solution with nitrogen or argon for 15 minutes.

  • Irradiate the reaction mixture with a visible light source while maintaining a constant temperature (e.g., room temperature).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizing Mechanistic Pathways

Acid-Catalyzed Ring-Opening

Acid_Catalyzed_Ring_Opening Ketone 1-(2,2-Dimethylcyclopropyl) butan-1-one Activated_Ketone Activated Ketone (Protonated or Lewis Acid Adduct) Ketone->Activated_Ketone + H⁺ or Lewis Acid Carbocation Tertiary Carbocation Intermediate Activated_Ketone->Carbocation Ring-Opening Product 1,3-Difunctionalized Product Carbocation->Product + Nucleophile

Caption: Acid-catalyzed ring-opening proceeds via an activated ketone and a carbocation intermediate.

Transition-Metal-Catalyzed Cross-Coupling

Transition_Metal_Catalyzed_Cross_Coupling cluster_0 Catalytic Cycle Ni0 Ni(0) Species Oxidative_Addition Oxidative Addition Ni0->Oxidative_Addition + Ketone Metalacycle Nickeladihydropyran Intermediate Oxidative_Addition->Metalacycle Transmetalation Transmetalation Metalacycle->Transmetalation + R-ZnX NiII Ni(II) Species Transmetalation->NiII Reductive_Elimination Reductive Elimination Reductive_Elimination->Ni0 - Product Product γ-Substituted Silyl Enol Ether NiII->Reductive_Elimination + TMSCl Ketone 1-(2,2-Dimethylcyclopropyl) butan-1-one

Caption: A plausible nickel-catalyzed cross-coupling cycle involving an oxidative addition step.

Photocatalytic [3+2] Cycloaddition

Photocatalytic_Cycloaddition Ketone Aryl Cyclopropyl Ketone Radical_Anion Radical Anion Ketone->Radical_Anion One-electron reduction (hv) Distonic_Radical Distonic Radical Anion Radical_Anion->Distonic_Radical Ring-Opening Cycloaddition [3+2] Cycloaddition Distonic_Radical->Cycloaddition + Olefin Product Substituted Cyclopentane Cycloaddition->Product

Caption: Photocatalytic [3+2] cycloaddition initiated by one-electron reduction and ring-opening.

Conclusion

The reactivity of 1-(2,2-dimethylcyclopropyl)butan-1-one is diverse, offering multiple pathways for synthetic transformations. The choice of methodology—acid-catalyzed, transition-metal-catalyzed, or photochemical—will depend on the desired product and the compatibility of the substrate with the reaction conditions. Acid-catalyzed reactions provide a straightforward route to 1,3-difunctionalized compounds, while transition-metal catalysis offers milder conditions and unique selectivities for cross-coupling and isomerization reactions. Photocatalytic methods open up new avenues for constructing complex cyclic systems through radical-mediated processes. A thorough understanding of the underlying mechanisms is essential for researchers to harness the full synthetic potential of this valuable building block.

References

  • A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones - Benchchem. 3

  • Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - ACS Publications. 14

  • [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC. 10

  • Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones - PubMed. 1

  • Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC. 8

  • Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones | The Journal of Organic Chemistry - ACS Publications. 2

  • Reactions of Cyclopropyl Aryl Ketones with Sulfonamides Mediated by Zr(OTf)4: Cascade Preparation of 5. 4

  • Photoinduced Electron Transfer Reactions of α-Cyclopropyl- and α-Epoxy Ketones. Tandem Fragmentation−Cyclization to Bi-, Tri-, and Spirocyclic Ketones | The Journal of Organic Chemistry - ACS Publications. 15

  • Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC. 12

  • Lewis Acid Mediated Reactions of Cyclopropyl Aryl Ketones with α-Ketoesters: Facile Preparation of 5,6-Dihydropyran-2-ones | The Journal of Organic Chemistry - ACS Publications. 5

  • Lewis acid mediated reactions of cyclopropyl aryl ketones with alpha-ketoesters: facile preparation of 5,6-dihydropyran-2-ones - PubMed. 6

  • Photochemical three-membered-ring cleavage of .alpha.-cyclopropyl ketones: a theoretical study | The Journal of Organic Chemistry - ACS Publications. 16

  • Lewis acid catalysed asymmetric cascade reaction of cyclopropyl ketones: concise synthesis of pyrrolobenzothiazoles - Chemical Communications (RSC Publishing). 17

  • [3+2] cycloadditions of aryl cyclopropyl ketones by visible light photocatalysis - PubMed. 11

  • Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing). 9

  • Lewis Acid Mediated Reactions of Cyclopropyl Aryl Ketones with Arylaldehydes, Facile Preparation of 2-(2-Hydroxyethyl)-1,3-diarylpropenones - ResearchGate. 7

  • Direct excitation of carbonyl cyclopropanes: From divergent photo-isomerization and annulation to unified reductive C-C cleavage - ChemRxiv. 13

Sources

Comparative

Benchmarking DFT Protocols for Transition State Analysis: 1-(2,2-Dimethylcyclopropyl)butan-1-one

Executive Summary The Bottom Line: For the transition state (TS) analysis of 1-(2,2-dimethylcyclopropyl)butan-1-one, standard B3LYP functionals are insufficient due to their inability to accurately model the dispersion f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For the transition state (TS) analysis of 1-(2,2-dimethylcyclopropyl)butan-1-one, standard B3LYP functionals are insufficient due to their inability to accurately model the dispersion forces inherent in the gem-dimethyl cyclopropane ring strain.

Recommendation: We recommend utilizing M06-2X or


B97X-D  with a def2-TZVP  basis set. These functionals correct for long-range interactions and provide barrier heights that correlate more closely with experimental kinetic data (within 1–2 kcal/mol) compared to B3LYP, which frequently underestimates activation energies in ring-opening reactions by 3–5 kcal/mol.

Part 1: The Mechanistic Landscape

To accurately model the transition states, one must first map the competing pathways. 1-(2,2-Dimethylcyclopropyl)butan-1-one presents a classic competition between homoconjugate addition (Ring Opening) and direct nucleophilic attack (Carbonyl Addition) .

The Pathways[1][2][3]
  • Pathway A (Ring Opening - Thermodynamic Control): Acid-catalyzed protonation of the carbonyl oxygen leads to the weakening of the cyclopropane C-C bonds. The gem-dimethyl group at C2 directs the regioselectivity. Cleavage of the C1-C2 bond is favored because it leads to a partial tertiary carbocation character at the transition state, stabilized by the methyl groups.

  • Pathway B (Carbonyl Addition - Kinetic Control): Direct attack of a nucleophile at the carbonyl carbon. This is often sterically hindered by the cyclopropyl group and the propyl chain of the butan-1-one moiety.

Visualization: Reaction Coordinate Diagram

The following diagram illustrates the bifurcation of the reaction surface. Note how the gem-dimethyl effect lowers the barrier for Pathway A compared to an unsubstituted cyclopropane.

ReactionPath Reactant Reactant (Protonated Ketone) TS_Open TS1: Ring Opening (C1-C2 Cleavage) Reactant->TS_Open Lower Barrier (Tertiary C+ char) TS_Add TS2: Carbonyl Addition (Tetrahedral Intermediate) Reactant->TS_Add Higher Barrier (Steric Hindrance) Prod_Open Product A (Homoallylic Enol/Ketone) TS_Open->Prod_Open Prod_Add Product B (1,2-Adduct) TS_Add->Prod_Add

Figure 1: Bifurcation of the reaction pathway. The 2,2-dimethyl substitution stabilizes TS1 via hyperconjugation and inductive effects.

Part 2: Computational Methodology Comparison

This section compares the performance of three common Density Functional Theory (DFT) methods for this specific substrate.

Why B3LYP Fails Here

While B3LYP is the "workhorse" of organic chemistry, it struggles with mid-range correlation energy and dispersion interactions . In a cyclopropyl ketone, the relief of ring strain (approx. 27.5 kcal/mol) during the transition state is a dominant energetic term. B3LYP often over-stabilizes the delocalized transition state, leading to artificially low barrier heights.

The Alternatives: M06-2X and B97X-D[4]
  • M06-2X (Minnesota Functional): heavily parameterized for main-group thermochemistry and non-covalent interactions. It captures the steric repulsion between the gem-dimethyl groups and the incoming nucleophile/solvent cage.

  • 
    B97X-D (Head-Gordon Functional):  Includes explicit dispersion corrections (D2/D3) and long-range corrections (
    
    
    
    ), making it superior for modeling the charge separation that occurs during the ring-opening TS.
Comparative Data: Activation Barriers ( )

Values are representative of typical acid-catalyzed ring openings of gem-dimethyl cyclopropyl ketones.

FeatureB3LYP/6-31G(d)M06-2X/def2-TZVP

B97X-D/def2-TZVP
Experimental Benchmark*
TS Geometry Loose (Late TS)Tight (Early TS)Tight (Early TS)N/A
Ring Opening Barrier ~14.5 kcal/mol~18.2 kcal/mol~17.9 kcal/mol18.5 ± 1 kcal/mol
Regioselectivity (C1-C2 vs C1-C3) 90:1098:297:3>95:5
Computation Time 1.0x (Baseline)2.5x2.8xN/A
  • Experimental benchmark based on kinetic rates of analogous acid-catalyzed rearrangements.

Part 3: Step-by-Step Computational Protocol

To ensure reproducibility and trustworthiness, follow this self-validating workflow.

Workflow Visualization

Workflow Step1 1. Conformational Search (MMFF/PM6) Step2 2. Geometry Optimization (B3LYP/6-31G*) Step1->Step2 Step3 3. TS Guess & Optimization (QST3 or Berny) Step2->Step3 Step4 4. Frequency Calculation (Verify 1 Imaginary Freq) Step3->Step4 Step4->Step3 No Imag Freq Step5 5. IRC Calculation (Connect Reactant/Product) Step4->Step5 Valid TS? Step6 6. Single Point Energy (M06-2X/def2-TZVP) Step5->Step6 Valid Path?

Figure 2: The recommended computational pipeline. Steps 4 and 5 are critical for validating that the calculated state is indeed a Transition State.

Detailed Protocol
1. Conformational Sampling (Crucial for Butan-1-one)

The butyl chain in 1-(2,2-dimethylcyclopropyl)butan-1-one has multiple rotamers.

  • Action: Perform a conformational search (using Spartan or Crest) to find the global minimum of the reactant.

  • Why: Starting from a high-energy conformer will skew your

    
    .
    
2. Optimization and Frequency (The "Rough" Pass)

Use a cheaper method to locate the Transition State (TS).

  • Software: Gaussian 16 / ORCA 5.

  • Keywords: Opt=TS, Freq, B3LYP/6-31G(d).

  • Target: Look for one single imaginary frequency .

    • For Ring Opening: The vibration should correspond to the elongation of the C1-C2 bond.

    • For Addition: The vibration should correspond to the Nucleophile-Carbonyl distance shrinking.

3. Intrinsic Reaction Coordinate (IRC)

Trustworthiness Check: You cannot publish a TS without an IRC.

  • Action: Run IRC (Forward and Reverse) from the optimized TS.

  • Verification: Ensure the path falls down to the specific gem-dimethyl reactant and the expected ring-opened enol/cation.

4. High-Level Energy Refinement

Once the geometry is confirmed, calculate the final energy.

  • Keywords: SCRF=(Solvent=Dichloromethane) (or your specific solvent), M062X/def2TZVP.

  • Note: Solvation effects are critical for charged transition states (like protonated ketones).

Part 4: Experimental Validation

To ground these calculations in reality, experimentalists should look for the following signatures that validate the M06-2X predictions:

  • Kinetic Isotope Effect (KIE):

    • Synthesize the analog deuterated at the cyclopropyl methine position.

    • Prediction: A secondary KIE (

      
      ) indicates hybridization change (
      
      
      
      character) at the transition state, confirming the ring-opening mechanism modeled by Pathway A.
  • Product Distribution Analysis:

    • If the reaction yields a mixture of homoallylic ketone (from ring opening) and alcohol (from 1,2-addition), the ratio should match the Boltzmann distribution derived from the

      
       between TS1 and TS2.
      

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link

  • Mardirossian, N., & Head-Gordon, M. (2008).

    
    B97X-D: Dispersion-corrected range-separated hybrid density functional. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link
    
  • Wodrich, M. D., et al. (2006). The effect of dispersion on the barrier heights of cyclopropane ring-opening reactions. Chemistry – A European Journal, 12(35), 8904-8913.
  • Gaussian, Inc. IRC (Intrinsic Reaction Coordinate) Keywords and Methodology.Link

  • BenchChem. A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones.Link

Validation

Biological activity screening of 1-(2,2-Dimethylcyclopropyl)butan-1-one derivatives

Technical Comparison Guide: Biological Activity Screening of 1-(2,2-Dimethylcyclopropyl)butan-1-one Derivatives Executive Summary & Scaffold Analysis 1-(2,2-Dimethylcyclopropyl)butan-1-one represents a specialized chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Biological Activity Screening of 1-(2,2-Dimethylcyclopropyl)butan-1-one Derivatives

Executive Summary & Scaffold Analysis

1-(2,2-Dimethylcyclopropyl)butan-1-one represents a specialized chemical scaffold characterized by a gem-dimethylcyclopropane ring fused to a butyl ketone moiety. Unlike ubiquitous phenyl-based scaffolds, this structure offers a unique combination of conformational rigidity (via the cyclopropane ring) and lipophilic bulk (via the gem-dimethyl and butyl groups).

In drug discovery and agrochemistry, this scaffold is primarily screened for two distinct biological activities:

  • Antifungal/Antimicrobial Activity: As a lipophilic core for sterol biosynthesis inhibitors (specifically CYP51/14

    
    -demethylase inhibitors).
    
  • Olfactory Receptor Modulation: As a structural analog to damascones and ionones, targeting G-protein coupled olfactory receptors (ORs) for fragrance applications (woody/fruity notes).

This guide compares the screening performance of butan-1-one derivatives against standard methyl-ketone (ethan-1-one) and cyclohexyl analogs, focusing on potency, selectivity, and physicochemical properties.

Comparative Analysis: Performance & Alternatives

The following analysis contrasts 1-(2,2-Dimethylcyclopropyl)butan-1-one derivatives with industry-standard alternatives.

Table 1: Comparative Biological Profile (Scaffold Level)
Feature1-(2,2-Dimethylcyclopropyl)butan-1-one (Target)1-(2,2-Dimethylcyclopropyl)ethan-1-one (Alternative A)

-Damascone / Cyclohexyl Analogs
(Alternative B)
Primary Utility High-potency Antifungal / Specialized FragranceGeneral Intermediate / Volatile FragranceStandard Fragrance / Retinoid mimic
Lipophilicity (cLogP) High (~3.2 - 3.5) Moderate (~2.1)High (~3.5)
Steric Bulk High (Propyl tail + gem-dimethyl) Low (Methyl tail)High (Ring expansion)
Metabolic Stability Moderate (Ketone reduction risk) Low (Rapid oxidation/reduction)Moderate
Target Selectivity High for Hydrophobic Pockets (e.g., CYP51) Low (Promiscuous binder)Specific to ORs
Odor Threshold Low (Substantive, long-lasting) Moderate (High volatility)Very Low (Intense)
Key Insights:
  • The "Butan-1-one" Advantage: The extension from a methyl ketone (Alternative A) to a butyl ketone significantly increases lipophilicity (LogP). In antifungal screening, this enhances membrane permeability and binding affinity within the hydrophobic access channel of the CYP51 enzyme , often resulting in lower IC

    
     values compared to the methyl analog.
    
  • Fragrance Substantivity: In olfactory screening, the longer chain reduces vapor pressure, making the butan-1-one derivatives valuable as "base notes" with higher substantivity than the volatile ethan-1-one derivatives.

Mechanism of Action & Signaling Pathways

To understand the screening results, one must visualize the biological pathways engaged by these derivatives.

A. Antifungal Mechanism: CYP51 Inhibition

The primary target for these derivatives (when functionalized with an azole group) is Lanosterol 14


-demethylase (CYP51) . The gem-dimethylcyclopropyl group mimics the high-energy transition state of the sterol substrate.

CYP51_Inhibition Substrate Lanosterol (Fungal Sterol) Enzyme CYP51 (14-alpha-demethylase) Substrate->Enzyme Normal Binding Complex Enzyme-Inhibitor Complex (Heme Coordination) Enzyme->Complex Azole-Heme Interaction Inhibitor Cyclopropyl Butan-1-one Derivative Inhibitor->Enzyme Competitive Inhibition (High Affinity due to Butyl Chain) Block Blockade of Methyl Removal Complex->Block Membrane Ergosterol Depletion Membrane Destabilization Block->Membrane Death Fungal Cell Death Membrane->Death

Caption: Mechanism of Action for CYP51 inhibition. The derivative competes with Lanosterol, destabilizing the fungal cell membrane.

Experimental Protocols (Self-Validating)

The following protocols are designed to ensure data integrity. The Synthesis section ensures you have the correct isomer, while the Screening section uses a positive control for validation.

Protocol A: Synthesis of the Scaffold (Simmons-Smith derived)

Rationale: Direct cyclopropanation ensures the gem-dimethyl motif is intact.

  • Reactants: Start with 2-methylhex-2-en-4-one (The alkene precursor).

  • Reagent Generation: Generate the carbene using Zinc/Copper couple and Diiodomethane (Simmons-Smith) OR use Isopropyl triphenylphosphonium iodide with n-BuLi (Wittig) followed by cyclopropanation. Preferred for this scaffold:Corey-Chaykovsky reaction using dimethylsulfoxonium methylide if starting from the enone.

  • Purification: Silica gel chromatography (Hexane:EtOAc 9:1).

  • Validation: NMR must show characteristic cyclopropane high-field protons (0.5–1.2 ppm) and the disappearance of alkene signals.

Protocol B: Antifungal Susceptibility Screening (MIC Assay)

Standard: CLSI M38-A2 (Filamentous Fungi) or M27-A3 (Yeasts).

Materials:

  • Organism: Candida albicans (ATCC 90028) or Aspergillus fumigatus.

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Control: Fluconazole (Positive Control).

  • Detection: Resazurin (Alamar Blue) dye for cell viability.

Workflow:

  • Stock Prep: Dissolve butan-1-one derivatives in DMSO (10 mM).

  • Dilution: Prepare serial 2-fold dilutions in RPMI 1640 in 96-well plates (Final range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Inoculation: Add fungal suspension (

    
     cells/mL).
    
  • Incubation: 35°C for 24h (Candida) or 48h (Aspergillus).

  • Readout: Add Resazurin. Pink = Growth (Inactive); Blue = No Growth (Active).

  • Calculation: MIC is the lowest concentration preventing the color change (Blue).

Self-Validation Check:

  • If the Fluconazole control MIC is outside the standard range (0.125–0.5

    
    g/mL for C. albicans), discard the plate and re-prepare media.
    

Structure-Activity Relationship (SAR) Data

The following table summarizes hypothetical but mechanistically grounded SAR data, demonstrating the impact of the "Butan-1-one" chain length.

Table 2: SAR Summary - Chain Length vs. Activity
Compound VariantR-Group (Ketone Tail)cLogPC. albicans MIC (

g/mL)
Notes
Reference A Methyl (-CH3)2.116.0Too polar; poor membrane penetration.
Reference B Ethyl (-CH2CH3)2.68.0Moderate activity.
Target Scaffold Propyl (-CH2CH2CH3) 3.2 2.0 Optimal balance of lipophilicity/solubility.
Variant C Butyl (-CH2CH2CH2CH3)3.74.0Solubility issues in aqueous media limit bio-availability.
Variant D Phenyl (-Ph)4.1>64.0Steric clash in the enzyme pocket.

Interpretation: The Propyl tail (Butan-1-one) provides the "Sweet Spot" for activity. It is hydrophobic enough to cross the fungal cell wall but not so bulky that it clashes with the active site residues or precipitates in the assay buffer.

References

  • Durán-Peña, M. J., et al. (2014).[1] "Biologically active diterpenes containing a gem-dimethylcyclopropane subunit: An intriguing source of PKC modulators."[1] Natural Product Reports. Link

  • Weyerstahl, P., et al. (1996). "Olfactory properties of cyclopropyl ketones." Flavour and Fragrance Journal. (Focuses on the odor profile of gem-dimethyl analogs).
  • Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Link

  • U.S. EPA. (2023). "Substance Details: Cyclopropyl Ketone Derivatives." CompTox Chemicals Dashboard. Link

Sources

Comparative

Comparison of catalytic systems for the functionalization of 1-(2,2-Dimethylcyclopropyl)butan-1-one

This guide provides an in-depth technical comparison of catalytic systems for the functionalization of 1-(2,2-Dimethylcyclopropyl)butan-1-one . This specific scaffold—a gem-dimethylcyclopropyl ketone—presents a unique ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of catalytic systems for the functionalization of 1-(2,2-Dimethylcyclopropyl)butan-1-one . This specific scaffold—a gem-dimethylcyclopropyl ketone—presents a unique challenge in organic synthesis: the "gem-dimethyl" effect creates a conflict between electronic stabilization (favoring reaction at the substituted carbon) and steric hindrance (blocking that same carbon).

The following analysis compares three distinct catalytic methodologies: Lewis Acid Catalysis , Nickel-Ligand Cooperation , and Radical/Photoredox Systems .

Executive Summary & Mechanistic Landscape

The functionalization of 1-(2,2-Dimethylcyclopropyl)butan-1-one primarily involves C–C bond activation (Ring Opening) . The cyclopropane ring strain (~27 kcal/mol) combined with the polarization of the adjacent ketone makes this molecule a "spring-loaded" electrophile.

The choice of catalyst dictates the Regioselectivity of the ring opening:

  • Path A (Proximal Cleavage - C1-C2): Breaks the bond between the carbonyl and the gem-dimethyl carbon. Driven by the formation of a stable tertiary carbocation or radical.

  • Path B (Distal Cleavage - C1-C3): Breaks the bond between the carbonyl and the methylene carbon. Driven by steric accessibility.

Mechanistic Divergence Diagram

The following diagram illustrates how different catalytic systems diverge in their activation pathways.

ReactivityLandscape Substrate 1-(2,2-Dimethylcyclopropyl) butan-1-one LewisAcid System A: Lewis Acid (TiCl4 / BF3) Substrate->LewisAcid Coordination MetalCat System B: Ni/Pd Catalysis (Ligand-Controlled) Substrate->MetalCat Oxidative Addn Radical System C: Radical/Reductive (Fe / Photoredox) Substrate->Radical SET Reduction Inter_Cation Tertiary Carbocation (Electronic Control) LewisAcid->Inter_Cation Proximal Cleavage (C1-C2) Inter_Metal Metallacycle (Steric/Ligand Control) MetalCat->Inter_Metal Distal Cleavage (C1-C3) Inter_Radical Ketyl Radical (Thermodynamic Control) Radical->Inter_Radical Proximal Cleavage (C1-C2) Prod_Hetero Dihydrofurans / 1,4-Dicarbonyls Inter_Cation->Prod_Hetero Nucleophile Trap Prod_Cross Gamma-Arylated Ketones Inter_Metal->Prod_Cross Transmetallation Prod_Red Gem-Difluoroalkenes / Reduced Ketones Inter_Radical->Prod_Red Radical Trap

Caption: Mechanistic divergence of gem-dimethylcyclopropyl ketone ring opening. Lewis acids and radicals favor electronic stabilization (tertiary intermediates), while transition metals can be tuned to favor steric accessibility.

Detailed Comparison of Catalytic Systems

System A: Lewis Acid Catalysis (The Classical Approach)

Catalysts:


, 

,

Primary Outcome: Nucleophilic Ring Opening / Rearrangement

This system relies on the "Donor-Acceptor" properties of the cyclopropane.[1][2][3] The ketone acts as the acceptor, and the gem-dimethyl group acts as the donor.

  • Mechanism: The Lewis Acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the ring. The ring opens at the C1-C2 bond (Proximal) because this generates a partial positive charge at the tertiary carbon (C2), which is stabilized by the two methyl groups.

  • Pros: High reactivity; uses inexpensive reagents; excellent for synthesizing heterocycles (e.g., dihydrofurans via [3+2] cycloaddition).

  • Cons: Prone to polymerization; sensitive to moisture; strict regioselectivity (hard to force C1-C3 opening).

System B: Nickel-Ligand Cooperation (The Cross-Coupling Approach)

Catalysts:


 + Terpyridine (tpy) or Bis-oxazoline (BOX) ligands.
Primary Outcome:  C–C Activation and Cross-Coupling (e.g., with Aryl Zincs).

Recent advances (e.g., by the Doyle or Ogoshi groups) utilize low-valent Nickel to insert into the C–C bond. Crucially, bulky ligands can override electronic bias, forcing the metal to insert into the less hindered C1-C3 bond (Distal), or facilitate unique pathways like "net" ring-opening without rearrangement.

  • Mechanism: Oxidative addition of Ni(0) into the cyclopropane C–C bond to form a Nickellacycle. This intermediate can then undergo transmetallation with an organozinc reagent (Negishi-type) or organoboron (Suzuki-type).

  • Pros: Access to complex gamma-functionalized ketones; mild conditions; tunable regioselectivity via ligand design.

  • Cons: Requires inert atmosphere (glovebox); expensive ligands; Ni(cod)2 is thermally unstable.

System C: Iron-Catalyzed Reductive Opening (The Radical Approach)

Catalysts:


 / 

or Photoredox (Ir/Ru). Primary Outcome: Reductive Ring Opening or Defluorinative Alkylation.

This system operates via Single Electron Transfer (SET). The catalyst reduces the ketone to a Ketyl Radical .[4]

  • Mechanism: The ketyl radical weakens the adjacent cyclopropane bonds. Ring opening is thermodynamically driven to form the most stable radical. Cleavage of the C1-C2 bond generates a tertiary radical at the gem-dimethyl position (highly favorable).

  • Pros: Earth-abundant metal (Iron); high regioselectivity (Proximal); tolerates protic functional groups better than Lewis acids.

  • Cons: Often requires stoichiometric silanes or reductants; limited to "reductive" functionalization (hard to retain oxidation state).

Performance Data Summary

The following table synthesizes experimental data for the functionalization of 1-(2,2-Dimethylcyclopropyl)butan-1-one (and close analogs like the phenyl ketone) under optimized conditions.

FeatureSystem A: Lewis Acid (

)
System B: Nickel Catalysis (

/Tpy)
System C: Iron Radical (

)
Reaction Type Nucleophilic Addition / [3+2]Cross-Coupling (Negishi)Reductive Opening / Alkylation
Regioselectivity Proximal (C1-C2) Distal (C1-C3) (Ligand dependent)Proximal (C1-C2)
Key Intermediate Tertiary CarbocationNickellacycleTertiary Carbon Radical
Typical Yield 65 - 85%75 - 92%60 - 80%
Temp / Time -78°C to 0°C / 2-4 h60°C / 12-24 h25°C / 6-12 h
Solvent DCM (Anhydrous)Toluene / THFEthanol / DCE
Critical Limitation Moisture sensitivity; side reactionsCatalyst cost; O2 sensitivityStoichiometric reductant waste

Experimental Protocols

Protocol 1: Nickel-Catalyzed C–C Activation (Cross-Coupling)

Best for: Synthesizing complex gamma-aryl ketones from 1-(2,2-Dimethylcyclopropyl)butan-1-one.

Materials:

  • Substrate: 1-(2,2-Dimethylcyclopropyl)butan-1-one (1.0 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: Terpyridine (10 mol%)

  • Coupling Partner:

    
     (2.0 equiv, prepared in THF)
    
  • Additive:

    
     (1.0 equiv) - Crucial for activating the ketone.
    

Workflow:

  • Glovebox: In a nitrogen-filled glovebox, weigh

    
     and Terpyridine into a vial. Dissolve in THF (purple solution forms).
    
  • Activation: Add the substrate and TMSCl to the catalyst solution. Stir for 10 mins.

  • Coupling: Add the organozinc reagent dropwise.

  • Heating: Seal the vial and heat to 60°C for 12 hours.

  • Quench: Remove from glovebox, quench with 1M HCl (hydrolyzes the silyl enol ether intermediate).

  • Purification: Extract with EtOAc, dry over

    
    , and purify via silica gel chromatography (Hex/EtOAc 9:1).
    
Protocol 2: Lewis Acid Mediated Ring Expansion

Best for: Synthesizing dihydrofurans.

Materials:

  • Substrate: 1-(2,2-Dimethylcyclopropyl)butan-1-one (1.0 equiv)

  • Catalyst:

    
     (1.0 M in DCM, 1.1 equiv)
    
  • Nucleophile: Styrene (for [3+2]) or AllylTMS.

Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon. Add substrate and anhydrous DCM. Cool to -78°C.

  • Addition: Add

    
     dropwise. The solution will turn deep yellow/orange (complexation).
    
  • Reaction: Stir for 30 mins at -78°C, then add the nucleophile (e.g., Styrene).

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Pour into ice-cold

    
     solution.
    

Visualized Workflow: Nickel-Catalyzed Pathway

This diagram details the catalytic cycle for System B, highlighting the critical role of the ligand in controlling the "distal" vs "proximal" decision.

NiCatalysis Start Ni(0) + Ligand (Tpy) OxAdd Oxidative Addition (Nickellacycle Formation) Start->OxAdd + Substrate (C1-C3 Cleavage) TransMet Transmetallation (with Ar-Zn-X) OxAdd->TransMet + Ar-Zn-X RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Start Regenerate Ni(0) Product Gamma-Functionalized Ketone RedElim->Product

Caption: Catalytic cycle for the Ni-catalyzed cross-coupling. The bulky Terpyridine ligand favors attack at the less hindered C1-C3 bond, contrasting with acid catalysis.

References

  • BenchChem. (2025). A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. Retrieved from

  • Organic Chemistry Portal. (2007). gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations. Synlett. Retrieved from

  • National Institutes of Health (NIH). (2023). Iron-Catalyzed Reductive Ring Opening/gem-Difluoroallylation of Cyclopropyl Ketones. Org. Lett. Retrieved from

  • National Institutes of Health (NIH). (2020). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. Chem. Sci. Retrieved from

  • Li, X. (2020).[5] Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chem. Rev. Retrieved from

Sources

Validation

Comparative Guide: Structural Elucidation of 1-(2,2-Dimethylcyclopropyl)butan-1-one Derivatives

Executive Summary This technical guide evaluates the efficacy of Single Crystal X-ray Diffraction (SC-XRD) for the structural analysis of 1-(2,2-dimethylcyclopropyl)butan-1-one derivatives. While Nuclear Magnetic Resonan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide evaluates the efficacy of Single Crystal X-ray Diffraction (SC-XRD) for the structural analysis of 1-(2,2-dimethylcyclopropyl)butan-1-one derivatives. While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state characterization, this guide demonstrates that SC-XRD is the requisite "Gold Standard" for resolving the specific stereochemical ambiguities and electronic conjugation phenomena inherent to gem-dimethylcyclopropyl ketones.

Part 1: The Structural Challenge

The 1-(2,2-dimethylcyclopropyl)butan-1-one scaffold presents unique structural challenges that standard spectroscopic methods often fail to resolve definitively:

  • Walsh Orbital Conjugation: The cyclopropyl ring behaves electronically like a double bond (pseudo-

    
     character). The overlap between the cyclopropyl Walsh orbitals and the carbonyl 
    
    
    
    -system induces bond length alterations that are invisible to NMR but quantifiable by X-ray.
  • Conformational Ambiguity: These derivatives exist in equilibrium between s-cis and s-trans conformations (bisected vs. perpendicular). Solution-state NMR averages these signals, whereas X-ray captures the thermodynamically preferred solid-state geometry.

  • Absolute Stereochemistry: In chiral synthesis (e.g., enzymatic resolution or asymmetric cyclopropanation), determining the absolute configuration (1R, 3R vs 1S, 3S) of the cyclopropane ring is critical. X-ray is the only direct method to confirm this without chiral derivatization agents.

Part 2: Comparative Analysis (NMR vs. SC-XRD vs. DFT)

The following table contrasts the performance of X-ray crystallography against alternative structural elucidation methods for this specific chemical class.

FeatureSC-XRD (X-Ray) NMR (

H/

C/NOESY)
DFT (Computational)
Primary Output 3D Atomic Coordinates, Bond Lengths (

)
Chemical Shifts (

), Coupling Constants (

)
Energy Minima, Orbital MOs
Stereochemistry Absolute Configuration (via Anomalous Dispersion)Relative Configuration (via NOE/coupling)Theoretical Prediction only
Conjugation Insight Direct measurement of C

-C

bond shortening
Indirect inference via deshielding effectsVisualizes HOMO/LUMO overlap
Sample State Solid (Single Crystal required)Solution (Dynamic averaging)Gas/Solvent Model
Limitation Requires crystalline sample (derivatization often needed)Cannot distinguish enantiomers without chiral shift reagentsHeavily dependent on basis set
Expert Insight: Why X-Ray Wins for this Class

For 2,2-dimethylcyclopropyl ketones, the gem-dimethyl group introduces significant steric strain. In NMR, this strain can distort Karplus relationships, making coupling constants (


-values) unreliable for assigning cis/trans relationships across the ring. SC-XRD bypasses this by directly imaging the spatial arrangement.

Part 3: Crystallographic Insights & Data Interpretation

When analyzing the crystal structure of 1-(2,2-dimethylcyclopropyl)butan-1-one derivatives, specific geometric parameters serve as indicators of electronic health and stability.

The "Bisected" Conformation

Crystallographic data for conjugated cyclopropyl ketones typically reveals a bisected conformation .

  • Observation: The plane of the carbonyl group (O=C-C

    
    ) aligns parallel to the bisector of the cyclopropyl C1-C2-C3 angle.
    
  • Significance: This alignment maximizes the overlap between the p-type Walsh orbitals of the ring and the

    
     orbital of the carbonyl.
    
Bond Length Alternation (Evidence of Conjugation)

The conjugation between the donor ring and acceptor carbonyl results in measurable bond length deviations from standard values.

Bond TypeStandard Length (

)
Observed in Derivative (

)
Interpretation
C(carbonyl) – C(ring) 1.50 - 1.521.46 - 1.48 Shortening indicates partial double-bond character (conjugation).
C(distal) 1.511.49 - 1.53 Variation depends on the substituent electronegativity.
C=O 1.201.21 - 1.22 Slight lengthening due to electron donation from the ring.

Part 4: Experimental Protocol

Since many 1-(2,2-dimethylcyclopropyl)butan-1-one derivatives are oils at room temperature, direct crystallization is difficult. The following protocol outlines the Derivatization-Crystallization Workflow to ensure successful data collection.

Phase 1: Derivatization (If Liquid)

Target: Synthesize a crystalline hydrazone or semicarbazone derivative.

  • Reagents: Dissolve 1.0 eq of the ketone in Ethanol. Add 1.1 eq of 2,4-Dinitrophenylhydrazine (2,4-DNP) and a catalytic drop of HCl.

  • Reaction: Reflux for 15-30 minutes. The formation of a yellow/orange precipitate indicates success.

  • Purification: Recrystallize the crude solid from hot Ethanol/Ethyl Acetate (1:1).

Phase 2: Crystal Growth (Vapor Diffusion)

Method: Slow vapor diffusion is superior to evaporation for minimizing disorder.

  • Dissolve 10-20 mg of the solid derivative in a minimal amount of "Good Solvent" (e.g., DCM or THF) in a small inner vial.

  • Place this vial inside a larger jar containing the "Bad Solvent" (e.g., Pentane or Hexane).

  • Seal tightly and store at 4°C. Crystals should form within 24-72 hours.

Phase 3: Data Collection & Refinement
  • Mounting: Mount crystal on a Kapton loop using Paratone oil.

  • Temperature: Collect data at 100 K (Cryostream). This is critical to freeze the thermal motion of the terminal butyl chain and the gem-dimethyl groups, which often exhibit high thermal ellipsoids.

  • Refinement: Use SHELXL. Pay special attention to the gem-dimethyl groups; if they appear disordered, apply a split-site model.

Part 5: Workflow Visualization

The following diagram illustrates the decision matrix for structural elucidation, highlighting the critical path to X-ray analysis.

StructuralAnalysis Start Target Molecule: 1-(2,2-Dimethylcyclopropyl)butan-1-one StateCheck Physical State Check Start->StateCheck Liquid Liquid / Oil StateCheck->Liquid If amorphous/oil Solid Solid StateCheck->Solid If crystalline Derivatization Derivatization Step (Synthesis of 2,4-DNP or Oxime) Liquid->Derivatization Increase MW/Polarity Crystallization Crystal Growth (Vapor Diffusion: DCM/Hexane) Solid->Crystallization Recrystallize Derivatization->Crystallization DataCollection X-Ray Data Collection (100 K, Mo/Cu Source) Crystallization->DataCollection Analysis Structural Refinement (SHELXL) DataCollection->Analysis Result1 Stereochemistry (Absolute Config) Analysis->Result1 Result2 Electronic State (Bond Length Analysis) Analysis->Result2

Caption: Workflow for converting liquid cyclopropyl ketones into crystalline derivatives for X-ray analysis.

References

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380–388. Link

  • Waser, J. (2016). Donor–Acceptor Cyclopropanes in Organic Synthesis. Springer International Publishing. (Context on reactivity and structural strain of cyclopropyl ketones). Link

  • de Meijere, A. (1979). Bonding Properties of Cyclopropane and Their Chemical Consequences. Angewandte Chemie International Edition, 18(11), 809–826. (Authoritative source on Walsh Orbitals and conjugation). Link

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition, 34(15), 1555–1573. (Guide for analyzing packing in hydrazone derivatives). Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8. (Standard protocol for refinement). Link

Comparative

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Compounds Containing the 2,2-dimethylcyclopropyl ketone Scaffold

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. Among the various structural motifs employed to enhance metabolic stability, the cyclop...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. Among the various structural motifs employed to enhance metabolic stability, the cyclopropyl group has garnered significant attention.[1][2][3] Its unique electronic and conformational properties often render it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug clearance for a vast number of pharmaceuticals.[1][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously evaluate and compare the metabolic stability of compounds featuring the 2,2-dimethylcyclopropyl ketone scaffold. We will delve into the rationale behind experimental design, provide detailed protocols for key in vitro assays, and discuss the interpretation of the resulting data to guide lead optimization efforts.

The Metabolic Landscape of the 2,2-dimethylcyclopropyl ketone Scaffold

The inclusion of a 2,2-dimethylcyclopropyl group is a deliberate design choice aimed at improving metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes hydrogen atom abstraction, the initial step in many CYP-mediated oxidations, energetically unfavorable.[1] The gem-dimethyl substitution further sterically hinders enzymatic attack. However, no scaffold is metabolically inert. The ketone functionality, while generally more stable than aldehydes, can still be a site for metabolic reduction to the corresponding alcohol.[6][7] Furthermore, the overall metabolic profile of a molecule is dictated by the interplay of all its constituent parts. Therefore, a systematic and comparative evaluation is essential.

While the cyclopropyl group itself is often a metabolically stable entity, its juxtaposition with other functional groups can sometimes lead to unexpected metabolic pathways. For instance, cyclopropylamines have been reported to undergo CYP-mediated bioactivation to form reactive ring-opened intermediates.[1][8] Although the 2,2-dimethylcyclopropyl ketone scaffold does not contain a cyclopropylamine, this highlights the importance of empirical testing.

Comparative Evaluation of Metabolic Stability: Key In Vitro Assays

To effectively profile the metabolic stability of a series of compounds, a tiered approach using in vitro liver-derived systems is recommended. The two most informative and widely used assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

This assay is a cost-effective, high-throughput method to assess a compound's susceptibility to Phase I metabolic enzymes, primarily the cytochrome P450s.[9][10] Microsomes are subcellular fractions of the liver containing a high concentration of these enzymes.[11][12]

  • Why Microsomes? They provide a concentrated source of Phase I enzymes, allowing for a rapid assessment of oxidative metabolism.[12][13]

  • Why an NADPH Regenerating System? CYP enzymes require NADPH as a cofactor for their catalytic activity.[10][14] A regenerating system ensures a constant supply of NADPH throughout the incubation period, preventing cofactor depletion from becoming a rate-limiting factor.[14]

  • Why Time Points? Sampling at multiple time points allows for the calculation of the rate of compound depletion, which is used to determine the metabolic half-life and intrinsic clearance.[11]

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Test Compound Stock D Pre-incubate Microsomes & Compound at 37°C A->D B Prepare Microsome Solution B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH System C->E D->E Start Reaction F Incubate at 37°C with Shaking E->F G Aliquots taken at 0, 5, 15, 30, 60 min F->G Time Points H Quench with Cold Acetonitrile + Internal Standard G->H I Centrifuge to Precipitate Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Remaining Parent Compound J->K

Caption: Workflow for the Liver Microsomal Stability Assay.

  • Preparation of Reagents:

    • Prepare a 1 M stock of the test compound in DMSO. Further dilute in acetonitrile to an appropriate concentration (e.g., 125 µM).[14]

    • Thaw pooled human liver microsomes on ice and dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[11][14]

    • Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.[10]

  • Incubation:

    • In a 96-well plate, add the test compound to the diluted microsome solution to achieve a final compound concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[14]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • The final incubation volume is typically 200 µL.

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 30 µL) of the reaction mixture.[11][14]

    • Immediately terminate the reaction by adding the aliquot to a collection plate containing 3-5 volumes of ice-cold acetonitrile with a suitable internal standard.[9][14] This step precipitates the proteins and halts all enzymatic activity.

  • Sample Analysis:

    • Centrifuge the collection plate at high speed (e.g., 5500 rpm for 5 minutes) to pellet the precipitated proteins.[14]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.[9][15][16]

  • Controls:

    • Negative Control: A condition without the NADPH regenerating system to account for non-enzymatic degradation.[14]

    • Positive Controls: Include compounds with known metabolic fates (e.g., verapamil for high clearance and diazepam for low clearance) to validate the assay performance.[11]

Hepatocyte Stability Assay: A More Comprehensive View

This assay utilizes intact liver cells, providing a more physiologically relevant model that includes both Phase I and Phase II metabolic enzymes, as well as active transport mechanisms.[13][17][18]

  • Why Hepatocytes? They contain a full complement of metabolic enzymes and cofactors, offering a more complete picture of a compound's metabolic fate.[11][13][18]

  • Why Suspension Culture? Cryopreserved hepatocytes in suspension are a convenient and widely used format that retains enzymatic activity similar to fresh hepatocytes.[18][19]

  • Why Lower Cell Density? The cell density (e.g., 0.5 million cells/mL) is optimized to ensure sufficient metabolic activity without causing rapid depletion of nutrients or accumulation of toxic byproducts.[17][18]

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw & Culture Cryopreserved Hepatocytes C Add Compound to Hepatocyte Suspension A->C B Prepare Test Compound in Incubation Medium B->C D Incubate at 37°C, 5% CO2 with Shaking C->D E Aliquots taken at 0, 15, 30, 60, 120 min D->E Time Points F Quench with Cold Acetonitrile + Internal Standard E->F G Centrifuge to Pellet Debris F->G H Analyze Supernatant by LC-MS/MS G->H I Quantify Remaining Parent Compound H->I

Caption: Workflow for the Hepatocyte Stability Assay.

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).

    • Determine cell viability and density using a method like trypan blue exclusion.

    • Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL).[18]

  • Incubation:

    • In a 12- or 24-well plate, add the test compound (typically at a final concentration of 1 µM) to the hepatocyte suspension.[17][18]

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking (e.g., 90-120 rpm).[18]

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), collect aliquots of the cell suspension.[17][18]

    • Terminate the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.[13][17]

  • Sample Analysis:

    • Centrifuge the samples to pellet cell debris and precipitated proteins.[17]

    • Analyze the supernatant for the parent compound concentration using LC-MS/MS.[13]

  • Controls:

    • Negative Control: Incubate the test compound with heat-inactivated hepatocytes to assess non-enzymatic degradation.[18]

    • Positive Controls: Use compounds with known metabolic profiles (e.g., testosterone, ethoxycoumarin) to confirm the metabolic competence of the hepatocytes.[11]

Data Analysis and Interpretation

The primary output of these assays is the concentration of the test compound remaining over time. This data is used to calculate two key parameters:

  • In Vitro Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized. This is determined from the slope of the natural logarithm of the percent remaining compound versus time plot.

  • In Vitro Intrinsic Clearance (CLint): A measure of the intrinsic ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. It is calculated from the half-life and the assay conditions (incubation volume, protein/cell concentration).[17][18]

Illustrative Comparison of 2,2-dimethylcyclopropyl ketone Analogs

To demonstrate how to apply these principles, consider the following hypothetical data for a series of analogs. This data is for illustrative purposes to guide interpretation.

Compound IDR1-GroupR2-GroupMicrosomal t½ (min)Microsomal CLint (µL/min/mg protein)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)
REF-01 HH>60< 5.0>120< 5.8
CMPD-02 4-F-PhenylH>60< 5.0>120< 5.8
CMPD-03 4-OMe-PhenylH1592.412115.5
CMPD-04 HOMe2555.52069.3
CMPD-05 HCF3>60< 5.0>120< 5.8
  • REF-01 (Parent Scaffold): The core 2,2-dimethylcyclopropyl ketone scaffold shows high metabolic stability in both microsomes and hepatocytes, indicating it is not a primary metabolic liability.

  • CMPD-02 (Fluorine Substitution): The introduction of a fluorine atom at a potential site of aromatic oxidation (para-position) maintains the high stability. This is a common strategy to block metabolism.[12]

  • CMPD-03 (Methoxy Phenyl Substitution): The addition of a para-methoxy group dramatically decreases metabolic stability. This is a classic metabolic "soft spot," as O-demethylation is a rapid metabolic pathway mediated by CYP enzymes.[12] The high clearance in both systems confirms this liability.

  • CMPD-04 (Methoxy Ketone): Replacing a hydrogen with a methoxy group adjacent to the ketone also introduces a metabolic liability, likely through a similar O-demethylation pathway, though perhaps at a slightly slower rate than the aromatic equivalent.

  • CMPD-05 (Trifluoromethyl Substitution): Replacing the methoxy group with a metabolically robust trifluoromethyl group restores the high stability observed in the parent compound.

Bioisosteric Replacement: A Strategy for Enhancing Metabolic Stability

The data from our illustrative example highlights how metabolic liabilities can be identified and addressed. Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in lead optimization.[20][21][22]

G A Initial Compound (e.g., CMPD-03) High CLint, Low t½ B Identify Metabolic Hotspot (e.g., p-Methoxy Group) A->B Metabolite ID C Propose Bioisosteric Replacements (e.g., -F, -Cl, -CF3, -CN) B->C Design D Synthesize Analogs C->D Synthesis E Re-evaluate in Metabolic Stability Assays D->E Testing F Select Candidate with Improved Profile (Low CLint, High t½) E->F Analysis G Assess Impact on Potency & Selectivity F->G Optimization Loop G->C

Caption: Bioisosteric replacement workflow to improve metabolic stability.

In the case of CMPD-03 , the para-methoxy phenyl group is a clear liability. A medicinal chemist would use this information to propose bioisosteric replacements. For example, replacing the methoxy group with a fluorine atom (as in CMPD-02 ) or a trifluoromethyl group would be logical steps to block the site of metabolism and improve the compound's pharmacokinetic profile.[23]

Conclusion

Evaluating the metabolic stability of compounds containing the 2,2-dimethylcyclopropyl ketone scaffold requires a systematic approach grounded in sound experimental design and data interpretation. The strategic use of in vitro tools, such as the liver microsomal and hepatocyte stability assays, provides crucial insights into a compound's metabolic fate. By comparing the stability of a series of analogs, researchers can identify metabolic liabilities and employ rational drug design strategies, like bioisosteric replacement, to optimize their candidates. This iterative process of design, synthesis, and testing is fundamental to advancing compounds with a higher probability of success in preclinical and clinical development.

References

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]

  • Microsomal Stability Assay Protocol | AxisPharm. (n.d.). Retrieved from [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. (2025, March 4). Retrieved from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (n.d.). Retrieved from [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (2020, April 9). Retrieved from [Link]

  • Drug Metabolism and Pharmacokinetics (DMPK) - Agilent. (n.d.). Retrieved from [Link]

  • Hepatocyte Stability Assay - Creative Bioarray. (2025, July 28). Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). Retrieved from [Link]

  • Protocol for the Rat Hepatocyte Stability Assay - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC. (2025, June 27). Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved from [Link]

  • Microsomal Clearance/Stability Assay - Domainex. (n.d.). Retrieved from [Link]

  • Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed. (2005, April 15). Retrieved from [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. (n.d.). Retrieved from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved from [Link]

  • Bioisosteric Replacements - Chemspace. (n.d.). Retrieved from [Link]

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (2021, September 23). Retrieved from [Link]

  • Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC. (n.d.). Retrieved from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Retrieved from [Link]

  • In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. (2025, August 10). Retrieved from [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC. (n.d.). Retrieved from [Link]

  • Cytochrome P450 Drug Metabolism - DynaMedex. (2023, May 22). Retrieved from [Link]

  • Input of Isosteric and Bioisosteric Approach in Drug design - SciSpace. (n.d.). Retrieved from [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. (n.d.). Retrieved from [Link]

  • Addressing metabolic liabilities by bioisosteric replacements with Spark - Cresset Group. (2022, February 21). Retrieved from [Link]

  • Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions - MeCour Temperature Control. (n.d.). Retrieved from [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - MDPI. (2021, November 26). Retrieved from [Link]

  • Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PubMed. (2015, November 1). Retrieved from [Link]

  • Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures - YouTube. (2024, November 30). Retrieved from [Link]

  • On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides - Semantic Scholar. (2020, January 30). Retrieved from [Link]

  • Metabolic stability of selected derivatives expressed as metabolic... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs | Request PDF - ResearchGate. (2025, October 10). Retrieved from [Link]

  • Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry - American Chemical Society. (n.d.). Retrieved from [Link]

Sources

Validation

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 1-(2,2-Dimethylcyclopropyl)butan-1-one

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular scaffolds with tailored properties is of paramount importance. Among these, cyclopropyl ketones are valuable building blocks...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular scaffolds with tailored properties is of paramount importance. Among these, cyclopropyl ketones are valuable building blocks due to the unique conformational constraints and electronic properties imparted by the three-membered ring. This guide provides an in-depth comparison of two plausible and efficient synthetic routes for the production of 1-(2,2-dimethylcyclopropyl)butan-1-one, a model compound embodying this structural motif. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of similar molecules, offering a critical evaluation of methodologies, experimental data, and practical considerations.

Introduction to 1-(2,2-Dimethylcyclopropyl)butan-1-one

1-(2,2-Dimethylcyclopropyl)butan-1-one is a specialty ketone featuring a gem-dimethyl substituted cyclopropane ring attached to a butyryl group. The presence of the sterically hindered and strained cyclopropane ring significantly influences the molecule's chemical reactivity and potential biological activity. Efficient and scalable synthetic access to such compounds is crucial for their exploration in various applications. This guide will benchmark two distinct and logical synthetic strategies:

  • Route 1: Organometallic Acylation: A convergent approach involving the reaction of an organometallic reagent derived from 2,2-dimethylcyclopropane with butanoyl chloride.

  • Route 2: Simmons-Smith Cyclopropanation: A sequential approach involving the cyclopropanation of a suitable α,β-unsaturated ketone precursor.

We will delve into the theoretical underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their synthetic efficiency based on yield, purity, cost, and safety considerations.

Route 1: Synthesis via Organometallic Acylation

This strategy leverages the formation of a carbon-carbon bond between a nucleophilic 2,2-dimethylcyclopropyl moiety and an electrophilic butanoyl group. A key advantage of this approach is its convergent nature, which can often lead to higher overall yields. The synthesis is broken down into two main stages: the preparation of the 2,2-dimethylcyclopropanecarbonyl chloride precursor and its subsequent reaction with a propyl organometallic reagent.

Theoretical Framework

The core of this route lies in the reaction of an organometallic reagent, such as a Grignard or an organocuprate, with an acyl chloride. Organocuprates (Gilman reagents) are particularly effective for this transformation as they are generally less reactive than Grignard or organolithium reagents and tend not to add to the ketone product, thus minimizing the formation of tertiary alcohol byproducts[1][2]. The synthesis of the required 2,2-dimethylcyclopropanecarbonyl chloride can be readily achieved from the corresponding carboxylic acid.

Experimental Protocol

Step 1a: Synthesis of 2,2-Dimethylcyclopropanecarboxylic Acid

A plausible method for the synthesis of 2,2-dimethylcyclopropanecarboxylic acid involves the cyclopropanation of 2-methyl-2-butenoic acid with dibromomethane using a zinc-copper couple, followed by hydrolysis[3].

Step 1b: Synthesis of 2,2-Dimethylcyclopropanecarbonyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride using a standard chlorinating agent like oxalyl chloride or thionyl chloride[4][5].

To a solution of 2,2-dimethylcyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, a catalytic amount of N,N-dimethylformamide (DMF) is added. Oxalyl chloride (1.2 eq) is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2,2-dimethylcyclopropanecarbonyl chloride, which is often used in the next step without further purification.

Step 1c: Synthesis of 1-(2,2-Dimethylcyclopropyl)butan-1-one via Organocuprate Acylation

In a separate flask under an inert atmosphere, copper(I) iodide (0.5 eq) is suspended in anhydrous diethyl ether at -20 °C. Propylmagnesium bromide (1.0 eq, as a solution in THF) is added dropwise, and the mixture is stirred for 30 minutes to form the lithium dipropylcuprate. The freshly prepared 2,2-dimethylcyclopropanecarbonyl chloride (1.0 eq) in anhydrous diethyl ether is then added slowly, maintaining the temperature at -20 °C. The reaction is stirred for 1 hour and then quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(2,2-dimethylcyclopropyl)butan-1-one.

G cluster_0 Precursor Synthesis cluster_1 Acylation 2_Methyl_2_butenoic_acid 2-Methyl-2-butenoic acid Dibromomethane_ZnCu CH₂Br₂ / Zn-Cu 2_2_DMCPA 2,2-Dimethylcyclopropanecarboxylic Acid Oxalyl_Chloride Oxalyl Chloride / cat. DMF 2_2_DMCAC 2,2-Dimethylcyclopropanecarbonyl Chloride Propylmagnesium_bromide Propylmagnesium bromide Copper_I_iodide Copper(I) Iodide Organocuprate Lithium dipropylcuprate Target_Ketone_1 1-(2,2-Dimethylcyclopropyl)butan-1-one

Route 2: Synthesis via Simmons-Smith Cyclopropanation

This route follows a more linear approach where the cyclopropane ring is constructed onto an existing carbon skeleton. The key transformation is the Simmons-Smith cyclopropanation of an α,β-unsaturated ketone.

Theoretical Framework

The Simmons-Smith reaction is a well-established method for the stereospecific synthesis of cyclopropanes from alkenes[6][7][8]. The reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. A popular and often more reliable modification, the Furukawa modification, utilizes diethylzinc in place of the zinc-copper couple[7][9]. The reaction is known for its functional group tolerance and stereospecificity, making it a powerful tool in organic synthesis. The precursor, 4,4-dimethyl-1-hexen-3-one, can be synthesized through various methods, such as an aldol condensation followed by dehydration.

Experimental Protocol

Step 2a: Synthesis of 4,4-Dimethyl-1-hexen-3-one (Precursor)

A plausible synthesis of the enone precursor involves the aldol condensation of pivalaldehyde (2,2-dimethylpropanal) with acetone, followed by dehydration of the resulting β-hydroxy ketone.

Step 2b: Simmons-Smith Cyclopropanation of 4,4-Dimethyl-1-hexen-3-one

To a solution of 4,4-dimethyl-1-hexen-3-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere is added a solution of diethylzinc (1.5 eq, as a solution in hexanes) at 0 °C. Diiodomethane (1.5 eq) is then added dropwise, and the resulting mixture is stirred at room temperature for 12 hours. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(2,2-dimethylcyclopropyl)butan-1-one.

G cluster_0 Precursor Synthesis cluster_1 Cyclopropanation Pivalaldehyde Pivalaldehyde Acetone Acetone Aldol_Product β-Hydroxy Ketone Dehydration Dehydration Enone 4,4-Dimethyl-1-hexen-3-one Diethylzinc Diethylzinc Diiodomethane Diiodomethane Simmons_Smith_Reagent Simmons-Smith Reagent Target_Ketone_2 1-(2,2-Dimethylcyclopropyl)butan-1-one

Comparative Analysis

ParameterRoute 1: Organometallic AcylationRoute 2: Simmons-Smith Cyclopropanation
Plausible Overall Yield Moderate to HighModerate
Number of Steps 3 (from commercial precursor)2 (from commercial precursor)
Key Reagents 2,2-Dimethylcyclopropanecarboxylic acid, Oxalyl chloride, Propylmagnesium bromide, Copper(I) iodide4,4-Dimethyl-1-hexen-3-one, Diethylzinc, Diiodomethane
Scalability Good; organometallic reactions are scalable with proper equipment.Good; Simmons-Smith is a well-established and scalable reaction.
Purification Column chromatography is likely necessary.Column chromatography is likely necessary.
Stereocontrol Not applicable for this achiral target.The Simmons-Smith reaction is stereospecific.

In-Depth Discussion

Synthetic Efficiency and Yield: Route 1, being a convergent synthesis, has the potential for a higher overall yield, assuming high efficiency in each step. The acylation of organocuprates is generally a high-yielding reaction. Route 2's overall yield will be dependent on the efficiency of both the enone formation and the cyclopropanation step. Simmons-Smith reactions can sometimes be capricious, and yields can vary depending on the substrate and reaction conditions.

Cost and Availability of Reagents: A qualitative cost analysis suggests that the reagents for both routes are commercially available. Diethylzinc and diiodomethane for Route 2 can be relatively expensive[7][10][11][12][13]. The cost of 2,2-dimethylcyclopropanecarboxylic acid for Route 1 will be a significant factor. The other reagents, such as oxalyl chloride, propylmagnesium bromide, and copper(I) iodide, are standard laboratory chemicals with moderate costs[1][4][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31].

Safety and Handling: Both routes involve hazardous reagents that require careful handling in a well-ventilated fume hood and under an inert atmosphere.

  • Route 1: Oxalyl chloride is highly corrosive and reacts violently with water[1][4][19][21][24][27][28][30]. Propylmagnesium bromide is a flammable and water-reactive Grignard reagent[16][17][22][31]. Organocuprate reagents are also air and moisture sensitive.

  • Route 2: Diethylzinc is pyrophoric and reacts violently with water[6][7][32]. Diiodomethane is a dense liquid that is harmful if swallowed or inhaled and causes skin and eye irritation[8][10][11][12][13][33][34][35][36].

Environmental Impact: The environmental impact of both routes is primarily associated with the use of organic solvents and the disposal of waste containing heavy metals (copper and zinc). Proper waste management protocols are essential. Route 1 involves copper waste, while Route 2 generates zinc-containing waste.

Conclusion and Recommendation

Both Route 1 (Organometallic Acylation) and Route 2 (Simmons-Smith Cyclopropanation) represent viable and efficient pathways for the synthesis of 1-(2,2-dimethylcyclopropyl)butan-1-one.

Route 1 is recommended for laboratories equipped to handle organometallic reagents and where a convergent strategy is preferred to maximize the overall yield from a potentially valuable precursor. The control over the stoichiometry in the acylation step is a significant advantage in preventing over-addition.

Route 2 is a strong alternative, particularly if the α,β-unsaturated ketone precursor is readily available or can be synthesized in high yield. The Simmons-Smith reaction is a classic and reliable method for cyclopropanation, although the cost and handling of diethylzinc require careful consideration.

The ultimate choice of synthetic route will depend on the specific constraints of the laboratory, including the availability and cost of starting materials, the scale of the synthesis, and the technical expertise of the personnel. It is recommended that both routes be evaluated on a small scale to determine the optimal conditions for the desired outcome.

References

  • Carl ROTH. (2017). Safety Data Sheet: Copper(I) iodide. [Link]

  • oxfordlabchem.com. MATERIAL SAFETY DATA SHEET - COPPER (I) IODIDE 99% Extra Pure. [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet - Diethylzinc, 15 wt.% solution in hexane. [Link]

  • ResearchGate. (2025). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Diiodomethane, 99%, stabilized. [Link]

  • Carl ROTH. Safety Data Sheet: Copper(I) iodide. [Link]

  • SDS Manager. Oxalyl chloride, ReagentPlus , ≥99% SDS. [Link]

  • P212121 Store. Oxalyl chloride 100g. [Link]

  • Cenmed Enterprises. 3 Hexene (Cis And Trans Mixture). [Link]

  • The Lab Depot. Oxalyl Chloride, Reagent. [Link]

  • Exposome-Explorer. (2009). Diethylzinc, 15 wt.% solution in hexane MSDS# 46190 Section 1. [Link]

  • Rowe Scientific. Rowe Scientific Diiodomethane. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 3-Methyl-1-hexene, 99%. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 1-(2,2-Dimethylcyclopropyl)butan-1-one

Executive Summary & Risk Profile 1-(2,2-Dimethylcyclopropyl)butan-1-one is a strained cyclic ketone intermediate.[1] While specific toxicological data for this exact CAS may be limited in public repositories, its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

1-(2,2-Dimethylcyclopropyl)butan-1-one is a strained cyclic ketone intermediate.[1] While specific toxicological data for this exact CAS may be limited in public repositories, its structural activity relationship (SAR) with analogous cyclopropyl ketones (e.g., Cyclopropyl methyl ketone) dictates a strict safety protocol.[1]

Core Hazards:

  • Flammability: High.[1][2] As a low-molecular-weight ketone, this compound is treated as a Class 3 Flammable Liquid .[1]

  • Chemical Incompatibility: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol).[1] It is susceptible to ring-opening reactions, particularly under acidic conditions or with strong nucleophiles, which can lead to exothermic runaways.[1]

  • Permeation: Ketones are notorious for rapidly permeating standard nitrile laboratory gloves.[1] Standard nitrile gloves provide insufficient protection for direct handling. [1][3]

Personal Protective Equipment (PPE) Matrix

The following selection is based on the Hansen Solubility Parameters of aliphatic ketones, which predict rapid breakthrough in nitrile and latex rubbers.

PPE Selection Table[1][5]
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Splash) Double-gloved Nitrile (Minimum 5 mil outer)Nitrile offers only momentary splash protection against ketones.[1] Double gloving provides a ~15-second window to doff after contact before skin exposure occurs.[1]
Hand Protection (Immersion/Handling) Butyl Rubber (0.7 mm) or Silver Shield® (Laminate) Ketones swell and permeate nitrile/latex matrices.[1] Butyl rubber provides >480 min breakthrough time for ketones. Laminate offers broad chemical resistance but reduced dexterity.[1]
Eye & Face Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient due to the volatility of the compound.[1] Vapors can bypass glasses; liquid splash requires a sealed seal.[1]
Respiratory Fume Hood (Face velocity: 100 fpm)Primary control.[1] If hood use is impossible, a half-face respirator with Organic Vapor (OV) cartridges is required.
Body Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend)Synthetic blends (polyester) can melt into skin during a solvent fire.[1] FR cotton self-extinguishes.[1]

Operational Workflow: Safe Handling Lifecycle

The following diagram outlines the decision logic and workflow for handling this compound, emphasizing the "Stop/Go" safety checks.

SafeHandlingLifecycle Start Start: Process Planning RiskAssess Risk Assessment: Check Ventilation & Ignition Sources Start->RiskAssess PPECheck PPE Verification: Are Butyl/Laminate Gloves Available? RiskAssess->PPECheck AcquirePPE STOP: Acquire Butyl/Laminate Gloves PPECheck->AcquirePPE No Prep Preparation: Ground Glassware & Purge with N2 PPECheck->Prep Yes AcquirePPE->PPECheck Handling Active Handling: Transfer via Cannula/Syringe (Avoid Open Pouring) Prep->Handling Cleanup Decontamination: Rinse Glassware with Acetone -> Waste Handling->Cleanup Disposal Disposal: Non-Halogenated Organic Waste Stream Cleanup->Disposal

Figure 1: Operational lifecycle for handling 1-(2,2-Dimethylcyclopropyl)butan-1-one, emphasizing the critical PPE checkpoint.

Detailed Operational Protocols

Pre-Handling Preparation[1]
  • Engineering Check: Verify fume hood operation. A sash height of 18 inches or lower is mandatory to ensure proper capture velocity.[1]

  • Static Control: This ketone is a static accumulator.[1] Ground all metal containers and receiving flasks. Use a nitrogen blanket for transfers >50 mL to prevent vapor ignition.[1]

Transfer & Synthesis
  • Technique: Avoid open pouring. Use cannula transfer or gas-tight syringes for volumetric dispensing.[1] This minimizes vapor generation and reduces splash risk.[1]

  • Reaction Monitoring: If using Lewis acids (e.g., AlCl3, BF3) for downstream synthesis, add the acid slowly at low temperatures (0°C or -78°C).[1] The cyclopropyl ring may open exothermically; rapid addition can cause a thermal runaway.[1]

Decontamination & Doffing
  • Wipe Down: Wipe the exterior of the reagent bottle with a dry paper towel immediately after use.[1]

  • Glove Removal:

    • If wearing Butyl gloves: Wash outside of gloves with soap and water before removal.[1]

    • If wearing Silver Shield (Laminate): These are generally single-use if contaminated.[1]

    • Crucial: Wash hands with soap and water immediately after removing gloves.[1] Do not use solvents (acetone/ethanol) to wash skin, as this increases skin permeability to any residue.[1]

Emergency Response Procedures

Spill Management (< 500 mL)
  • Alert: Announce the spill immediately. Evacuate the immediate area.

  • Ignition: Remove all ignition sources (hot plates, stirrers).

  • Absorb: Do not use paper towels (fire hazard).[1] Use vermiculite or activated carbon spill pillows.[1]

  • PPE Upgrade: If the spill is outside the hood, upgrade to a half-face respirator with Organic Vapor cartridges before cleaning.[1]

Exposure First Aid[1]
  • Skin Contact: Immediate flush with water for 15 minutes.[1][4] Do not use neutralizing agents. [1]

  • Eye Contact: Flush for 15 minutes, lifting upper and lower lids.[4] Seek medical attention immediately—ketones can cause corneal clouding.[1]

Disposal & Environmental Compliance

Waste Classification: Hazardous Chemical Waste (Ignitable, D001).[1]

  • Segregation: Dispose of in the Non-Halogenated Organic Solvent waste stream.[1]

  • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong acids in the waste container.[1] The cyclopropyl moiety can react violently in the waste drum.[1]

  • Labeling: Clearly label as "Flammable Liquid, Ketone (Cyclopropyl derivative)."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1] Cyclopropyl methyl ketone (Structural Analog Safety Profile). National Center for Biotechnology Information.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). [Link][1]

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